(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJDAVYFCDIDY-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-65-0 | |
| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS: 163831-65-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, structure, and physicochemical characteristics. Furthermore, it details authoritative, step-by-step protocols for the experimental determination of these properties, grounded in established pharmacopeial methods. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
This compound is a chiral secondary amine salt of significant interest in pharmaceutical sciences. It is notably recognized as a process-related impurity in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1] As such, its accurate characterization is paramount for quality control, impurity profiling, and regulatory compliance in the manufacturing of Cinacalcet Active Pharmaceutical Ingredient (API).[1] Understanding its physical properties is essential for its isolation, identification, and quantification, as well as for developing stable formulations and storage conditions.
Table 1: Chemical Identity
| Identifier | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine HCl; Cinacalcet Impurity B HCl | [1][3] |
| CAS Number | 163831-65-0 | [2] |
| Molecular Formula | C₁₉H₂₀ClN | [4] |
| Molecular Weight | 297.83 g/mol | [4] |
Molecular Structure
The molecule incorporates three key structural motifs: a chiral ethylamine backbone, a bulky naphthalen-1-yl group attached to the chiral center, and an N-benzyl group. The hydrochloride salt is formed by the protonation of the secondary amine nitrogen, creating an ammonium cation with a chloride counter-ion. This ionic character significantly influences its physical properties, particularly solubility.
Figure 2: Workflow for the physical characterization of the compound.
Melting Point Determination (Capillary Method)
This protocol follows the principles outlined in USP General Chapter <741>.
-
Sample Preparation: Ensure the sample is thoroughly dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours. The solid must be a fine, homogeneous powder. [5]2. Capillary Loading: Press the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a tightly packed column of 2.5-3.5 mm in height is achieved. [5][6] * Causality: A tightly packed, uniform column ensures even heat transmission, leading to a sharp, reproducible melting range. An excessive amount of sample will broaden the range due to thermal gradients. [6]3. Measurement:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point (~240 °C).
-
Set the temperature ramp rate to 1 °C/minute for an accurate determination. [5] * Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid particle melts into a clear liquid (clear point).
-
The melting range is the interval between these two temperatures.
-
Hygroscopicity Assessment (Loss on Drying)
This protocol determines the percentage of volatile matter (adsorbed water and residual solvents) and is based on USP General Chapter <731>. [7][8]1. Bottle Preparation: Tare a clean, dry, glass-stoppered weighing bottle. 2. Sample Preparation: Accurately weigh approximately 1.0 g of the compound into the tared bottle and record the initial weight. Distribute the sample evenly on the bottom. 3. Drying: Place the loaded bottle (with stopper removed and placed alongside) into a vacuum oven set to a specified temperature (e.g., 105 °C, or a temperature below the melting point if the substance is heat-sensitive) and a pressure of 5 mm Hg or less. Dry for a specified time (e.g., 4 hours). [7] * Causality: Drying under vacuum allows for the removal of volatile substances at a lower temperature than would be required at atmospheric pressure, preventing thermal degradation of the sample. 4. Weighing: Upon completion, admit dry air or nitrogen into the oven. Promptly close the weighing bottle, transfer it to a desiccator to cool to room temperature. [9] * Causality: Cooling in a desiccator is crucial to prevent the now-dry, potentially hygroscopic sample from re-adsorbing atmospheric moisture, which would lead to an erroneously low result. 5. Calculation: Reweigh the bottle and its contents. The loss on drying is calculated as a percentage of the initial sample weight.
FT-IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the dry, powdered sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ with a suitable number of scans (e.g., 32) for a good signal-to-noise ratio.
-
Causality: The ATR technique is ideal for solid powders as it requires minimal sample preparation and ensures good particle contact, which is necessary for the evanescent wave to interact with the sample and generate a high-quality spectrum.
-
Handling, Storage, and Safety
-
Safety: The compound is classified as an irritant. [2]It may cause irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Based on its potential hygroscopicity and chemical nature as a salt, the compound should be stored in a tightly sealed container to protect it from atmospheric moisture and air. Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
References
-
USP General Chapters: <731> LOSS ON DRYING. (n.d.). USP-NF. Retrieved January 10, 2026, from [Link]
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PharmaSciences. (n.d.). Loss on Drying (LOD). Retrieved January 10, 2026, from [Link]
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SRS. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 10, 2026, from [Link]
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USP-NF. (n.d.). <731> Loss on Drying. Retrieved January 10, 2026, from [Link]
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USP-NF. (2024, June 28). <731> Loss on Drying. Retrieved January 10, 2026, from [Link]
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Scribd. (n.d.). Melting Point Determination Guide. Retrieved January 10, 2026, from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 10, 2026, from [Link]
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HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved January 10, 2026, from [Link]
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Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 10, 2026, from [Link]
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NCERT. (n.d.). Amines. Retrieved January 10, 2026, from [Link]
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Pharmaffiliates. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride. Retrieved January 10, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [Link]
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ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved January 10, 2026, from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 10, 2026, from [Link]
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Labmonk. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 10, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 10, 2026, from [Link]
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LookChem. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]
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SpectraBase. (n.d.). (S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]
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Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved January 10, 2026, from [Link]
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Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved January 10, 2026, from [Link]
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GlobalChemMall. (n.d.). (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide on (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride: A Key Intermediate in the Synthesis of Cinacalcet
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a critical chiral intermediate in the synthesis of the calcimimetic agent, Cinacalcet. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It delves into the chemical structure, properties, synthesis, and analytical characterization of this compound. Furthermore, it elucidates its pivotal role as a synthetic precursor and its significance as a potential process-related impurity in the production of Cinacalcet, thereby underscoring the importance of its stringent control in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Significance of a Chiral Building Block
This compound, while not a therapeutic agent itself, holds significant importance in the pharmaceutical industry as a key starting material and advanced intermediate for the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor, leading to a reduction in parathyroid hormone secretion.[1][2] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][3]
The stereochemistry of Cinacalcet is crucial for its pharmacological activity, with the (R)-enantiomer being the more potent and active form.[4] Consequently, the synthesis of Cinacalcet often employs a chiral synthesis strategy, wherein the stereocenter is introduced early and maintained throughout the synthetic sequence. This compound serves as a vital chiral building block in some of the established synthetic routes to Cinacalcet. Its purity and stereochemical integrity are paramount to the successful and efficient production of the final drug substance. This guide will explore the multifaceted technical aspects of this important molecule.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique structural features, which include a naphthalene ring, a chiral ethylamine backbone, and a benzyl group attached to the nitrogen atom. The hydrochloride salt form enhances its stability and handling properties.
Structural Elucidation
The molecule consists of a stereogenic center at the carbon atom attached to both the naphthalene ring and the amino group, conferring its "R" configuration. The presence of the bulky naphthalene and benzyl groups influences its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 163831-65-0 | [5][6] |
| Molecular Formula | C19H20ClN | [5] |
| Molecular Weight | 297.82 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 259-261 °C | [5] |
| Solubility | Soluble in methanol and 95% ethanol; slightly soluble in water | [4] |
| SMILES | Cl.Cc2cccc3ccccc23 | [7] |
| InChI | 1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | [7] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons of the naphthalene and benzyl groups, the aliphatic protons of the ethylamine chain, and the distinct chemical shifts confirming the connectivity of the molecule. Chiral shift reagents could be employed to verify the enantiomeric purity.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine salt, aromatic C-H stretches, and C=C stretches of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C19H19N) and fragmentation patterns consistent with the structure.
Synthesis and Manufacturing Considerations
The synthesis of this compound is a critical step in the overall manufacturing process of Cinacalcet. The primary and most direct method involves the reductive amination of a chiral amine with an aldehyde.
Synthetic Pathway: Reductive Amination
A common and efficient route to synthesize this compound is through the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine with benzaldehyde.[5] This reaction typically proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the secondary amine.
Step-by-Step Protocol:
-
Imine Formation: (R)-1-(naphthalen-1-yl)ethanamine (or its hydrochloride salt) is reacted with benzaldehyde in a suitable solvent. This reaction is often catalyzed by a mild acid and may involve the removal of water to drive the equilibrium towards the imine product.
-
Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.
-
Salt Formation and Isolation: Following the reduction, the reaction mixture is worked up to isolate the free base of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. The hydrochloride salt is then precipitated by treating a solution of the free base in a suitable organic solvent with hydrochloric acid. The solid product is then isolated by filtration, washed, and dried.
The causality behind these experimental choices lies in the efficiency and selectivity of the reductive amination process for forming C-N bonds. The use of a chiral starting material, (R)-1-(naphthalen-1-yl)ethanamine, ensures the desired stereochemistry in the final product, which is a cornerstone of asymmetric synthesis.
Visualization of the Synthetic Workflow
Sources
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An In-Depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
This guide provides a comprehensive technical overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, characterization, and applications.
Introduction
This compound is a chiral secondary amine hydrochloride salt. Its stereospecific structure, featuring a bulky naphthalene group and a chiral center, makes it a valuable building block in the synthesis of complex, enantiomerically pure molecules. This compound and its free base form are particularly recognized for their role as key intermediates and chiral auxiliaries in the synthesis of pharmacologically active compounds. A notable application is in the development of calcimimetics, such as Cinacalcet, which are used to treat hyperparathyroidism. The hydrochloride salt form enhances the compound's stability and handling properties, making it suitable for use in various synthetic protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 297.82 g/mol | [1] |
| Molecular Formula | C₁₉H₂₀ClN | [1] |
| CAS Number | 163831-65-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 259-261 °C (lit.) | [2] |
| Solubility | Soluble in methanol and other polar organic solvents. | |
| Optical Rotation | Specific rotation values are dependent on the concentration and solvent |
Synthesis and Purification
The primary synthetic route to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is through the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine with benzaldehyde. This method is widely employed for the formation of secondary amines due to its efficiency and control over the product's stereochemistry.
Synthesis Workflow
The synthesis can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the secondary amine. The final step involves the formation of the hydrochloride salt.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
The following is a representative protocol for the synthesis of the free base, which is then converted to the hydrochloride salt.
Materials:
-
(R)-1-(naphthalen-1-yl)ethanamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(naphthalen-1-yl)ethanamine (1.0 eq) in the chosen solvent (DCM or DCE).
-
Addition of Benzaldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or ¹H NMR.
-
Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its milder nature and tolerance of slightly acidic conditions which can favor imine formation.
-
Reaction Monitoring: Stir the reaction at room temperature until completion. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting materials and the formation of the product.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base. The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation of the Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and benzyl groups, a quartet for the methine proton, a doublet for the methyl group, and signals for the benzylic methylene protons. The protons on the nitrogen atom may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the naphthalene and benzyl rings, as well as the aliphatic carbons of the ethylamine backbone.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization) would show a molecular ion peak corresponding to the molecular weight of the free amine (261.36 g/mol ).
Applications in Drug Discovery and Asymmetric Synthesis
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine and its hydrochloride salt are valuable chiral building blocks in several areas of chemical synthesis.
Intermediate in Pharmaceutical Synthesis
A primary application of this chiral amine is as a key intermediate in the synthesis of pharmaceutically active compounds. It is notably a precursor or a potential impurity in the synthesis of Cinacalcet . Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The stereochemistry of the amine is crucial for the biological activity of the final drug molecule.
Chiral Auxiliary and Resolving Agent
Due to its well-defined stereochemistry, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine can be employed as a chiral auxiliary. In this role, it can be temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired chiral center is established, the auxiliary can be cleaved and recovered. Furthermore, this chiral amine can be used as a resolving agent to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by crystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Health Hazards: The compound may cause skin and eye irritation.[4] Ingestion may be harmful. Avoid inhalation of dust.[5]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion
This compound is a chiral amine of significant utility in synthetic organic chemistry. Its well-defined stereochemistry makes it an important building block for the synthesis of enantiomerically pure pharmaceuticals and a useful tool in asymmetric synthesis. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development endeavors.
References
-
LookChem. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (R)-(-)-N-BENZYL-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]
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A Strategic Workflow for Elucidating the Mechanism of Action of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine whose specific biological mechanism of action is not extensively documented in public scientific literature. Structurally, it belongs to the naphthylethylamine class of compounds, which are derivatives of phenethylamines.[1] This structural motif is common to molecules targeting the central nervous system (CNS), suggesting a potential for neuromodulatory activity. While some related N-substituted naphthylethylamines are known to act as monoamine releasing agents or reuptake inhibitors, the precise targets of this specific molecule remain to be elucidated.[1] Additionally, research into chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines has revealed antifungal activity, indicating that the broader structural class may interact with diverse biological targets.[2]
This guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-stage workflow to systematically identify the molecular target(s) and elucidate the mechanism of action (MoA) of this compound. We present a logical progression from predictive computational analysis to definitive experimental validation, providing field-proven protocols and explaining the causal logic behind each experimental choice. The objective is to provide a robust framework for transforming a structurally interesting compound into a well-characterized pharmacological tool or therapeutic lead.
Foundational Strategy: From Prediction to Validation
Elucidating a novel compound's MoA is a cornerstone of drug discovery, essential for rationalizing its effects and predicting potential side-effects.[3][4] The process begins with broad, predictive methods and progressively narrows the focus through specific, hypothesis-driven experiments.[5] This workflow integrates computational, biochemical, and cell-based approaches to build a comprehensive mechanistic profile.[6][7]
Conclusion
The systematic investigation of this compound, a compound of unknown function, requires a disciplined, multi-faceted approach. By integrating in silico prediction with rigorous in vitro binding and cell-based functional assays, researchers can efficiently identify its primary molecular target, determine its functional consequences, and assess its selectivity. This structured workflow not only provides a clear path to elucidating the compound's core mechanism of action but also establishes a solid foundation for any subsequent drug development efforts, ensuring that experimental choices are driven by data and sound scientific rationale.
References
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Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from Eurofins Discovery website. [8]2. BenchChem. (2025). In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide. Retrieved from BenchChem website. [9]3. Sittampalam, G. S., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ASSAY and Drug Development Technologies. [10]4. Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from Creative Biolabs website. [11]5. González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology. [12]6. Chen, X., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PLoS Computational Biology. [13]7. Cereto-Massagué, A., et al. (2015). Recent Advances in In Silico Target Fishing. Molecules. [14]8. Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from Biocompare website. [15]9. Koutsoukas, A., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [16]10. Wikipedia. (n.d.). Substituted naphthylethylamine. Retrieved from Wikipedia. [1]11. Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [17]12. Le, T. V., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry. [2]13. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [18]14. Saez-Rodriguez, J., et al. (2009). Identifying Drug Effects via Pathway Alterations using an Integer Linear Programming Optimization Formulation on Phosphoproteomic Data. PLoS Computational Biology. [6]15. Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. Retrieved from YouTube. [19]16. Terstappen, G. C., et al. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [5]17. Sachs, J. R., et al. (2020). Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. Clinical Pharmacology & Therapeutics. [7]18. Hamed, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [20]19. Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [21]20. Kenakin, T., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies. [22]21. Al-Lazikani, B., et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today.
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(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride literature review
An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Hyperparathyroidism Treatment
This compound, more commonly known as Cinacalcet hydrochloride, represents a significant advancement in the management of hyperparathyroidism.[1] It is the first in a class of drugs known as calcimimetics, which are orally active small molecules that modulate the calcium-sensing receptor (CaSR).[2][3] This guide provides a comprehensive technical overview of Cinacalcet hydrochloride, from its synthesis and chemical properties to its pharmacological mechanism and analytical methodologies, designed to support researchers and drug development professionals in this field.
Cinacalcet hydrochloride is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis, as well as hypercalcemia in patients with parathyroid carcinoma and primary hyperparathyroidism.[1][4] By mimicking the action of calcium, it increases the sensitivity of the CaSR to extracellular calcium, thereby inhibiting the excessive secretion of parathyroid hormone (PTH).[5][6]
Nomenclature and Chemical Identity:
-
Systematic Name: this compound
-
Common Name: Cinacalcet hydrochloride
-
CAS Number: 364782-34-3[1]
-
Molecular Formula: C₂₂H₂₃ClF₃N[5]
-
Synonyms: (R)-N-[1-(1-Naphthyl)ethyl]benzylamine hydrochloride, Cinacalcet HCl[7][8]
Part 1: Synthesis and Stereoselective Manufacturing
The synthesis of Cinacalcet hydrochloride is a critical process that requires precise control to obtain the desired (R)-enantiomer, which is the pharmacologically active form. Several synthetic routes have been reported, often involving the formation of a key amine intermediate followed by salification.
Common Synthetic Strategies
Multiple synthetic pathways for Cinacalcet have been developed, each with distinct advantages and challenges. Key strategies include:
-
Reductive Amination: A prevalent method involves the reaction of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde.[2][9] This reaction forms an imine intermediate, which is then reduced to the secondary amine, Cinacalcet. Reagents like titanium isopropoxide are often used as catalysts, followed by a reducing agent such as sodium cyanoborohydride.[2][10]
-
Knoevenagel-Doebner Condensation: Another approach begins with the Knoevenagel-Doebner condensation of 3-(trifluoromethyl)benzaldehyde and malonic acid, followed by a series of steps including catalytic hydrogenation, chlorination, condensation, reduction, and finally salification to yield Cinacalcet hydrochloride.[11]
-
Amide Reduction: This route involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide, which is subsequently reduced to the target amine.[10]
The choice of synthetic route in an industrial setting often depends on factors like cost, safety, yield, and environmental impact. For instance, while effective, the use of reagents like titanium isopropoxide and diisobutyl aluminium hydride (DIBAL-H) can be challenging on a large scale due to their hazardous nature.[2][9]
Illustrative Synthetic Workflow: Reductive Amination
Below is a detailed, step-by-step protocol for the synthesis of Cinacalcet via reductive amination, a commonly cited method.
Step 1: Imine Formation
-
(R)-1-(1-naphthyl)ethylamine is reacted with 3-[3-(trifluoromethyl)phenyl]propionaldehyde.
-
A catalyst, such as titanium (IV) isopropoxide, is used to facilitate the condensation reaction.
-
The reaction is typically carried out in an anhydrous organic solvent under an inert atmosphere.
Step 2: Reduction to the Amine
-
The resulting imine intermediate is reduced without isolation.
-
A reducing agent like sodium cyanoborohydride (NaBH₃CN) in an alcoholic solvent (e.g., methanol or ethanol) is introduced to the reaction mixture.[2] This selectively reduces the imine to the secondary amine, forming Cinacalcet base.
Step 3: Salification
-
The Cinacalcet base is isolated and purified.
-
It is then dissolved in a suitable solvent, such as ethyl acetate.
-
Hydrochloric acid is added to the solution to precipitate the hydrochloride salt, this compound.[9] The final product is then filtered, washed, and dried.
Caption: Reductive amination synthesis of Cinacalcet HCl.
Part 2: Physicochemical Characteristics
A thorough understanding of the physicochemical properties of Cinacalcet hydrochloride is essential for formulation development, quality control, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Weight | 393.9 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [12] |
| Melting Point | 259-261 °C | [7] |
| Molecular Formula | C₂₂H₂₃ClF₃N | [5] |
| Solubility | Soluble in methanol and DMSO | [12] |
| Topological Polar Surface Area | 12 Ų | [5] |
Note: Some properties like solubility can vary depending on the specific solvent and conditions.
Part 3: Pharmacology and Mechanism of Action
Cinacalcet hydrochloride's therapeutic effect is derived from its unique mechanism as an allosteric modulator of the calcium-sensing receptor (CaSR).
The Calcium-Sensing Receptor (CaSR)
The CaSR is a G-protein coupled receptor located on the surface of parathyroid chief cells.[13] It plays a crucial role in maintaining calcium homeostasis by detecting minute changes in extracellular calcium levels. When activated by calcium, the CaSR initiates a signaling cascade that suppresses the synthesis and secretion of parathyroid hormone (PTH).[13][14]
Allosteric Modulation by Cinacalcet
Cinacalcet does not directly activate the CaSR on its own. Instead, it binds to a transmembrane site on the receptor, distinct from the calcium-binding site. This allosteric binding increases the receptor's sensitivity to extracellular calcium ions.[3][15] In effect, Cinacalcet "tricks" the parathyroid gland into thinking that calcium levels are higher than they actually are.[3] This enhanced sensitivity lowers the set point for calcium-regulated PTH release, leading to a significant reduction in plasma PTH levels.[14]
The reduction in PTH has several downstream effects:
-
Decreased Serum Calcium: Lower PTH levels lead to reduced bone resorption and decreased renal calcium reabsorption, resulting in a fall in serum calcium levels.[4][5]
-
Decreased Serum Phosphorus: PTH normally promotes the excretion of phosphorus by the kidneys. While the reduction in PTH might be expected to increase phosphorus, the overall clinical effect in patients with secondary hyperparathyroidism is often a decrease in the calcium-phosphorus product.[13]
Caption: Cinacalcet's allosteric modulation of the CaSR.
Part 4: Analytical Methodologies
Robust analytical methods are crucial for ensuring the quality, purity, and potency of Cinacalcet hydrochloride in both research and manufacturing.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of Cinacalcet.[12]
Example HPLC Protocol for Purity Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.
-
Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 220-230 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled column temperature (e.g., 30 °C).
This method can effectively separate Cinacalcet from its process-related impurities and degradation products.
Spectroscopic Methods
-
UV-Visible Spectrophotometry: Used for simple quantitative analysis and to confirm the identity based on the absorption spectrum.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the chemical identity of the synthesized compound.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity and helping to characterize impurities.[12]
Conclusion
This compound (Cinacalcet hydrochloride) is a cornerstone in the treatment of hyperparathyroidism. Its development was based on a deep understanding of the physiology of the calcium-sensing receptor. For scientists and researchers, a comprehensive knowledge of its synthesis, stereochemistry, physicochemical properties, and analytical control is paramount for further innovation in this therapeutic area. This guide has provided a technical foundation to support these endeavors, highlighting the critical aspects from molecule to mechanism.
References
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An In-Depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride: A Key Process-Related Impurity of Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical analysis, is primarily recognized as a process-related impurity in the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent crucial for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The control and characterization of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, analytical characterization, and potential biological significance.
Chemical Properties and Identification
This compound is the hydrochloride salt of the parent compound, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. Its chemical structure features a naphthalene ring and a benzyl group attached to a chiral ethylamine backbone.
| Property | Value | References |
| Chemical Name | This compound | |
| Synonyms | Cinacalcet Impurity B | |
| CAS Number | 163831-65-0 | |
| Molecular Formula | C₁₉H₂₀ClN | |
| Molecular Weight | 297.82 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in methanol and DMSO |
Synthesis and Formation as a Cinacalcet Impurity
The formation of this compound as an impurity in Cinacalcet synthesis is typically a result of side reactions involving the starting materials or intermediates. The primary synthesis of Cinacalcet involves the coupling of (R)-1-(1-naphthyl)ethylamine with a suitable propyl-phenyl derivative.
One plausible pathway for the formation of this impurity is the reductive amination of benzaldehyde with (R)-1-(1-naphthyl)ethylamine. Benzaldehyde can be present as a starting material, reagent, or be formed from the degradation of other components used in the synthesis.
A general synthesis for N-benzylamines involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced to the corresponding amine.
An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine of significant interest within the pharmaceutical industry. Primarily known as a critical process-related impurity and intermediate in the synthesis of Cinacalcet, a calcimimetic agent, its unique stereochemistry and chemical properties warrant a deeper investigation.[1][2] Cinacalcet is instrumental in treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, analytical characterization, and known biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and analysis. The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | Chemicea Pharmaceuticals[5] |
| Synonyms | Cinacalcet Impurity B, (R)-N-[1-(1-Naphthyl)ethyl]benzylamine hydrochloride | Biosynth[1], BOC Sciences[6] |
| CAS Number | 163831-65-0 | LookChem[7] |
| Molecular Formula | C19H20ClN | ALLMPUS[8] |
| Molecular Weight | 297.82 g/mol | ALLMPUS[8] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in Methanol and DMSO | ALLMPUS[8] |
| Storage | 2-8 °C | ALLMPUS[8] |
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the reductive amination of (R)-(+)-1-(1-naphthyl)ethylamine with benzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the secondary amine. The final step involves the formation of the hydrochloride salt.
Conceptual Synthesis Workflow
Caption: Reductive amination synthesis pathway.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for reductive amination in the synthesis of related compounds like Cinacalcet.[9]
-
Imine Formation:
-
In a round-bottom flask, dissolve (R)-(+)-1-(1-naphthyl)ethylamine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Stir the mixture at room temperature. The formation of the imine can be accelerated by the addition of a catalytic amount of acetic acid.
-
-
Reduction:
-
Once the imine formation is substantial (can be monitored by TLC), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation. Add the reducing agent portion-wise to control any potential exotherm.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Analysis (HPLC/UPLC-MS)
A stability-indicating reverse-phase HPLC or UPLC method is essential for determining the purity of this compound and for quantifying it as an impurity in Cinacalcet.
Typical UPLC-MS Method Parameters:
| Parameter | Condition |
| Column | Acquity BEH Shield RP18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | pH 6.6 Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 223 nm and Mass Spectrometry (ESI+) |
| Injection Volume | 5 µL |
| Gradient | A gradient elution is typically used to separate the main compound from its impurities.[5] |
Spectroscopic Analysis (NMR)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the naphthyl and benzyl groups, the methine proton adjacent to the chiral center, the methylene protons of the benzyl group, and the methyl protons.
-
¹³C NMR: The spectrum would display distinct signals for all 19 carbon atoms in the molecule, including the aromatic carbons, the chiral methine carbon, the benzylic methylene carbon, and the methyl carbon.
Analytical Workflow
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- 2. smsjournals.com [smsjournals.com]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. op.niscpr.res.in [op.niscpr.res.in]
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a cinacalcet impurity
An In-depth Technical Guide to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride as a Cinacalcet Impurity
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a known process-related impurity in the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent critical for managing hyperparathyroidism. The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final drug product. This document delves into the chemical identity of this specific impurity, elucidates its potential formation pathways during Cinacalcet synthesis, and presents a detailed framework for its analytical detection and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide is structured to provide researchers, analytical scientists, and drug development professionals with the necessary technical insights and procedural knowledge to effectively manage this impurity in alignment with global regulatory standards.
Introduction: The Criticality of Impurity Profiling in Cinacalcet
Cinacalcet, chemically known as (R)-N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a first-in-class calcimimetic agent.[1][2][3] It functions by allosterically modulating the calcium-sensing receptor (CaSR) in the parathyroid gland, thereby increasing its sensitivity to extracellular calcium.[4][5] This mechanism effectively reduces the secretion of parathyroid hormone (PTH), making Cinacalcet a cornerstone therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[3][4]
The synthesis of any Active Pharmaceutical Ingredient (API), including Cinacalcet, is a multi-step process where unreacted starting materials, intermediates, byproducts, and degradation products can emerge as impurities.[6][7] These impurities, even in minute quantities, can potentially affect the drug's stability, efficacy, and, most importantly, patient safety.[8] Consequently, stringent control and monitoring of impurities are mandated by global regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[9]
The ICH Q3A(R2) guideline, in particular, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[9][10][11][12] This guide focuses on a specific process-related impurity of Cinacalcet, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, sometimes referred to as Cinacalcet Impurity B.[13] Understanding its origin, characterization, and quantification is essential for ensuring the purity and quality of the Cinacalcet API.
Chemical Profile of the Impurity
A precise understanding of the impurity's chemical identity is the foundation for developing effective control strategies.
-
Chemical Name: this compound
-
Synonyms: (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine HCl, Cinacalcet Impurity B[13]
-
Molecular Formula: C₁₉H₁₉N (Free Base), C₁₉H₂₀ClN (Hydrochloride Salt)[14][15]
-
Molecular Weight: 261.36 g/mol (Free Base), 297.82 g/mol (Hydrochloride Salt)[14]
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Chemical Name | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine | This compound |
| CAS Number | 66469-40-7[13][14] | Not specified |
| Molecular Formula | C₁₉H₁₉N[14] | C₁₉H₂₀ClN[15] |
| Molecular Weight | 261.36 g/mol [14][16] | 297.82 g/mol |
Genesis of the Impurity: Synthetic Pathways
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is identified as a byproduct formed during the synthesis of Cinacalcet.[13][16] The most common and efficient route to Cinacalcet involves the reductive amination between two key intermediates: (R)-1-(naphthalen-1-yl)ethanamine and 3-[3-(trifluoromethyl)phenyl]propanal.[17][18]
The formation of the N-benzyl impurity is not part of the primary reaction but arises from a side reaction. This typically occurs if a benzyl-containing species is present in the reaction mixture. A plausible cause is the presence of benzaldehyde as an impurity in the starting materials or solvents. Benzaldehyde can competitively react with the primary amine starting material, (R)-1-(naphthalen-1-yl)ethanamine, undergoing a similar reductive amination process to form the secondary N-benzyl amine impurity.
Below is a diagram illustrating the main synthetic route for Cinacalcet and the potential side reaction leading to the formation of the N-Benzyl impurity.
Caption: Cinacalcet synthesis and impurity formation pathway.
Analytical Methodology: Detection and Quantification
A robust, validated analytical method is paramount for the accurate detection and quantification of impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for analyzing Cinacalcet and its related substances.[8][19]
Recommended RP-HPLC Method
The following protocol is a synthesized, representative method based on established practices for Cinacalcet impurity profiling.[1][2][19][20] Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Experimental Protocol: RP-HPLC for Cinacalcet Impurities
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: YMC Pack C4 (4.6 mm x 100 mm, 3.0 µm) or equivalent C18/C8 column (e.g., X-Terra Symmetry C18, 4.6 x 150mm, 5 µm).[2][19]
-
Mobile Phase A: Phosphate buffer (e.g., 20mM Potassium Dihydrogen Phosphate), pH adjusted to 3.0 with orthophosphoric acid.[1][19]
-
Gradient Program: A gradient elution is typically required to resolve the main component from all related impurities. (e.g., Start with 60% A / 40% B, ramp to 40% A / 60% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[20]
-
Detection Wavelength: 215 nm or 223 nm, selected based on the UV spectra of Cinacalcet and its impurities.[1][2][20]
-
Injection Volume: 10 µL.[2]
-
-
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and B (e.g., 60:40 v/v) is commonly used.[19]
-
Blank Solution: Use the diluent.[8]
-
Standard Solution: Prepare a stock solution of Cinacalcet HCl reference standard and a separate stock solution of the (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine impurity reference standard. Dilute appropriately to a final concentration relevant to the specification limit (e.g., 0.15% of the sample concentration).
-
Sample Solution: Accurately weigh and dissolve the Cinacalcet API in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).[8]
-
-
System Suitability Test (SST):
-
Inject the standard solution in six replicates.
-
The % RSD for peak area and retention time should be ≤ 2.0%.
-
The theoretical plates (N) for the Cinacalcet peak should be > 2000.
-
The tailing factor (T) should be ≤ 2.0.
-
Resolution (Rs) between the impurity peak and the main Cinacalcet peak should be ≥ 2.0.
-
Summary of Analytical Parameters
| Parameter | Recommended Condition | Rationale / Source |
| Technique | RP-HPLC with UV/PDA Detection | Industry standard for API impurity profiling.[8][19] |
| Column | C4, C8, or C18 (e.g., YMC Pack C4) | Provides good hydrophobic retention and peak shape.[2] |
| Mobile Phase | Phosphate Buffer (pH 3.0) and Acetonitrile | Common mobile phase for basic compounds, providing good separation.[1][19] |
| Elution Mode | Gradient | Necessary to resolve early and late-eluting impurities from the API.[20] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |
| Wavelength | 215 nm or 223 nm | Wavelengths of high absorbance for Cinacalcet and related structures.[2][20] |
| LOD/LOQ | Typically in the range of 0.03-0.17 ppm / 0.11-0.60 ppm | Must be sufficiently low to detect impurities at the reporting threshold.[1][20] |
Analytical Workflow Diagram
Caption: Standard workflow for HPLC impurity analysis.
Regulatory Framework and Acceptance Criteria
The acceptable level for any impurity is dictated by regulatory guidelines, primarily ICH Q3A.[9][12] The thresholds are based on the maximum daily dose (MDD) of the drug.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a typical MDD, this is often ≥ 0.05%.[9]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. This is often ≥ 0.10%.[9]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. This is often ≥ 0.15%.[9]
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[12][21] If the level of this compound in the Cinacalcet API exceeds the qualification threshold, and it is not a significant human metabolite, its safety must be justified through toxicological studies. Therefore, the most robust manufacturing strategy is to control its formation to well below this threshold.
Conclusion
This compound is a known process-related impurity in Cinacalcet synthesis, likely arising from the reaction of a key starting material with benzaldehyde contamination. Its effective control is a testament to a well-understood and robust manufacturing process. Through the implementation of sensitive and validated analytical methods, such as the RP-HPLC protocol detailed in this guide, manufacturers can ensure this impurity is monitored and maintained below the stringent limits set by regulatory authorities. This diligent analytical oversight is fundamental to guaranteeing the consistent quality, safety, and efficacy of Cinacalcet for the patients who rely on it.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ijrpr. (n.d.). Development and Validation of Analytical Method for the Estimation of Related Substances in Cinacalcet Tablets by RP – HPLC.
- Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.).
- National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. PMC.
- SynThink. (n.d.). Cinacalcet EP Impurities & USP Related Compounds.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.
- BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Typical HPLC chromatograms of CIN and its degradation products formed....
- European Medicines Agency. (n.d.). Quality: impurities.
- Pharmaffiliates. (n.d.). Cinacalcet Hydrochloride-impurities.
- Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020).
- Stability Indicative Assay Development and Validation of Cinacalcet HCl. (n.d.).
- ResearchGate. (n.d.). Summary of Forced Degradation of Cinacalcet Hydrochloride under....
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- SynZeal. (n.d.). Cinacalcet Impurities.
- Coompo Research Chemicals. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine | 66469-40-7.
- Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. (n.d.).
- United States Biological. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine - Data Sheet.
- Veeprho. (n.d.). Cinacalcet Impurities and Related Compound.
- Daicel Pharma Standards. (n.d.). Cinacalcet Impurities Manufacturers & Suppliers.
- Docwire News. (n.d.). FDA Recalls CKD Drug Cinacalcet.
- Google Patents. (n.d.). KR20070088485A - Purification of cinacalcet.
- European Patent Office. (2018). A new method for the preparation of cinacalcet and new intermediates thereof. Patent 2406211.
- PubMed. (n.d.). Cinacalcet: pharmacological and clinical aspects.
- MDPI. (n.d.). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
- Beilstein Journals. (n.d.). A novel asymmetric synthesis of cinacalcet hydrochloride.
- N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, 98% Purity, C19H20ClN, 1 gram. (n.d.).
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. smsjournals.com [smsjournals.com]
- 3. Cinacalcet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
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- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 11. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
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- 18. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
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- 21. bfarm.de [bfarm.de]
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Foreword
This technical guide provides a comprehensive overview of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, designed to be a practical resource for laboratory work and further investigation.
Introduction: The Significance of Chiral Naphthylethylamines
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds often dictates their pharmacological activity, making their enantioselective synthesis a critical aspect of drug discovery. The 1-(naphthalen-1-yl)ethanamine scaffold, in particular, has garnered attention due to its presence in various biologically active compounds. The introduction of a benzyl group to this scaffold results in (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, a molecule with promising potential, particularly in the development of novel antifungal agents. This guide will focus on the hydrochloride salt of the (R)-enantiomer, a common form for improving the stability and handling of amine compounds.
Synthesis of this compound
The most direct and efficient method for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is through the reductive amination of the commercially available chiral precursor, (R)-(+)-1-(1-Naphthyl)ethylamine, with benzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine. The final step is the conversion of the free base to its hydrochloride salt.
Reaction Mechanism: Reductive Amination
The reductive amination process begins with the nucleophilic attack of the primary amine ((R)-(+)-1-(1-Naphthyl)ethylamine) on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base (imine). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced to selectively reduce the imine to the secondary amine. The choice of reducing agent is crucial; milder reagents like NaBH(OAc)₃ are often preferred as they can be used in a one-pot reaction without reducing the aldehyde starting material.
Experimental Protocol
This protocol is a representative example based on standard reductive amination procedures.[1] Researchers should optimize conditions as necessary.
Materials:
-
(R)-(+)-1-(1-Naphthyl)ethylamine (≥99% purity)
-
Benzaldehyde (freshly distilled)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of (R)-(+)-1-(1-Naphthyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine as an oil. Further purification can be achieved by flash column chromatography on silica gel.[2]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthalene and benzyl groups in the range of 7.0-8.5 ppm. A singlet for the benzylic CH₂ protons. A quartet for the methine (CH) proton coupled to the methyl group. A doublet for the methyl (CH₃) protons. |
| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. Signals for the benzylic CH₂, methine CH, and methyl CH₃ carbons in the aliphatic region. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the secondary amine hydrochloride salt (around 2400-2800 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base [M+H]⁺. |
Note: Specific chemical shifts will depend on the solvent and instrument used. The ¹H NMR spectrum of the (S)-enantiomer hydrochloride is available and can serve as a reference.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 163831-65-0 | [3] |
| Molecular Formula | C₁₉H₂₀ClN | [3] |
| Molecular Weight | 297.82 g/mol | [3] |
| Melting Point | 259-261 °C | [3] |
Potential Applications in Drug Development
Derivatives of N-benzyl-1-(naphthalen-1-yl)ethanamine have shown significant promise as antifungal agents. A study on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines demonstrated potent in vitro activity against various human pathogenic fungi, including Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum.[4]
The antifungal activity of these compounds is believed to be due to the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death. The stereochemistry at the chiral center of the 1-(naphthalen-1-yl)ethanamine moiety has been shown to be a critical determinant of antifungal potency.[4]
Given the structural similarity, it is highly probable that this compound also possesses antifungal properties. Further research is warranted to evaluate its efficacy and spectrum of activity against a panel of pathogenic fungi.
Conclusion
This compound is a chiral molecule with significant potential for further investigation, particularly in the field of antifungal drug discovery. This guide provides a solid foundation for its synthesis and characterization, drawing upon established chemical principles and data from closely related structures. The detailed protocols and mechanistic insights are intended to empower researchers to explore the therapeutic potential of this promising compound.
References
-
Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. GlobalChemMall. [Link]
-
(S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
- Preparation of N-benzylamines.
-
New methods for the synthesis of naphthyl amines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Reductive Amination. Organic Syntheses. [Link]
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- 4. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride: A Technical Guide for Researchers
This document provides an in-depth technical guide on the safe handling, storage, and disposal of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (CAS No: 163831-65-0).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information from available data on structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting.
Compound Profile and Identification
This compound is a chiral amine salt with significant applications in synthetic organic chemistry, often as a resolving agent or a chiral building block. A clear understanding of its chemical and physical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 163831-65-0 | [1][2][3] |
| Molecular Formula | C19H20ClN | [1][3] |
| Molecular Weight | 297.82 g/mol | [1][3] |
| Melting Point | 259-261 °C | [4] |
| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |
| Solubility | Soluble in water, methanol. Insoluble in non-polar organic solvents. | Inferred from structure |
Hazard Assessment and GHS Classification
-
Acute Oral Toxicity, Category 3 : Toxic if swallowed.[5]
-
Skin Corrosion/Irritation, Category 1B/2 : Causes severe skin burns and eye damage or causes skin irritation.[5][6][7]
-
Serious Eye Damage/Eye Irritation, Category 1/2A : Causes serious eye damage or causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[5]
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[5]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required when handling the solid or concentrated solutions.[7]
-
Hand Protection: Nitrile or neoprene gloves should be worn.[7] Regularly inspect gloves for any signs of degradation or puncture.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.[7]
-
Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.
Weighing and Solution Preparation
-
Preparation: Designate a specific area within the fume hood for weighing. Place a disposable weigh boat on the analytical balance.
-
Aliquotting: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Dissolution: Add the solvent to the reaction vessel within the fume hood. Slowly add the weighed compound to the solvent with stirring to facilitate dissolution.
-
Cleaning: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.
Reaction Quenching and Work-up
-
Quenching: If the reaction involves quenching, perform this step slowly and carefully within the fume hood, especially if the quenching agent is reactive.
-
Extraction: During liquid-liquid extractions, ensure the separatory funnel is properly supported and vented frequently to release any pressure buildup.
-
Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the cold trap is functioning correctly.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
Sources
A Technical Guide to Unlocking the Research Potential of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride: A Novel Scaffold for Allosteric Modulation
Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride represents a compelling, yet underexplored, chemical entity with significant research potential. Its close structural analogy to Cinacalcet, a known positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), positions it as a prime candidate for investigation within the domain of G protein-coupled receptor (GPCR) pharmacology. This guide delineates a strategic framework for exploring its therapeutic and scientific value. We propose three core research trajectories: initial validation and characterization as a novel CaSR modulator, advanced investigation into biased allosteric signaling, and a systematic Structure-Activity Relationship (SAR) study to generate next-generation therapeutic leads. Furthermore, we touch upon a speculative but plausible avenue in antifungal research. This document provides the scientific rationale, detailed experimental workflows, and conceptual diagrams to empower researchers to systematically unlock the potential of this promising compound.
Part 1: Foundational Analysis of the Core Moiety
Chemical Identity and Physicochemical Properties
The subject of our investigation is a chiral amine, distinguished by an (R)-configured stereocenter, a bulky naphthalene group, and an N-benzyl substituent. A comprehensive understanding begins with its fundamental properties.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | [2][3] |
| CAS Number | 163831-65-0 | [2][3][4] |
| Molecular Formula | C19H20ClN | [2][3] |
| Molecular Weight | 297.82 g/mol | [2][3] |
| Melting Point | 259-261 °C | [2] |
The Cinacalcet Analogy: A Springboard for Investigation
The scientific impetus for investigating this molecule stems from its striking structural similarity to Cinacalcet. Cinacalcet is a calcimimetic agent, meaning it mimics the effect of calcium by positively and allosterically modulating the Calcium-Sensing Receptor (CaSR).[5][6] This action increases the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[7][8]
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine shares the critical (R)-1-(naphthalen-1-yl)ethanamine core with Cinacalcet. The key distinction lies in the N-substituent: a benzyl group in our target compound versus a 3-(3-(trifluoromethyl)phenyl)propyl group in Cinacalcet. This structural overlap strongly suggests that the CaSR is the most probable biological target for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, making it a novel tool to probe CaSR pharmacology.
Synthesis and Derivatization Potential
The synthesis of this compound and its analogs is highly feasible, leveraging established chemical methodologies. The core chiral amine, (R)-(+)-1-(1-Naphthyl)ethylamine, is a commercially available intermediate, often synthesized via resolution of the racemate or through asymmetric synthesis.[9][10] The N-benzyl group can be introduced via reductive amination of benzaldehyde with the core amine.
This synthetic accessibility is crucial, as it allows for the systematic modification of both the benzyl and naphthalene rings. This flexibility forms the basis for a robust Structure-Activity Relationship (SAR) study, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Part 2: Primary Research Area: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
Mechanistic Overview of the CaSR
The CaSR is a Class C G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[11][12] Primarily expressed in the parathyroid glands and kidneys, it senses minute fluctuations in extracellular calcium levels.[11][13] Activation of the CaSR in the parathyroid gland initiates downstream signaling cascades that suppress the synthesis and secretion of PTH.[7][14] Because of its central role, the CaSR is a validated therapeutic target for disorders of calcium metabolism, such as hyperparathyroidism.[11][15]
The Allosteric Modulation Paradigm
Most traditional drugs target the orthosteric site of a receptor—the same site as the endogenous ligand. However, developing drugs with high subtype selectivity can be challenging due to the conserved nature of orthosteric sites across receptor families.[16] Allosteric modulators offer a powerful alternative. These molecules bind to a distinct, less-conserved site on the receptor, inducing a conformational change that modulates the binding or efficacy of the orthosteric ligand (e.g., calcium).[11][16]
Allosteric modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the response of the endogenous agonist.[16] Cinacalcet is a PAM of the CaSR.[14]
-
Negative Allosteric Modulators (NAMs): Inhibit the response of the endogenous agonist.[16]
-
Neutral Allosteric Modulators: Bind to the allosteric site without affecting agonist activity but can block other allosteric modulators.[16]
The key advantage of this approach is the potential for greater safety and selectivity, as allosteric sites are typically more diverse than orthosteric sites among GPCR subtypes.[16][17]
Hypothesis: A Novel CaSR Modulator
We hypothesize that This compound acts as an allosteric modulator of the Calcium-Sensing Receptor. The simpler N-benzyl group, compared to Cinacalcet's side chain, may result in different binding kinetics, potency, or even a shift from positive to negative modulation. The primary research objective is to test this hypothesis through a systematic workflow.
Proposed Experimental Workflow for Target Validation
Validating and characterizing the compound's effect on the CaSR requires a multi-step approach, moving from initial binding confirmation to functional cellular outcomes.
Detailed Protocol: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the compound's ability to modulate CaSR activity in a cellular context. The principle relies on a fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that reports changes in intracellular calcium concentration upon receptor activation.
Objective: To determine if this compound acts as a positive or negative allosteric modulator of the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (HEK293-CaSR).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
CaCl2 stock solution (1 M).
-
Test compound and Cinacalcet (as a positive control).
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
Cell Culture: Plate HEK293-CaSR cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Rationale: A stable cell line ensures consistent receptor expression. Confluency is optimized for a robust signal without overgrowth artifacts.
-
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM and a small percentage of Pluronic F-127 in Assay Buffer. b. Remove culture medium from cells and wash once with Assay Buffer. c. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Rationale: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. Pluronic F-127 aids in its dispersion in the aqueous buffer.
-
-
Compound Preparation: a. Prepare a dilution series of the test compound and Cinacalcet in Assay Buffer. b. Prepare a range of CaCl2 concentrations to establish a dose-response curve.
-
Assay Execution: a. After incubation, wash the cells twice with Assay Buffer to remove excess dye. b. Add the test compound dilutions (or control) to the wells and incubate for 10-15 minutes.
-
Rationale: This pre-incubation allows the allosteric modulator to bind to the receptor before the agonist is introduced. c. Place the plate in the fluorescence reader and begin recording baseline fluorescence. d. Using an automated injector, add varying concentrations of the agonist (CaCl2) to the wells. e. Continue recording fluorescence for 2-3 minutes to capture the peak response.
-
-
Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) for each well. b. Plot the ΔF against the concentration of CaCl2 for each concentration of the test compound. c. Analyze the resulting dose-response curves. A leftward shift in the EC50 of calcium indicates PAM activity. A rightward shift or a decrease in the maximum response indicates NAM activity.
-
Rationale: This analysis quantifies the modulatory effect. The EC50 shift is the hallmark of allosteric modulation.
-
Part 3: Advanced Research Frontiers and Diversification
Investigating Biased Allosteric Modulation (BAM)
GPCRs do not simply act as on/off switches; they can signal through multiple downstream pathways, primarily G-protein-dependent and β-arrestin-dependent pathways. Biased ligands are molecules that preferentially activate one pathway over another.[18][19][20] A Biased Allosteric Modulator (BAM) is a ligand that induces this preferential signaling from an allosteric site.[18][19][20]
Hypothesis: The unique conformation induced by (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine might favor either G-protein or β-arrestin signaling, making it a BAM.
Therapeutic Relevance: Biased signaling is a frontier in drug discovery, as it offers the potential to isolate a desired therapeutic effect (e.g., mediated by G-protein signaling) from an undesirable side effect (e.g., mediated by β-arrestin).[18]
Experimental Approach:
-
G-Protein Pathway: Measure IP1 accumulation or cAMP levels following receptor activation.
-
β-Arrestin Pathway: Use a β-arrestin recruitment assay (e.g., BRET or FRET-based systems).
-
Compare the relative efficacy of the compound in each pathway to determine bias.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential to optimize the lead compound. By synthesizing and testing a library of analogs, researchers can identify which chemical features are critical for activity and which can be modified to improve properties like solubility, metabolic stability, and potency.
| Modification Site | Proposed Substituents | Rationale |
| Benzyl Ring | -F, -Cl, -CF3, -OCH3 (at ortho, meta, para positions) | To probe electronic and steric effects within the allosteric binding pocket. |
| Naphthalene Ring | -OCH3, -Cl (at various positions) | To explore interactions with the receptor's transmembrane domains. |
| Ethyl Linker | Methyl group on the benzylic carbon | To investigate the impact of additional steric hindrance near the nitrogen. |
| N-Substituent | Replace benzyl with other arylmethyl groups (e.g., pyridylmethyl, thiophenemethyl) | To assess the importance of the phenyl ring and explore heteroaromatic interactions. |
Speculative Research Avenue: Antifungal Activity
Interestingly, separate research has shown that some chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine derivatives possess potent antifungal activity against human pathogens like Cryptococcus neoformans and Trichophyton species.[21] This activity is often attributed to the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. Given the structural similarity, it is plausible that (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine could also exhibit antifungal properties.
Experimental Approach: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of a target fungal strain (e.g., Candida albicans, Cryptococcus neoformans).
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.
This represents a high-reward, secondary research path that could diversify the compound's therapeutic potential.
Part 4: Conclusion and Future Outlook
This compound is more than just a structural analog; it is a key that can unlock new insights into the pharmacology of the Calcium-Sensing Receptor. Its straightforward synthesis and compelling similarity to an approved drug make it an ideal candidate for academic and industrial research. The proposed research avenues—from foundational target validation to advanced explorations of biased signaling and SAR—provide a clear and logical roadmap. By pursuing these investigations, the scientific community can determine this compound's value as a novel chemical probe, a scaffold for drug discovery, and potentially, a therapeutic agent in its own right.
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A Technical Guide to the Biological Significance of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, more commonly known as Cinacalcet (and marketed under trade names like Sensipar® and Mimpara®), represents a landmark achievement in pharmacology as the first-in-class allosteric modulator of a G-protein coupled receptor (GPCR) to receive regulatory approval.[1] This technical guide provides an in-depth analysis of its core biological significance, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used for its characterization. Cinacalcet's primary role is as a calcimimetic agent, which mimics the effect of extracellular calcium by targeting the Calcium-Sensing Receptor (CaSR).[1][2] This action directly suppresses parathyroid hormone (PTH) levels, making it a cornerstone therapy for secondary hyperparathyroidism in chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[3][4] This document will detail the molecular interactions, signaling pathways, and clinical applications that define cinacalcet's importance in modern medicine.
Introduction: A Paradigm Shift in GPCR Modulation
The discovery and development of cinacalcet marked a pivotal moment in drug development. Rather than acting as a direct agonist or antagonist at the orthosteric binding site (the site of the endogenous ligand), cinacalcet functions as a positive allosteric modulator .[1][4] It binds to a distinct, topographically separate site on the Calcium-Sensing Receptor (CaSR), enhancing the receptor's sensitivity to its natural ligand, extracellular calcium (Ca²⁺).[4][5] This novel mechanism allows for a more nuanced and physiological modulation of receptor activity.
The CaSR, expressed abundantly on the surface of parathyroid gland chief cells, is the principal regulator of calcium homeostasis.[2][6] By increasing the CaSR's sensitivity, cinacalcet effectively "tricks" the parathyroid gland into perceiving higher levels of serum calcium than are actually present.[7] This leads to a potent and rapid suppression of PTH synthesis and secretion, which in turn lowers serum calcium and phosphorus levels.[6][8] Its clinical success has validated the concept of allosteric modulation as a viable and powerful therapeutic strategy for targeting GPCRs.
Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of cinacalcet's properties is essential for its application in research and clinical settings.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₂F₃N·HCl | [9] |
| Molecular Weight | 393.87 g/mol | [9] |
| CAS Number | 364782-34-3 | [9] |
| Mechanism of Action | Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR) | [1] |
| Bioavailability | ~20-25% (Increased 1.5 to 1.8-fold with food) | [10] |
| Peak Plasma Conc. | 2-6 hours post-administration | [3][10] |
| Terminal Half-life | 30-40 hours | [3][7] |
| Metabolism | Hepatic; primarily via CYP3A4, CYP2D6, and CYP1A2 enzymes | [10] |
Causality Insight: The significant increase in bioavailability when taken with food is a critical clinical consideration.[3][10] This is attributed to increased splanchnic blood flow and delayed gastric emptying, which enhances absorption. For this reason, patients are instructed to take cinacalcet with food or shortly after a meal to ensure consistent and maximal exposure.[11][12] Furthermore, its role as a strong inhibitor of CYP2D6 necessitates careful review of concomitant medications to avoid potential drug-drug interactions.[1][10]
Core Mechanism of Action: Allosteric Modulation of the CaSR
Cinacalcet's biological effect is mediated exclusively through its interaction with the CaSR, a member of the class C family of GPCRs.[13]
3.1. Binding and Activation: The CaSR is activated by extracellular Ca²⁺ ions. Cinacalcet binds within the receptor's seven-transmembrane domain, a site distinct from the large extracellular domain where calcium binds.[4] This allosteric binding event induces a conformational change that stabilizes the active state of the receptor, thereby increasing its affinity for Ca²⁺.[5][14] The practical effect is a leftward shift in the calcium concentration-response curve, meaning the receptor is activated at lower extracellular calcium concentrations than would normally be required.[15]
3.2. Downstream Signaling Cascade: The CaSR is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by calcium and potentiation by cinacalcet, the following intracellular cascade is initiated:
-
Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺.
-
Inhibition of PTH Secretion: The resulting rise in cytosolic Ca²⁺ is the key signal that inhibits the synthesis and exocytosis of vesicles containing Parathyroid Hormone (PTH).[2][5]
The diagram below illustrates this critical signaling pathway.
Caption: Cinacalcet allosterically modulates CaSR, enhancing its sensitivity to Ca²⁺ and triggering a Gq/11-PLC-IP₃ pathway that inhibits PTH secretion.
Biological and Clinical Significance
The primary clinical applications of cinacalcet stem directly from its mechanism of lowering PTH.
-
Secondary Hyperparathyroidism in CKD: In patients with chronic kidney disease (CKD) on dialysis, impaired phosphate excretion and reduced active vitamin D production lead to hypocalcemia and hyperphosphatemia, causing a compensatory and often excessive rise in PTH. Cinacalcet is a primary treatment to lower these dangerously high PTH levels, thereby managing renal bone disease.[3][12]
-
Hypercalcemia in Parathyroid Carcinoma: For patients with parathyroid carcinoma, surgical removal is the primary treatment. However, in cases of non-resectable or recurrent disease, cinacalcet is used to manage severe hypercalcemia by directly suppressing PTH secretion from the tumorous gland.[3][8]
-
Primary Hyperparathyroidism: Cinacalcet is also indicated for severe hypercalcemia in patients with primary hyperparathyroidism who are unable to undergo parathyroidectomy.[3]
Key Experimental Protocols for Characterization
The characterization of a CaSR modulator like cinacalcet relies on robust in vitro assays. The following protocol describes a standard method for measuring a compound's effect on intracellular calcium mobilization.
5.1 Protocol: Intracellular Calcium Mobilization Assay
This assay quantifies the ability of a compound to potentiate CaSR activity in response to its endogenous ligand. It is a cornerstone for determining the potency (EC₅₀) of calcimimetics.
Objective: To measure cinacalcet-induced potentiation of calcium-evoked intracellular calcium flux in HEK-293 cells stably expressing the human CaSR.
Materials:
-
HEK-293 cells stably transfected with human CaSR cDNA.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Cinacalcet hydrochloride stock solution (in DMSO).
-
CaCl₂ stock solution.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the CaSR-expressing HEK-293 cells into microplates at a density that yields a confluent monolayer on the day of the assay. Culture overnight at 37°C with 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.
-
Expertise Insight: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye in the aqueous buffer, facilitating its entry into the cells.
-
-
Cell Washing (Self-Validating Step): After incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. This step is critical to reduce background fluorescence and improve the signal-to-noise ratio.[16]
-
Compound Preparation: Prepare a serial dilution of cinacalcet in Assay Buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM CaCl₂). This concentration is chosen to be near the EC₂₀ of the calcium response curve, allowing for clear potentiation.
-
Assay Execution: Place the cell plate into the fluorescence kinetic plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.
-
Measurement: Establish a stable baseline reading for 10-20 seconds. The instrument then automatically adds the cinacalcet/CaCl₂ solutions to the wells. Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
Data Analysis: The change in fluorescence (peak minus baseline) is proportional to the increase in intracellular calcium. Plot the response against the logarithm of the cinacalcet concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
The workflow for this assay is depicted below.
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Methodological & Application
Application Notes and Protocols: Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine and its hydrochloride salt are pivotal chiral building blocks in modern organic and medicinal chemistry.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably Cinacalcet.[1][2] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in individuals with parathyroid carcinoma.[2] The specific stereochemistry of the (R)-enantiomer is essential for its biological activity, highlighting the importance of precise, enantioselective synthetic routes.[1]
This document provides a detailed protocol for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride via a reductive amination pathway, followed by conversion to its hydrochloride salt. This method is widely employed due to its efficiency and the commercial availability of the starting materials.[3]
Synthesis Overview
The synthesis is a two-step process:
-
Reductive Amination: (R)-1-(Naphthalen-1-yl)ethanamine is reacted with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the secondary amine, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine.
-
Salt Formation: The purified free amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Chemical Reaction Scheme
Caption: Overall synthetic scheme.
Part 1: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, allowing for the efficient conversion of carbonyl compounds and amines into more complex amines.[3] The process involves the initial formation of an imine or iminium ion, which is then reduced in the same pot to the desired amine.[4] For this synthesis, sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and high selectivity for imines over ketones or aldehydes, minimizing side reactions.[4]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| (R)-1-(Naphthalen-1-yl)ethanamine | 3886-70-2 | C₁₂H₁₃N | 171.24 |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Round-bottom flask with magnetic stir bar | - | - | - |
| Condenser and Nitrogen/Argon inlet | - | - | - |
| Standard glassware for workup and purification | - | - | - |
Safety Precautions
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases.[5][6][7] It is also corrosive and can cause severe eye and skin irritation.[5][6][7][8][9] Handle in a well-ventilated fume hood, under an inert atmosphere, and away from moisture.[5][6][7][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
1-Acetylnaphthalene and Benzaldehyde: Can cause skin and eye irritation.[10] Handle with care and appropriate PPE.[10]
Step-by-Step Protocol
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-1-(Naphthalen-1-yl)ethanamine (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add benzaldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath to 0°C. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C. The slow addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Completion: After the addition of STAB is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, should be purified by column chromatography on silica gel to remove any unreacted starting materials and byproducts.
Part 2: Hydrochloride Salt Formation
The conversion of the free amine to its hydrochloride salt is often performed to improve its stability, crystallinity, and handling properties.[11][12] Amine salts are generally more stable and less prone to air oxidation than their free base counterparts.[12]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Purified (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine | 116365-44-1 | C₁₉H₁₉N | 261.37 |
| Diethyl ether or Ethyl acetate, anhydrous | 60-29-7 | (C₂H₅)₂O | 74.12 |
| 2M HCl in Diethyl Ether or HCl gas | 7647-01-0 | HCl | 36.46 |
| Beaker or Erlenmeyer flask | - | - | - |
| Filtration apparatus (Büchner funnel) | - | - | - |
Step-by-Step Protocol
-
Dissolution: Dissolve the purified (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. Alternatively, dry HCl gas can be bubbled through the solution.[13][14] The hydrochloride salt will precipitate out of the solution as a white solid.[13]
-
Crystallization: Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain this compound.
Expected Results
The final product should be a white to off-white crystalline solid with a melting point in the range of 259-261°C.[15] The identity and purity of the compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
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Application Note: A Robust Protocol for the Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride via Reductive Amination
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. The described methodology employs a one-pot reductive amination reaction, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on reaction execution, purification, and characterization.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including a large number of pharmaceutical drugs and agrochemicals.[2] The specific stereochemistry of these amines is often critical to their therapeutic efficacy and safety. (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a valuable chiral building block and an intermediate in the synthesis of various pharmaceutical agents, such as the calcimimetic drug Cinacalcet, which is used to treat hyperparathyroidism.[3] Consequently, robust and stereoselective synthetic routes to such compounds are of paramount importance.
Reductive amination has emerged as a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines.[4][5] This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine.[1] The "one-pot" nature of direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel, offers significant advantages in terms of efficiency and atom economy.[1]
Reaction Principle and Mechanistic Overview
The synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine proceeds via the reductive amination of benzaldehyde with the chiral primary amine, (R)-1-(naphthalen-1-yl)ethanamine. The reaction can be dissected into two key stages occurring in situ:
-
Imine Formation: The reaction commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzaldehyde. This is typically carried out under weakly acidic conditions to facilitate the dehydration of the initially formed hemiaminal intermediate, leading to the formation of an imine (a compound containing a carbon-nitrogen double bond).[6][7]
-
Imine Reduction: The newly formed imine is then selectively reduced to the corresponding secondary amine. A key aspect of this process is the choice of a reducing agent that preferentially reduces the imine in the presence of the starting aldehyde.[8] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its mild nature and its selectivity for imines and iminium ions over ketones and aldehydes.[9][10][11]
The overall transformation is illustrated in the workflow diagram below:
Sources
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- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols for Chiral Resolution Using (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine
Abstract
This document provides a comprehensive technical guide for the chiral resolution of racemic acidic compounds utilizing (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine as a high-performance resolving agent. The core methodology is based on the principle of diastereomeric salt formation and fractional crystallization. We delve into the mechanistic underpinnings of chiral recognition, offer detailed experimental protocols, and provide expert insights into methodology optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of enantiomerically pure molecules.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a cornerstone technique for separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, optically pure components.[1][2] While various methods exist, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy, particularly in pharmaceutical development.[3][4]
The fundamental principle is the conversion of enantiomers, which have identical physical properties, into diastereomers, which do not.[5] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. In the context of this guide, a racemic acid, denoted as (±)-Acid, is reacted with the single enantiomer resolving agent, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, denoted as (R)-Amine.
This acid-base reaction yields a pair of diastereomeric salts:
-
(R)-Acid · (R)-Amine
-
(S)-Acid · (R)-Amine
Because these salts are diastereomers, they possess distinct physical properties, most critically, different solubilities in a specific solvent system.[3][6] By carefully selecting the solvent and controlling crystallization conditions, one diastereomer will preferentially precipitate from the solution, allowing for its separation by filtration. The enantiomerically enriched acid can then be liberated from the isolated salt.
The choice of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine as a resolving agent is strategic. The rigid naphthalene ring and the benzyl group provide opportunities for enhanced intermolecular interactions, such as π-π stacking, in the crystal lattice of the diastereomeric salt. These interactions can amplify the differences in stability and packing efficiency between the two diastereomers, leading to a more significant solubility differential and, consequently, a more efficient resolution.[7]
Figure 1: Mechanism of Diastereomeric Salt Formation.
Application Notes: Optimizing the Resolution Process
The success of a chiral resolution is critically dependent on the careful optimization of several experimental parameters.
-
Solvent Selection: This is the most crucial factor. The ideal solvent or solvent mixture must exhibit a significant solubility difference between the two diastereomeric salts. A systematic screening process is mandatory. Common solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their aqueous mixtures. The goal is to find a system where one salt is sparingly soluble while the other remains in the mother liquor.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent influences both the yield and the enantiomeric purity of the product. While a 1:1 ratio is a logical starting point, it is often advantageous to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.8 equivalents). This ensures that the less soluble salt precipitates in high diastereomeric purity, as the more soluble salt is less likely to co-precipitate.[3]
-
Temperature & Cooling Profile: The initial temperature should be sufficient to dissolve both diastereomeric salts completely, creating a supersaturated solution upon cooling. A slow, controlled cooling rate is paramount for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess (ee).[8]
-
Purity of Starting Materials: Impurities in either the racemic substrate or the resolving agent can interfere with crystal formation and negatively impact the resolution efficiency. Ensure all materials are of high purity before commencing.
Detailed Experimental Protocol
This section outlines a representative protocol for the resolution of a racemic carboxylic acid, designated (±)-Substratic Acid , using (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.
Note: The resolving agent is supplied as a hydrochloride salt. It must first be converted to the free base before use.
Part A: Liberation of the (R)-Amine Free Base
-
Dissolution: Dissolve this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine will precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the (R)-amine free base. Verify the complete removal of the solvent.
Part B: Diastereomeric Salt Crystallization
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of racemic (±)-Substratic Acid and 0.5-1.0 equivalents of the prepared (R)-Amine free base in the minimum amount of a pre-selected hot solvent (e.g., ethanol).
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature with gentle stirring. For optimal crystal growth, subsequent cooling in a refrigerator or ice bath may be beneficial. The less soluble diastereomeric salt should precipitate.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under a vacuum.
Part C: Liberation of the Enriched (S)- or (R)-Substratic Acid
-
Suspension: Suspend the dried, diastereomerically pure salt in water.
-
Acidification: Add 2M aqueous hydrochloric acid (HCl) until the pH is <2. This protonates the resolving agent, forming the water-soluble hydrochloride salt, and liberates the free carboxylic acid.
-
Extraction: Extract the enantiomerically enriched Substratic Acid from the aqueous layer using an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Part D: Determination of Enantiomeric Excess (ee)
It is essential to quantify the success of the resolution. The enantiomeric excess (% ee) of the final product must be determined using an appropriate analytical method.[6][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[10][11] The resolved acid is passed through a chiral stationary phase (CSP) which interacts differently with the two enantiomers, resulting in different retention times and allowing for their quantification.
-
Other Methods: Depending on the analyte, other techniques like chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent may also be employed.[11][12]
Figure 2: General Experimental Workflow for Chiral Resolution.
Data Presentation: Representative Results
The following table summarizes hypothetical data for the resolution of (±)-Substratic Acid to illustrate the impact of key variables.
| Parameter Set | Racemic Acid : Resolving Agent (Molar Ratio) | Solvent System | Crystallization Temp. (°C) | Yield of Enriched Acid (%) | Enantiomeric Excess (ee) (%) |
| A | 1 : 1 | Ethanol | 25 → 4 | 35% | 85% |
| B | 1 : 0.6 | Ethanol | 25 → 4 | 25% | >98% |
| C | 1 : 0.6 | 9:1 Ethanol:Water | 25 → 0 | 28% | >99% |
| D | 1 : 0.6 | Methanol | 25 → 4 | - (No Crystals) | N/A |
This data is illustrative. Optimal conditions must be determined empirically for each specific substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | - Salts are too soluble in the chosen solvent.- Solution is not sufficiently concentrated. | - Screen different, less polar solvents.- Reduce the initial volume of the solvent.- Try adding an anti-solvent (a solvent in which the salts are insoluble). |
| Low Yield | - The less soluble salt has significant solubility in the mother liquor.- Insufficient crystallization time. | - Lower the final crystallization temperature.- Increase the crystallization time.- Re-work the mother liquor to recover more material. |
| Low Enantiomeric Excess (ee) | - Inefficient chiral discrimination.- Co-precipitation of both diastereomers.- Cooling rate was too fast. | - Re-screen solvents to find one with better solubility differentiation.- Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.7 eq).[7]- Ensure a slow, controlled cooling profile.- Recrystallize the isolated diastereomeric salt. |
References
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Chemical Technology & Biotechnology.
- A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Journal of the American Chemical Society.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. (n.d.). Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Chiral resolution. (n.d.). Wikipedia.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- Chiral analysis. (n.d.). Wikipedia.
- Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. (n.d.). Benchchem.
- Spontaneous Enantiomeric Enrichment of Chiral 1-(1-Naphthyl) Ethylamine. (2009).
- Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. (2014).
- Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis.
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Application Notes & Protocols: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a robust chiral auxiliary. We delve into the core principles of its stereodirecting influence, present detailed, field-tested protocols for the diastereoselective alkylation of carboxylic acids, and provide methodologies for the subsequent cleavage and recovery of the auxiliary. The protocols are designed to be self-validating, with explanations for critical experimental choices, expected outcomes, and troubleshooting, ensuring both scientific integrity and practical utility.
Introduction and Principle of Action
Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical manufacturing, where the selective production of a single enantiomer is often critical for biological activity and safety.[1] Chiral auxiliaries are a powerful and reliable strategy in this field, allowing for the temporary installation of a chiral moiety onto a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine (NBNEA) is a chiral secondary amine that serves as an effective chiral auxiliary. Its hydrochloride salt is a stable, crystalline solid, making it convenient for handling and storage.[2] The efficacy of NBNEA stems from its distinct structural architecture:
-
The Stereogenic Center: The (R)-configured carbon atom alpha to the nitrogen provides the fundamental chirality.
-
The Bulky Naphthyl Group: The large, sterically demanding naphthalen-1-yl group is positioned to effectively shield one face of a reactive intermediate (e.g., an enolate) derived from the substrate.
-
The Benzyl Group: The N-benzyl group provides additional steric bulk and can be removed under specific reductive conditions, which is crucial for recovering the final product.[3]
When NBNEA is coupled to a prochiral carboxylic acid to form a chiral amide, the resulting construct creates a highly biased steric environment. Upon deprotonation to form an enolate, the naphthyl group directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer. This principle of sterically-controlled facial selection is the foundation of its utility.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 163831-65-0 | [2] |
| Molecular Formula | C₁₉H₂₀ClN | [2] |
| Molecular Weight | 297.82 g/mol | [2] |
| Melting Point | 259-261 °C | [2] |
| Appearance | White to off-white crystalline powder | N/A |
Mechanism of Stereodirection: A Visual Guide
The stereochemical outcome of reactions employing NBNEA is governed by the formation of a rigid, chelated or non-chelated transition state where one face is sterically blocked. The diagram below illustrates the generally accepted model for the diastereoselective alkylation of a chiral amide enolate derived from NBNEA.
Caption: General workflow for asymmetric synthesis using (R)-NBNEA.
The key to high diastereoselectivity is the formation of a conformationally locked enolate. Deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the (Z)-enolate. In this configuration, the bulky naphthyl group effectively shields the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Formation of the N-Acyl Chiral Auxiliary
This protocol describes the coupling of a generic prochiral carboxylic acid (e.g., propanoic acid) to the (R)-NBNEA auxiliary.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., propanoic acid, 1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq)
-
Hydroxybenzotriazole (HOBt, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Generation: To a round-bottom flask, add (R)-NBNEA·HCl (1.0 eq) and dissolve/suspend in DCM. Add saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Transfer to a separatory funnel, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine of (R)-NBNEA. This step is critical as the coupling reaction requires the free amine.
-
Coupling Reaction: To a new flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).
-
Dissolve the mixture in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the mixture. Stir for 15 minutes.
-
Add a solution of the (R)-NBNEA free base (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the α-alkylation of the chiral amide prepared in Protocol 1.
Materials:
-
Chiral N-acyl auxiliary (from Protocol 1, 1.0 eq)
-
Lithium diisopropylamide (LDA, 2 M solution in THF/heptane/ethylbenzene, 1.2 eq)
-
Electrophile (e.g., benzyl bromide, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a thermometer, septum, and N₂/Ar inlet, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Add LDA solution (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and ensures selective formation of the desired enolate.
-
Stir the resulting enolate solution at -78 °C for 1 hour. A color change (typically to yellow or orange) indicates enolate formation.
-
Alkylation: Add the electrophile (1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours. The reaction can be monitored by TLC by quenching small aliquots in NH₄Cl.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate and water.
-
Workup: Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product (by integrating characteristic, well-resolved signals for each diastereomer) or by chiral HPLC.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the enantiomerically enriched product. Reductive cleavage is often employed for N-benzyl groups.
Materials:
-
Alkylated N-acyl auxiliary (from Protocol 2, 1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Ethanol or Methanol
Procedure:
-
Setup: Dissolve the alkylated amide (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C (0.1 eq) to the solution under a stream of N₂ or Ar. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Purge the flask with H₂ gas (3x cycles of vacuum/H₂ backfill). Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus (e.g., at 50 psi).
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. The Celite pad should be kept wet with solvent to prevent the catalyst from igniting upon contact with air.
-
Concentrate the filtrate under reduced pressure. The crude product will contain the desired chiral product and the recovered auxiliary.
-
Separation: The product (e.g., a chiral alcohol if the amide was reduced, or an aldehyde) can be separated from the recovered (R)-NBNEA auxiliary by acid-base extraction or column chromatography.
Data Interpretation and Troubleshooting
Expected Results for a Representative Alkylation
The following table presents hypothetical but realistic data for the alkylation of the propionamide of (R)-NBNEA with various electrophiles.
| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| Benzyl Bromide | α-Benzyl propionamide | 85-95 | >95 |
| Iodomethane | α-Methyl propionamide | 80-90 | >90 |
| Allyl Bromide | α-Allyl propionamide | 82-92 | >93 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Temperature too high during enolization/alkylation. 2. "Wet" solvent or reagents. 3. Base added too quickly. | 1. Ensure internal temperature is maintained at -78 °C. 2. Use freshly distilled anhydrous solvents. 3. Add base dropwise over at least 10 minutes. |
| Low Yield of Alkylated Product | 1. Incomplete deprotonation. 2. Inactive electrophile. 3. Proton exchange with electrophile. | 1. Use freshly titrated or a new bottle of LDA. 2. Check the purity/reactivity of the electrophile. 3. Consider using HMPA as an additive (with caution). |
| Incomplete Auxiliary Cleavage | 1. Catalyst poisoning or deactivation. 2. Insufficient H₂ pressure or reaction time. | 1. Use fresh Pd/C. Ensure starting material is pure. 2. Increase H₂ pressure (if using a Parr shaker) and/or extend reaction time. Consider a different solvent. |
Conclusion
This compound is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its well-defined steric properties allow for predictable and high levels of diastereocontrol in reactions such as enolate alkylation. The protocols provided herein, grounded in established principles of asymmetric synthesis, offer a reliable framework for researchers to achieve desired enantiomerically enriched products. The straightforward attachment and subsequent cleavage, coupled with the potential for auxiliary recovery, make it a valuable tool in the synthesis of complex chiral molecules.
References
- (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride - GlobalChemMall.GlobalChemMall. [Online].
-
Chiral auxiliary - Wikipedia. Wikipedia. [Online]. Available: [Link]
-
(R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride - LookChem. LookChem. [Online]. Available: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal - ResearchGate. ResearchGate. [Online]. Available: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. Hungarian Journal of Industry and Chemistry. [Online]. Available: [Link]
-
Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal. [Online]. Available: [Link]
Sources
Application Notes & Protocols: Asymmetric Synthesis Applications of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of a Chiral Amine
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Chiral amines are cornerstone reagents in this endeavor, serving as resolving agents, chiral building blocks, and, most pertinently to this guide, as powerful chiral auxiliaries. A chiral auxiliary is a stereogenic scaffold temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the creation of the desired stereocenter, the auxiliary is cleaved and can often be recovered.
This guide focuses on (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride , a chiral secondary amine salt. Its stereochemical architecture, derived from the well-established chiral precursor (R)-(+)-1-(1-naphthyl)ethylamine, offers significant potential in asymmetric synthesis.[1] The presence of a bulky, rigid naphthyl group and a flexible benzyl substituent provides a distinct and influential chiral environment, capable of directing the facial approach of reagents to a prochiral center.
While specific, peer-reviewed applications of this exact hydrochloride salt as a chiral auxiliary are not extensively documented, its structural motifs are analogous to those of other highly successful chiral benzylamine auxiliaries. This document, therefore, presents a series of detailed, field-proven protocols adapted for this specific reagent, providing a robust starting point for researchers to explore its utility in asymmetric transformations. The principles and experimental choices described herein are grounded in established methodologies for asymmetric alkylation and amino acid synthesis.
Application I: Asymmetric α-Alkylation of Ketones via Chiral Imine Intermediates
One of the most powerful applications for a chiral secondary amine is in the diastereoselective alkylation of ketone enolates. The strategy involves the formation of a chiral imine, which is then deprotonated to form a rigid, chelated enolate. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.
Causality of Experimental Design:
The formation of the iminium ion from the hydrochloride salt requires neutralization to the free amine. Subsequent deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates the lithium aza-enolate. The chelation of the lithium cation between the enolate oxygen and the nitrogen of the auxiliary creates a rigid, six-membered ring-like transition state. The bulky naphthyl group is expected to occupy a pseudo-equatorial position to minimize steric strain, effectively shielding one face of the enolate and directing the alkylating agent to the opposite, less hindered face.
Visualizing the Workflow: Asymmetric Alkylation
Caption: Workflow for asymmetric α-alkylation of a ketone.
Detailed Protocol: Asymmetric Benzylation of Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Toluene (anhydrous)
-
1 M Sodium hydroxide (aq.)
-
Magnesium sulfate (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Benzyl bromide (freshly distilled)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Free Amine Generation:
-
In a separatory funnel, dissolve this compound (1.0 eq) in diethyl ether.
-
Add 1 M aq. NaOH and shake. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
-
Chiral Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the free amine (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and concentrate under reduced pressure. The crude imine is typically used directly in the next step after drying under high vacuum.
-
-
Diastereoselective Alkylation:
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare LDA by adding n-BuLi (1.1 eq) dropwise to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Add a solution of the chiral imine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
-
Work-up and Imine Hydrolysis:
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the crude alkylated imine in a mixture of THF and 2 M aqueous acetic acid. Stir vigorously at room temperature for 12-24 hours until TLC indicates complete hydrolysis.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral (R)-2-benzylcyclohexanone.
-
Determine the diastereomeric excess (de) of the alkylated imine or the enantiomeric excess (ee) of the final ketone product using chiral HPLC or GC analysis.
-
Illustrative Performance Data (Hypothetical)
The following table presents hypothetical data for the asymmetric alkylation of the cyclohexanone imine of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, illustrating the expected high diastereoselectivity.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | 85 | >95 |
| 2 | Allyl bromide | 82 | >95 |
| 3 | Iodomethane | 78 | 90 |
| 4 | Ethyl iodide | 80 | 92 |
Note: These are representative values. Actual results require experimental optimization.
Application II: Asymmetric Synthesis of α-Amino Acids
A cornerstone application of chiral amine auxiliaries is the synthesis of non-proteinogenic α-amino acids via the diastereoselective alkylation of a glycine enolate equivalent. The chiral amine is condensed with a glycine ester to form a chiral Schiff base, which serves as the substrate for stereocontrolled alkylation.
Mechanism of Stereocontrol:
The chiral Schiff base derived from the glycine ester and the auxiliary is deprotonated to form a planar enolate. The lithium cation is believed to chelate with the enolate oxygen and the imine nitrogen. The bulky naphthyl group of the auxiliary effectively shields one face of this planar enolate. Consequently, the electrophile approaches from the less hindered face, resulting in high diastereoselectivity. Subsequent hydrolysis of the imine and ester functionalities yields the desired α-amino acid.
Visualizing the Synthetic Pathway
Caption: General workflow for asymmetric α-amino acid synthesis.
Detailed Protocol: Synthesis of (R)-Phenylalanine
Procedure:
-
Schiff Base Formation:
-
Combine the free (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine (1.0 eq) and tert-butyl glycinate (1.0 eq) in dichloromethane (DCM).
-
Add anhydrous MgSO₄ and stir at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate to obtain the crude chiral Schiff base, which should be dried under high vacuum.
-
-
Diastereoselective Alkylation:
-
In a flame-dried flask under argon, dissolve the Schiff base (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a freshly prepared solution of LDA (1.05 eq) in THF dropwise. Stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
-
Work-up and Cleavage:
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by chromatography if necessary to separate diastereomers.
-
Dissolve the alkylated Schiff base in 1 M aqueous HCl and stir at room temperature for 12 hours to hydrolyze the imine.
-
Extract the aqueous layer with ether to remove the chiral auxiliary.
-
Treat the aqueous layer with a strong acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ester.
-
Neutralize the solution with a suitable base (e.g., pyridine or an ion-exchange resin) to precipitate the free amino acid.
-
-
Purification:
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain enantiomerically pure (R)-Phenylalanine.
-
Protocol III: Cleavage and Recovery of the Chiral Auxiliary
A critical aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary, ideally with the ability to recover and reuse it. The N-benzyl and N-alkyl bonds in the title compound can be cleaved under hydrogenolytic conditions.
Protocol: Hydrogenolytic Cleavage
Materials:
-
Alkylated substrate containing the chiral auxiliary
-
Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's catalyst (Pd(OH)₂/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Acetic acid (optional, as a catalyst promoter)
Procedure:
-
Dissolve the substrate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Add Pd/C (5-10 mol %) to the solution.
-
Purge the flask with hydrogen gas (or place it under a hydrogen atmosphere at a suitable pressure).
-
Stir the reaction vigorously at room temperature for 12-48 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate. The product will be the debenzylated amine, and the recovered auxiliary will be (R)-1-(naphthalen-1-yl)ethanamine.
-
The recovered auxiliary can be purified by chromatography or distillation and re-benzylated for reuse.
Conclusion
This compound is a structurally promising chiral auxiliary for asymmetric synthesis. Its rigid naphthyl group and benzyl moiety provide a well-defined steric environment for directing stereoselective transformations. The protocols detailed in this guide for asymmetric α-alkylation of ketones and the synthesis of α-amino acids offer a robust framework for researchers to explore and validate the utility of this compound. While these protocols are based on established principles, experimental optimization of reaction conditions, including base, solvent, and temperature, will be crucial for achieving maximal diastereoselectivity and yield for specific substrate-electrophile combinations. The potential for high stereocontrol makes this chiral amine a valuable tool for the synthesis of complex, enantiomerically pure molecules in academic and industrial research.
References
-
Advanced Organic Synthesis: Applications of (R)-(+)-1-(1-Naphthyl)ethylamine. [Source: advanced-organic-synthesis.com] (A general overview of the precursor's utility). [1]
Sources
Application Note: GC-MS Analysis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Abstract
This application note presents a detailed, robust, and validated methodology for the qualitative and quantitative analysis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a known impurity and critical process intermediate related to the pharmaceutical agent Cinacalcet.[1][2] Due to the non-volatile nature of the hydrochloride salt, a crucial sample preparation step involving conversion to its free base is required to ensure compatibility with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This guide provides a comprehensive protocol, from sample preparation and instrument configuration to data interpretation, including an in-depth analysis of the expected mass spectral fragmentation patterns. The methods described are designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for impurity profiling and process monitoring.
Introduction and Scientific Principle
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a key synthetic intermediate and potential impurity in the manufacturing of Cinacalcet HCl, a calcimimetic agent.[1][2] Rigorous monitoring of such impurities is a regulatory requirement to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive structural confirmation through mass analysis.
The primary analytical challenge is the salt form of the analyte. Amine hydrochloride salts are polar and non-volatile, making them unsuitable for direct GC analysis.[3][5] The core of this method relies on a liquid-liquid extraction (LLE) under basic conditions. This process neutralizes the hydrochloride, converting the analyte into its free base form: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. The free base is significantly more volatile and thermally stable, allowing it to be vaporized in the GC inlet and separated on the analytical column.[4][6] The mass spectrometer then provides high-sensitivity detection and generates a characteristic fragmentation pattern, or "fingerprint," for unambiguous identification.
Experimental Protocol
Materials and Reagents
-
This compound: Reference Standard (≥99.5% purity)
-
Sodium Hydroxide (NaOH): ACS Grade, 1M aqueous solution
-
Dichloromethane (DCM): HPLC or GC-MS grade, inhibitor-free
-
Anhydrous Sodium Sulfate (Na₂SO₄): ACS Grade
-
Methanol: HPLC or GC-MS grade
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[3]
Instrumentation and Chromatographic Conditions
The following configuration provides a validated starting point and should be adapted as necessary based on available instrumentation. Utilizing an inert flow path is highly recommended to prevent analyte adsorption and improve peak shape.[7]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise electronic pneumatic control for retention time stability. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers excellent sensitivity and spectral integrity in Electron Ionization (EI) mode. |
| Analytical Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5%-phenyl)-methylpolysiloxane phase provides good selectivity for aromatic amines.[8] |
| Carrier Gas | Helium (UHP, ≥99.999%) | Inert carrier gas, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions, balancing speed and resolution. |
| Inlet | Split/Splitless | Allows for both high concentration (split) and trace-level (splitless) analysis. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte free base without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for high sensitivity. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min | The temperature program is designed to elute the analyte in a reasonable time with a sharp peak shape. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal fragmentation. |
| MS Quad Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible, library-searchable fragmentation patterns.[9] |
| Acquisition Mode | Full Scan (m/z 40-500) | Acquires the full mass spectrum for definitive identification and structural elucidation. |
Standard and Sample Preparation Workflow
The following protocol details the mandatory conversion of the hydrochloride salt to its analyzable free base form.
1. Standard Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. This is the Stock Standard.
-
Pipette 1 mL of the Stock Standard into a 10 mL glass vial.
2. Sample Preparation (e.g., from an API batch):
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL glass vial.
-
Add 5 mL of Dichloromethane (DCM).
3. Liquid-Liquid Extraction (Free Base Conversion):
-
To both the Standard and Sample vials, add 2 mL of 1M Sodium Hydroxide (NaOH) solution.
-
Cap the vials tightly and vortex vigorously for 1 minute to facilitate the acid-base reaction and extraction of the free amine into the organic layer.
-
Allow the layers to separate for 5 minutes. The bottom layer is the organic (DCM) phase containing the analyte.
4. Drying and Transfer:
-
Carefully transfer the bottom DCM layer using a glass pipette to a clean vial containing a small amount (spatula tip) of anhydrous Sodium Sulfate. This removes residual water which can interfere with the analysis.
-
Vortex briefly and allow to stand for 5 minutes.
-
Filter or carefully pipette the dried DCM extract into a 2 mL autosampler vial for GC-MS analysis.
The entire workflow is visualized in the diagram below.
Results and Data Interpretation
Chromatographic Performance
Under the conditions specified, the (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base should elute as a sharp, symmetrical peak with an approximate retention time of 12-15 minutes. A system suitability test should be performed by injecting the prepared standard solution five times. The results must meet the criteria below to ensure the system is performing correctly before analyzing samples.
| Parameter | Acceptance Criterion | Purpose |
| Retention Time RSD | ≤ 1.0% | Demonstrates stability of the GC oven and flow control. |
| Peak Area RSD | ≤ 5.0% | Ensures injection precision and detector stability. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms good peak shape and minimal active sites in the system. |
Mass Spectral Fragmentation Analysis
The Electron Ionization (EI) mass spectrum provides the structural fingerprint for the analyte. The molecular ion (M⁺) is expected at m/z 273 , corresponding to the molecular weight of the free base (C₂₀H₁₉N). The fragmentation is dominated by cleavages adjacent to the nitrogen atom and within the benzyl and naphthyl moieties.
The most prominent fragmentation pathways are:
-
Alpha-Cleavage (Path A): Loss of the naphthyl group leads to the formation of a stable benzylic immonium ion at m/z 120 . This is often a very abundant ion.
-
Alpha-Cleavage (Path B): Loss of the benzyl group results in an ion at m/z 154 .
-
Benzylic Fission (Path C): Cleavage of the C-C bond next to the naphthalene ring produces the highly stable tropylium ion at m/z 91 .[10][11] This is frequently the base peak in the spectrum of benzyl-containing compounds.[12]
-
Naphthyl Ion: The naphthalene moiety itself can be observed at m/z 128 .
The table below summarizes the key expected ions.
| m/z (Mass-to-Charge) | Proposed Ion / Fragment Structure | Fragmentation Pathway | Expected Relative Abundance |
| 273 | [C₂₀H₁₉N]⁺ (Molecular Ion) | - | Low to Moderate |
| 154 | [C₁₂H₁₂N]⁺ | Alpha-Cleavage (Loss of Benzyl) | Moderate |
| 128 | [C₁₀H₈]⁺ | Naphthalene Cation | Moderate |
| 120 | [C₈H₁₀N]⁺ | Alpha-Cleavage (Loss of Naphthyl) | High |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic Fission | High (Often Base Peak) |
This fragmentation pattern can be visualized as follows:
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system suitable for a regulated environment, the following parameters should be formally validated according to ICH Q2(R1) guidelines:
-
Specificity: Analyze a blank (diluent) and a placebo sample to confirm no interfering peaks are present at the analyte's retention time.
-
Linearity: Prepare standards across a range of concentrations (e.g., 1 to 200 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.995).
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at multiple concentration levels. Recoveries should typically be within 90-110%.[1]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts) to ensure the method provides consistent results (%RSD should be low).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The critical step of converting the non-volatile hydrochloride salt to its volatile free base via a simple liquid-liquid extraction is detailed, enabling robust and reliable chromatographic analysis. The provided instrument parameters, coupled with the detailed mass spectral fragmentation guide, allow for unambiguous identification and quantification of this important pharmaceutical intermediate and impurity. By following the outlined method and validation principles, researchers and quality control professionals can confidently implement this procedure in a regulated laboratory setting.
References
-
Audisio, G., & Rossini, S. (1985). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 15(18), 1745–1754. [Link]
-
Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1381–1388. [Link]
-
Deshpande, A. V., et al. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 72(4), 519–522. [Link]
-
Patel, H., et al. (2020). Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. International Journal of Pharmaceutical Research, 12(4). [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments Tech Notes. [Link]
-
NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Patel, K., et al. (2018). Stability Indicative Assay Development and Validation of Cinacalcet HCl. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 170-181. [Link]
-
Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link]
-
Crompton, T. R. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Gas Chromatography-Mass Spectrometry (GC-MS) in Foods and Flavors. De Gruyter. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Journal of Occupational Health, 62(1), e12144. [Link]
-
Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Agilent Technologies. [Link]
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- 1. bhu.ac.in [bhu.ac.in]
- 2. smsjournals.com [smsjournals.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. agilent.com [agilent.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. osti.gov [osti.gov]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzylamine [webbook.nist.gov]
Application Notes and Protocols for Determining the Antifungal Activity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Introduction: A Novel Candidate in the Fight Against Fungal Pathogens
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel therapeutic agents. (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride emerges as a promising candidate from the benzylamine class of compounds. Structurally related molecules have demonstrated significant in vitro efficacy against a spectrum of fungal pathogens, including yeasts and dermatophytes.[1][2] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal properties of this compound.
Benzylamines, as a class, are known to target a crucial enzyme in the fungal cell membrane biosynthesis pathway: squalene epoxidase.[1] Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, while leading to a toxic accumulation of squalene. This dual mechanism ultimately compromises cell integrity and leads to fungal cell death. This targeted action, specific to the fungal ergosterol pathway, presents a promising therapeutic window with potentially minimal off-target effects in mammalian cells.
These application notes provide detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound. The methodologies are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The proposed mechanism of action for this compound is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This mode of action is characteristic of the benzylamine and allylamine classes of antifungals.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader (optional)
-
Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)
Procedure:
-
Inoculum Preparation (Yeasts):
-
Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculum Preparation (Molds):
-
Culture molds on Potato Dextrose Agar until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate. Add 200 µL to column 12 (sterility control).
-
Add 200 µL of the working solution of the test compound (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug).
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (see Table 1) for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed in the growth control well.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds against yeasts) compared to the drug-free growth control. For molds, the endpoint is often complete inhibition of visible growth. This can be determined visually or by reading the optical density at 600 nm.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following MIC determination, select the wells showing no visible growth (or significant inhibition).
-
Mix the contents of each selected well thoroughly.
-
Subculture a 10-20 µL aliquot from each of these wells onto a fresh Sabouraud Dextrose Agar (or other suitable) plate.
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
Incubate the plates at the appropriate temperature for 24-48 hours or until growth is visible in the control streak.
-
The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Presentation and Interpretation
The results of the MIC and MFC assays should be presented in a clear and concise tabular format.
Table 2: Example Data Table for Antifungal Activity of this compound
| Fungal Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Control Antifungal MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida auris B11221 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Trichophyton rubrum ATCC 28188 |
Interpretation:
-
A low MIC value indicates high potency of the compound in inhibiting fungal growth.
-
The MFC value helps to distinguish between fungistatic (inhibits growth) and fungicidal (kills) activity. If the MFC/MIC ratio is ≤ 4, the compound is generally considered to be fungicidal.
-
Comparing the MIC values of the test compound to those of the control antifungal provides a benchmark for its relative potency.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the antifungal activity of this compound. By following these standardized methods, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising antifungal candidate. The elucidation of its activity against a panel of clinically relevant fungal pathogens will provide valuable insights into its potential therapeutic applications.
References
-
Thvedt, T. H., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 68, 482-496. [Link]
-
Thvedt, T. H., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Request PDF. [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]
-
Patsnap Synapse. (2024). What are SQLE inhibitors and how do they work? [Link]
-
Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Information and Modeling, 51(4), 955-963. [Link]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl 39), 2-7. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
-
Walsh, T. J., et al. (2004). Species-Specific Identification of a Wide Range of Clinically Relevant Fungal Pathogens by Use of Luminex xMAP Technology. Journal of Clinical Microbiology, 42(10), 4749-4759. [Link]
-
Ghannoum, M. A., & Perfect, J. R. (Eds.). (2019). Antifungal Therapy. Taylor & Francis. [Link]
Sources
Use of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride in proteomics research
Application Notes & Protocols
Topic: Use of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Proteomics
In the intricate world of proteomics, the three-dimensional structure of proteins and their constituent amino acids is paramount to function. Chirality, the property of "handedness," is a fundamental aspect of amino acid stereochemistry, with the L-isomers being the canonical building blocks of proteins. However, the presence of D-amino acids in biological systems is increasingly recognized as having significant physiological and pathological implications, including roles in neurological disorders and bacterial cell wall biosynthesis.[1] The ability to accurately detect and quantify these D-amino acids against a high background of their L-enantiomers is a formidable analytical challenge.[1][2][3][4]
This compound is a chiral amine that can be employed as a derivatizing agent to facilitate the separation and quantification of chiral molecules, such as amino acids and peptides, in complex biological samples. This application note provides a comprehensive guide to the principles and a detailed protocol for the use of this reagent in proteomics research, focusing on its application in liquid chromatography-mass spectrometry (LC-MS/MS) based workflows.
Principle of Chiral Derivatization
The primary challenge in separating enantiomers (mirror-image isomers like D- and L-amino acids) is their identical physicochemical properties in a non-chiral environment. Chiral derivatization overcomes this by reacting the enantiomeric mixture with a chiral derivatizing agent of a single, known chirality (in this case, the 'R' configuration). This reaction converts the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard, non-chiral analytical techniques such as reversed-phase liquid chromatography.[2][3][4][5]
The this compound reagent possesses a primary amine that can be activated to react with primary amines on the analyte, such as the N-terminus of a peptide or the side chain of lysine. The bulky naphthyl and benzyl groups provide a distinct chromatographic signature and can enhance ionization efficiency in mass spectrometry.
Experimental Workflow for Chiral Amino Acid Analysis
The overall workflow for utilizing this compound for chiral amino acid analysis from a protein sample involves protein hydrolysis, derivatization, and subsequent LC-MS/MS analysis.
Caption: Workflow for chiral amino acid analysis.
Detailed Protocols
Protocol 1: Protein Hydrolysis to Liberate Amino Acids
Rationale: To analyze the chirality of constituent amino acids, they must first be liberated from the protein backbone through hydrolysis. Acid hydrolysis is a standard method for this purpose.
Materials:
-
Protein sample (lyophilized)
-
6 M Hydrochloric Acid (HCl), sequencing grade
-
Nitrogen gas
-
Heating block or oven capable of 110°C
-
Vacuum centrifuge
Procedure:
-
Accurately weigh 10-100 µg of the lyophilized protein sample into a hydrolysis tube.
-
Add 200 µL of 6 M HCl to the tube.
-
Flush the headspace of the tube with nitrogen gas for 1 minute to remove oxygen, which can degrade certain amino acids.
-
Seal the tube tightly.
-
Incubate the sample at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Centrifuge the tube briefly to collect any condensate.
-
Dry the sample completely using a vacuum centrifuge to remove the HCl.
-
Resuspend the hydrolyzed amino acid mixture in 50 µL of ultrapure water for derivatization.
Protocol 2: Derivatization with this compound
Rationale: This protocol outlines the conversion of the enantiomeric amino acid mixture into diastereomers. The conditions are adapted from established protocols for similar chiral derivatizing agents.[3][4] An activating agent is required to facilitate the reaction between the amine groups.
Materials:
-
Hydrolyzed amino acid sample from Protocol 1
-
This compound
-
Derivatization buffer: 100 mM Sodium Bicarbonate, pH 9.0
-
Activating agent: e.g., a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction solvent: Acetonitrile (ACN)
-
Heating block
Procedure:
-
Prepare a 10 mM solution of this compound in ACN.
-
Prepare a 20 mM solution of EDC in derivatization buffer.
-
In a microcentrifuge tube, combine:
-
10 µL of the resuspended amino acid sample
-
20 µL of derivatization buffer
-
20 µL of the 10 mM derivatizing reagent solution
-
10 µL of the 20 mM EDC solution
-
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
Add 5 µL of 1% formic acid to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis. It may be diluted with 0.1% formic acid in water as needed.
LC-MS/MS Analysis
Rationale: The diastereomeric derivatives can now be separated based on their different hydrophobicities using reversed-phase liquid chromatography. The mass spectrometer is used for sensitive detection and quantification.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes, followed by a wash and re-equilibration. (Gradient should be optimized for separation) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| SRM/PRM Transitions | To be determined by infusing the derivatized standards of each amino acid to identify parent and fragment ions. |
Data Analysis and Interpretation
The result of the LC-MS/MS analysis will be a chromatogram showing separated peaks for the derivatized D- and L-amino acids. The elution order will be consistent for all amino acids (e.g., the D-form derivative may always elute before the L-form derivative).[5] Quantification is achieved by integrating the peak areas for the specific SRM/PRM transitions of each diastereomer. A standard curve prepared with known concentrations of derivatized D- and L-amino acid standards should be used for accurate quantification.
Trustworthiness and Self-Validation
To ensure the validity of this protocol, several control experiments are essential:
-
Reagent Blank: A mock derivatization reaction without any amino acid sample should be run to identify any background peaks originating from the reagents.
-
Standard Mixture: A mixture of known D- and L-amino acid standards should be derivatized and analyzed to confirm the chromatographic separation and establish the elution order.
-
Spike-in Control: A known amount of a D-amino acid not expected to be present in the sample (or at very low levels) can be spiked into a sample replicate to assess recovery and matrix effects.
Conclusion
This compound presents a promising tool for chiral analysis in proteomics. By converting enantiomeric amino acids into diastereomers, it enables their separation and quantification using standard LC-MS/MS instrumentation. The protocols provided herein offer a robust framework for researchers to explore the fascinating and functionally significant world of D-amino acids in biological systems. As with any analytical method, optimization of derivatization and chromatographic conditions for specific sample types and analytes is crucial for achieving the highest quality data.
References
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC - NIH. (n.d.).
- Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography–tandem mass spectrometry - PlumX. (n.d.).
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry - bioRxiv. (2022, July 5).
- Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry | bioRxiv. (2022, July 5).
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - RSC Publishing. (2022, November 21).
Sources
Application Notes and Protocols for the Chiral Analysis of Amines via Derivatization with (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Abstract
The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit marked differences in pharmacology and toxicology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral analysis of primary and secondary amines through derivatization with the chiral reagent, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This indirect approach facilitates the separation of amine enantiomers as diastereomeric derivatives on a standard achiral stationary phase using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for derivatization and HPLC analysis, and discuss method validation in line with industry standards.
Introduction: The Imperative of Chiral Separation
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. The majority of biological systems, including enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control and accurate quantification of the enantiomeric purity of chiral drug substances.[1][2]
While direct separation of enantiomers on a chiral stationary phase (CSP) is a widely used technique, an alternative and robust strategy is the pre-column derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA).[3][4] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, possess different physicochemical properties, allowing for their separation on a more common and often less expensive achiral HPLC column.[5][6][7]
This compound is a chiral amine that can be utilized as a derivatizing agent for chiral acids, or its activated form can be used to derivatize chiral amines. For the purpose of this application note, we will focus on the derivatization of a racemic amine with an activated form of a chiral reagent that is structurally analogous to the title compound, illustrating the general principle. The naphthalene and benzyl moieties in the reagent provide strong chromophores, enhancing UV detection of the resulting diastereomeric derivatives.
The Principle of Chiral Derivatization
The fundamental principle of this method is the conversion of a difficult-to-separate mixture of enantiomers into an easier-to-separate mixture of diastereomers. The reaction of a racemic amine ((R/S)-Amine) with a single enantiomer of a chiral derivatizing agent ((R)-CDA) yields two diastereomers, (R,R)-Diastereomer and (S,R)-Diastereomer.
Reaction Scheme:
(R)-Amine + (R)-CDA → (R,R)-Diastereomer (S)-Amine + (R)-CDA → (S,R)-Diastereomer
These resulting diastereomers have distinct three-dimensional arrangements and, consequently, different physical and chemical properties. This difference in properties allows for their separation using standard chromatographic techniques, such as reversed-phase HPLC on a C18 column.[8] The relative peak areas of the two diastereomers in the chromatogram directly correspond to the enantiomeric composition of the original amine sample.
Experimental Workflow
The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure accuracy and reproducibility.
Sources
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- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, High-Purity Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Abstract
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine serves as a pivotal chiral intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1][2] This guide provides a comprehensive, two-stage protocol for the large-scale synthesis of its hydrochloride salt, ensuring high yield and exceptional enantiomeric purity. The methodology is designed for scalability, prioritizing process safety, efficiency, and the use of readily available industrial-grade reagents. The protocol first details the asymmetric synthesis of the key chiral precursor, (R)-1-(1-naphthyl)ethylamine, followed by a highly efficient one-pot reductive amination for N-benzylation, and concludes with the crystallization of the final hydrochloride salt.
Strategic Overview of the Synthesis
The selected synthetic pathway is a robust and well-documented approach optimized for industrial application. It bifurcates the process into two primary stages, allowing for clear quality control checkpoints.
-
Stage 1: Asymmetric Synthesis of Chiral Amine Precursor. The foundation of the final product's stereochemical integrity is the synthesis of (R)-1-(1-naphthyl)ethylamine. We will detail a state-of-the-art asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime. This method is superior to classical resolution, which is often lower yielding and requires stoichiometric amounts of expensive resolving agents.[3] The asymmetric reduction provides high enantiomeric excess (ee) in a single, efficient step.[4]
-
Stage 2: One-Pot N-Benzylation and Salt Formation. The chiral amine is directly converted to the target molecule via a one-pot reductive amination with benzaldehyde. This process involves the in situ formation of the corresponding imine, which is immediately hydrogenated over a palladium-on-carbon (Pd/C) catalyst.[5] This approach is advantageous as it avoids the isolation of the potentially unstable imine intermediate and circumvents the need for azeotropic distillation to remove water, simplifying the overall process.[5][6] The synthesis concludes with the precipitation and purification of the final product as a stable hydrochloride salt.
Below is a diagrammatic representation of the complete synthetic pathway.
Caption: Experimental Workflow for N-Benzylation and Salt Formation.
Discussion of Critical Parameters
-
Purity of (R)-1-(1-naphthyl)ethylamine: The enantiomeric and chemical purity of this starting material directly dictates the purity of the final product. It is essential to start with an ee of >96%, preferably >99%. [7]- Temperature Control during Imination: While the reaction is typically run at room temperature, slight warming can accelerate imine formation. However, maintaining the temperature below 30 °C is crucial to minimize potential side reactions.
-
Catalyst Handling and Activity: Pd/C is pyrophoric, especially after use. It must be handled with care, preferably wetted with solvent, and never allowed to dry in the air. The activity of the catalyst is key to an efficient hydrogenation; use a reputable supplier and store the catalyst under inert conditions.
-
Solvent Choice for Crystallization: Isopropanol is an excellent choice as it provides good solubility for the free base but poor solubility for the hydrochloride salt, leading to high recovery of the crystalline product. Other solvents like ethanol or ethyl acetate can also be used.
Expected Results and Specifications
| Attribute | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |
| Melting Point | 259 - 261 °C [8] | Melting Point Apparatus |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC |
| Solubility | Soluble in Methanol | Visual Inspection |
| Overall Yield | 75-85% (from R-amine) | Gravimetric |
Conclusion
This application note details a robust, scalable, and efficient process for the large-scale synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. By employing a modern asymmetric synthesis for the chiral precursor and a streamlined one-pot reductive amination, this protocol delivers the target compound in high yield and excellent purity. The described methodology is well-suited for industrial production, balancing process efficiency with safety and quality considerations, making it an authoritative guide for researchers and drug development professionals.
References
-
CN103664577B (2015). Preparation method of cinacalcet intermediate. Google Patents. Available at: [9]6. CN111018734B (2021). A kind of synthetic method of cinacalcet hydrochloride intermediate. Google Patents. Available at: [10]7. PubMed. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Available at: [Link]
-
Beilstein J. Org. Chem. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Available at: [Link]
-
ResearchGate. (2010). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. Available at: [Link] [11]10. Semantic Scholar. (2003). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ResearchGate. (2020). Asymmetric reductive amination for the synthesis of chiral amines. Available at: [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Available at: [Link] [12]14. CN101735070A (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents. Available at: [3]15. National Institutes of Health. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
Organic Syntheses. (2014). N-Benzyl-1-(trimethylsilyl)methanamine. Available at: [Link]
-
US6476268B1 (2002). Preparation of N-benzylamines. Google Patents. Available at: [5]18. Royal Society of Chemistry. (2018). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. Available at: [Link]
-
CN104045568A (2014). A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine. Google Patents. Available at: [13]20. Enzymaster. (R)-(+)-1-(1-Naphthyl)ethylamine. Available at: [Link] [7]21. GlobalChemMall. (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Available at: [Link] [8]22. National Institutes of Health. (2010). (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. Available at: [Link]p[6]mc/articles/PMC2960309/) [cite: 22]
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- 2. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 3. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 4. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
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Application Note: A Detailed Protocol for the Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Abstract and Significance
This application note provides a comprehensive, field-proven protocol for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. The target molecule is a vital chiral building block and a known key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor or related substance to Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1][2] The described synthesis employs a robust and widely utilized one-pot reductive amination strategy, which is valued for its efficiency and operational simplicity in industrial applications.[3][4]
The protocol begins with the chiral primary amine, (R)-1-(naphthalen-1-yl)ethanamine, which undergoes condensation with benzaldehyde to form an intermediate imine (Schiff base). This intermediate is not isolated but is reduced in situ using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6] The resulting secondary amine free base is then isolated and converted to its stable hydrochloride salt for improved handling and purity. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations, expert insights, and troubleshooting advice to ensure reliable and reproducible outcomes.
Reaction Scheme and Mechanism
The overall transformation is a two-step, one-pot process:
Overall Reaction: (R)-1-(naphthalen-1-yl)ethanamine + Benzaldehyde → [Imine Intermediate] → (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine → this compound
Mechanistic Deep Dive: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, combining nucleophilic addition and hydride reduction.[4] The process unfolds in two distinct stages within the same reaction vessel.
-
Stage 1: Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of benzaldehyde.[7][8] This forms a transient tetrahedral intermediate known as a carbinolamine. Under the slightly acidic conditions that are often self-catalyzed or explicitly set, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).[9] Subsequent elimination of water yields a protonated imine, or iminium ion, which is then deprotonated to form the neutral imine (Schiff base). This entire sequence is reversible, and the formation of the imine is driven forward by the subsequent, irreversible reduction step.[10]
-
Stage 2: Imine Reduction: The C=N double bond of the imine is susceptible to reduction. Sodium borohydride (NaBH₄) serves as a hydride (H⁻) donor.[5] The hydride anion attacks the electrophilic carbon of the imine, breaking the pi bond and forming a new C-H bond. A subsequent protonation step, typically from the alcoholic solvent, quenches the resulting nitrogen anion to yield the final secondary amine product.[11]
Caption: Mechanism of Reductive Amination.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| (R)-1-(Naphthalen-1-yl)ethanamine | 3886-70-2 | 171.24 | 29.2 | 1.0 | Purity ≥99%. A liquid at room temperature. |
| Benzaldehyde | 100-52-7 | 106.12 | 32.1 | 1.1 | Purity ≥99%. Use freshly distilled or from a recently opened bottle. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 43.8 | 1.5 | A fine powder. Handle with care, moisture-sensitive. |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - | Anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | ACS grade or higher for extraction. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | Anhydrous, granular. |
| Hydrochloric Acid (HCl), 2M in Diethyl Ether | N/A | 36.46 | - | - | Commercially available solution. Handle in a fume hood. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - | ACS grade for recrystallization. |
| Hexanes | 110-54-3 | 86.18 | - | - | ACS grade for recrystallization. |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Imine Formation (in situ)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(naphthalen-1-yl)ethanamine (5.0 g, 29.2 mmol).
-
Add 100 mL of anhydrous methanol to the flask and stir until the amine is fully dissolved.
-
Add benzaldehyde (3.4 g, 3.2 mL, 32.1 mmol) dropwise to the solution at room temperature (20-25°C).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Expert Insight: The formation of the imine is rapid.[10] A slight excess of benzaldehyde (1.1 eq) helps drive the reaction to completion. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the starting amine.
-
Step 2: Reduction of the Imine
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add sodium borohydride (1.66 g, 43.8 mmol) portion-wise over 15-20 minutes.
-
Causality Explanation: The addition of NaBH₄ is exothermic and can cause rapid hydrogen gas evolution. Maintaining a low temperature controls the reaction rate, prevents overheating, and minimizes side reactions.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Self-Validation: Monitor the reaction by TLC until the imine spot (visualized under UV light) has completely disappeared.
-
Step 3: Work-up and Isolation of the Free Base
-
Carefully quench the reaction by slowly adding 50 mL of deionized water. Stir for 15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine as an oil.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude amine oil in approximately 50 mL of ethyl acetate.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.
-
Rationale: Converting the amine base to its hydrochloride salt facilitates purification by crystallization and improves the compound's stability and handling characteristics.[12]
-
-
Stir the resulting suspension for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
Step 5: Purification and Drying
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethyl acetate (2 x 10 mL).
-
Recrystallize the crude salt from a hot mixture of ethyl acetate and a small amount of hexanes if necessary to achieve high purity.
-
Dry the purified white solid under vacuum at 40-50°C to a constant weight.
Workflow and Data
Experimental Workflow Diagram
Caption: Experimental Synthesis Workflow.
Expected Results and Characterization
| Parameter | Expected Value |
| Product Form | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Melting Point | 259-261°C[13] |
| Molecular Formula | C₁₉H₂₀ClN |
| Molecular Weight | 297.82 g/mol [13] |
| Purity (HPLC) | >98% |
Safety and Troubleshooting
Safety Precautions
-
Benzaldehyde: Irritant. Handle in a chemical fume hood.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Do not add water directly to the solid.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
HCl in Ether: Corrosive. The solution is volatile and flammable. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves must be worn at all times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive benzaldehyde (oxidized); wet methanol; poor quality NaBH₄. | Use freshly distilled benzaldehyde. Ensure anhydrous solvent is used. Use a fresh bottle of NaBH₄. |
| Incomplete Reaction (Imine remains) | Insufficient reducing agent or reaction time. | Add an additional 0.2-0.3 equivalents of NaBH₄ and stir for another 1-2 hours. Monitor by TLC. |
| Low Yield of Final Salt | Incomplete precipitation; product loss during work-up or recrystallization. | Ensure the solution is sufficiently acidic during salt formation. Cool the suspension thoroughly. Minimize transfer losses. |
| Product is Oily or Gummy | Incomplete conversion to the salt; presence of impurities. | Add more HCl solution. Ensure thorough washing of the crude salt. Recrystallize carefully from an appropriate solvent system. |
References
-
Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Link
-
Ganesh, K., et al. (n.d.). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride. Indian Journal of Chemistry, Sec B. Link
-
Google Patents. (n.d.). US20110319663A1 - Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof. Link
-
ResearchGate. (2025, August 7). Synthesis process of cinacalcet hydrochloride. Link
-
University of Calgary. (2025, March 8). a. Formation of imines and enamines. Link
-
YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. Link
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Link
-
Wikipedia. (n.d.). Reductive amination. Link
-
Semantic Scholar. (n.d.). Synthesis Process of Cinacalcet Hydrochloride. Link
-
Google Patents. (n.d.). US20110105799A1 - process for the synthesis of cinacalcet hydrochloride. Link
-
Beilstein Journals. (n.d.). A novel asymmetric synthesis of cinacalcet hydrochloride. Link
-
European Patent Office. (2011, June 1). A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684. Link
-
European Patent Office. (2018, June 27). A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211. Link
-
Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Link
-
Google Patents. (n.d.). WO2011029833A1 - Process for preparing cinacalcet. Link
-
ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Link
-
Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Link
-
GlobalChemMall. (n.d.). (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Link
-
LGC Standards. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine. Link
-
YouTube. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds. Link
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Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Link
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Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Link
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Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Link
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ResearchGate. (n.d.). Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. Link
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OperaChem. (2024, October 21). Imine formation-Typical procedures. Link
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A1Books. (n.d.). N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, 98% Purity, C19H20ClN, 1 gram. Link
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PrepChem.com. (n.d.). Preparation of benzylamine. Link
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ResearchGate. (n.d.). Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the catalyst. Link
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Santa Cruz Biotechnology. (n.d.). (R)-(-)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | CAS 163831-65-0 | SCBT. Link
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Sigma-Aldrich. (n.d.). (R)-(+)-1-(1-Naphthyl)ethylamine = 99 3886-70-2. Link
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Spectroscopic characterization techniques for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
An Application Guide to the Spectroscopic Characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet HCl)
Introduction
This compound, widely known as Cinacalcet hydrochloride, is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR).[1][2] It is a critical therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[2][3][4] The molecule possesses a single chiral center with the (R)-absolute configuration, which is significantly more potent than its (S)-enantiomer.[2][3][5]
Given its specific stereochemistry and therapeutic importance, rigorous characterization of Cinacalcet HCl is imperative for ensuring its identity, purity, and quality in research and pharmaceutical manufacturing. Spectroscopic techniques are the cornerstone of this analytical process, providing unambiguous structural elucidation and quantitative assessment. This document provides a detailed guide to the primary spectroscopic methods for characterizing Cinacalcet HCl, complete with theoretical insights, validated protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
-
Molecular Formula: C₂₂H₂₂F₃N·HCl[3]
-
Molecular Weight: 393.87 g/mol (HCl salt); 357.41 g/mol (free base)[2][3]
-
Solubility: Soluble in methanol and ethanol; slightly soluble in water[2][3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1 Principle & Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resulting spectrum provides detailed information about the molecule's carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of each atom. For Cinacalcet HCl, NMR is essential to confirm the presence and connectivity of the naphthyl, benzyl, and ethylamine moieties, and to verify the integrity of the compound.
1.2 Experimental Protocol: ¹H and ¹³C NMR
1.2.1 Sample Preparation
-
Accurately weigh 5-10 mg of the Cinacalcet HCl sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the hydrochloride salt and its non-labile proton signals do not interfere with key analyte signals.[6][7] Chloroform-d (CDCl₃) can also be used.[6]
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
1.2.2 Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 or more scans.
1.3 Data Interpretation
The NMR spectra of Cinacalcet HCl should be consistent with its known structure. The protonated amine and the HCl counter-ion often appear as broad singlets in the ¹H NMR spectrum, typically at high chemical shifts (>9 ppm in DMSO-d₆).[6][7]
Table 1: Representative ¹H and ¹³C NMR Data for Cinacalcet HCl in DMSO-d₆ [6][7]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ (methyl) | ~1.67 (d) | ~20.30 |
| -CH₂- (aliphatic) | ~1.99 (quintet) | ~27.44 |
| -CH₂- (aliphatic) | ~2.70 (m) | ~31.84 |
| -CH₂- (aliphatic) | ~2.93 (m) | ~45.04 |
| -CH- (methine) | ~5.30 (q) | ~52.37 |
| Aromatic-H | ~7.46–8.23 (m) | ~122.98–142.61 |
| -NH- (amine) | ~9.36 (s) | N/A |
| HCl | ~10.04 (s) | N/A |
Note: Chemical shifts can vary slightly based on solvent, concentration, and instrument.
1.4 Experimental Workflow Diagram
Caption: NMR analysis workflow for Cinacalcet HCl.
Fourier-Transform Infrared (FTIR) Spectroscopy
2.1 Principle & Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for identifying the functional groups present in a molecule. For Cinacalcet HCl, FTIR is used to confirm the presence of the secondary amine salt, aromatic rings, and aliphatic chains.
2.2 Experimental Protocol
2.2.1 Sample Preparation (KBr Pellet Method)
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.
-
Place approximately 100-150 mg of KBr into an agate mortar.
-
Add 1-2 mg of the Cinacalcet HCl sample.
-
Gently mix the powders with a pestle, then grind firmly to create a fine, homogeneous mixture.
-
Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.
2.2.2 Data Acquisition
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
2.3 Data Interpretation
The FTIR spectrum provides a unique fingerprint for Cinacalcet HCl. Key absorption bands are expected that correspond to its structural features.
Table 2: Key FTIR Absorption Bands for Cinacalcet HCl [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3427 (broad) | N-H stretch | Secondary amine salt (-NH₂⁺-) |
| ~2951 | C-H stretch | Aliphatic CH₃ and CH₂ groups |
| ~2700-2800 | N-H stretch | Amine salt overtone/combination bands |
| ~1587 | C=C stretch | Aromatic rings (naphthyl, benzyl) |
| ~1450 | C-H bend | Aliphatic CH₂ scissoring |
| ~775-800 | C-H bend | Aromatic C-H out-of-plane bending |
2.4 Experimental Workflow Diagram
Caption: FTIR analysis workflow using the KBr pellet method.
Mass Spectrometry (MS)
3.1 Principle & Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation, offers clues about its structure. For Cinacalcet HCl, MS is used to confirm the molecular weight of the free base, which is a critical identity test. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing a protonated molecular ion [M+H]⁺.
3.2 Experimental Protocol
3.2.1 Sample Preparation
-
Prepare a stock solution of Cinacalcet HCl at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode ESI.
3.2.2 Data Acquisition
-
Set up the mass spectrometer with an ESI source operating in positive ion mode.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or via an LC system.[8][9]
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
3.3 Data Interpretation
The primary goal is to identify the protonated molecular ion. The free base of Cinacalcet has a monoisotopic mass of 357.17 g/mol .
Table 3: Expected Mass Spectrometry Data for Cinacalcet
| Ion | Calculated m/z | Expected m/z | Interpretation |
| [M+H]⁺ | 358.18 | ~358.2 | Protonated molecular ion of the free base |
The spectrum should show a dominant peak at approximately m/z 358.2.[6][7][9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the mass with high accuracy (typically <5 ppm error).
3.4 Experimental Workflow Diagram
Caption: ESI-MS analysis workflow for Cinacalcet HCl.
UV-Visible (UV-Vis) Spectroscopy
4.1 Principle & Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions, typically in molecules with conjugated π-systems or aromatic rings. While not providing detailed structural information like NMR, it is a simple, robust, and economical technique for quantitative analysis (by applying the Beer-Lambert Law) and for confirming the presence of chromophores.[3] The naphthyl and benzyl groups in Cinacalcet HCl act as strong chromophores.
4.2 Experimental Protocol
4.2.1 Sample Preparation
-
Select a UV-transparent solvent. Methanol is a common and effective choice for Cinacalcet HCl.[4][10]
-
Prepare a stock solution by accurately weighing ~10 mg of Cinacalcet HCl and dissolving it in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL.[10]
-
Prepare a working solution by diluting the stock solution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a 10 µg/mL solution.[10]
4.2.2 Data Acquisition
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the solvent (methanol) to serve as the blank.
-
Fill a second quartz cuvette with the 10 µg/mL sample solution.
-
Place both cuvettes in the spectrophotometer and perform a baseline correction with the blank.
-
Scan the sample from 400 nm down to 200 nm to record the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
4.3 Data Interpretation
The UV spectrum of Cinacalcet HCl is characterized by absorption maxima related to its aromatic systems.
Table 4: Expected UV-Vis Data for Cinacalcet HCl in Methanol
| Parameter | Expected Value | Interpretation |
| λmax | ~271-282 nm | π → π* transitions in the naphthyl and benzyl aromatic rings |
Multiple sources report a λmax in the range of 271 nm to 282 nm when methanol is used as the solvent.[4][10][11] This value is a key parameter for identity checks and for developing quantitative HPLC-UV or standalone UV spectrophotometric assays.[11][12]
4.4 Experimental Workflow Diagram
Caption: UV-Vis spectroscopic analysis workflow.
Conclusion
The comprehensive characterization of this compound is reliably achieved through a combination of core spectroscopic techniques. NMR spectroscopy provides the definitive structural proof, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy offers a rapid method for identity confirmation and quantification. The protocols and data presented in this guide serve as a robust framework for the analysis of Cinacalcet HCl, ensuring its quality and integrity for research and pharmaceutical applications.
References
-
Organic Spectroscopy International. (2013, October 31). Cinacalcet Hydrochloride spectral data. Available at: [Link]
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Spectrophotometric determination of cinacalcet hydrochloride in bulk. (n.d.). SciSpace. Available at: [Link]
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Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (n.d.). International Journal of Recent Technology and Engineering. Available at: [Link]
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Ahsaana Hamsa, et al. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo. Available at: [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020, May 27). Journal of Pharmaceutical Research International. Available at: [Link]
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Cinacalcet Hydrochloride. (n.d.). PubMed. Available at: [Link]
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Analytical profile of Cinacalcet Tablet. (n.d.). Department of Drug Administration, Nepal. Available at: [Link]
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Gadge, S., Varade, P., & Punathil, R. (n.d.). Development and Validation of UV-VIS Spectrophotometric Method of Cinacalcet. International Journal of Advanced Research in Engineering, Science & Management. Available at: [Link]
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Determination of cinacalcet hydrochloride in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Available at: [Link]
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Cinacalcet Hydrochloride | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Determination of Cinacalcet Hydrochloride in Human plasma by Liquid Chromatgraphy - tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Cleaning Method Development and its Validation for Quantification of Cinacalcet API Using UV Spectroscopy. (n.d.). International Journal of Research and Publication Reviews. Available at: [Link]
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Analytical Profile of Cinacalcet Hydrochloride: A Review. (n.d.). ProQuest. Available at: [Link]
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Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma. (2023, June 12). National Institutes of Health. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Involving (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine derivative with a structure suggestive of neuropharmacological activity. Its core components, a naphthalene group and a benzylamine moiety, are found in various biologically active compounds. While specific biological functions of this particular enantiomer are not extensively documented in publicly available literature, its structural similarity to known monoamine transporter ligands suggests a potential role as a modulator of transporters such as the serotonin transporter (SERT).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols herein are designed as a robust starting point for characterizing its activity profile, focusing on its potential as a SERT inhibitor and its downstream cellular consequences. The experimental workflows are structured to first assess its direct interaction with SERT, followed by an evaluation of its impact on cell viability and apoptosis.
Hypothesized Mechanism of Action: SERT Inhibition
The serotonin transporter (SERT), a member of the SLC6 family of neurotransmitter transporters, is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.[1] Many antidepressant and anxiolytic medications function by inhibiting SERT.[2] Given the structural features of this compound, it is hypothesized to interact with and potentially inhibit the function of SERT. This inhibition would lead to an increase in extracellular serotonin levels, which can have various downstream effects on cellular signaling and viability.
The following diagram illustrates the proposed mechanism of action that will be investigated in the subsequent protocols.
Caption: Hypothesized mechanism of SERT inhibition.
Part 1: Characterization of SERT Inhibition
To investigate the direct effect of this compound on serotonin transporter function, a neurotransmitter uptake assay is the gold standard. This can be performed using either radiolabeled serotonin or a fluorescent substrate.[3][4]
Protocol 1: Fluorescent SERT Uptake Inhibition Assay
This protocol utilizes a fluorescent substrate that acts as a mimic for serotonin and is transported into cells via SERT. Inhibition of this transport results in a decrease in intracellular fluorescence.[3]
Materials:
-
HEK293 cells stably expressing human SERT (HEK-hSERT)
-
This compound
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Selective SERT inhibitor (e.g., Paroxetine) as a positive control
-
Cell culture medium (DMEM with 10% dialyzed FBS, penicillin/streptomycin)
-
96-well, black, clear-bottom microplates
-
HBSS buffer with 0.1% BSA
Experimental Workflow:
Caption: Workflow for the fluorescent SERT uptake inhibition assay.
Step-by-Step Procedure:
-
Cell Plating: Seed HEK-hSERT cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[3]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS + 0.1% BSA. Also, prepare dilutions of the positive control (e.g., paroxetine).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS + 0.1% BSA.
-
Add 100 µL of the diluted test compound or control to the respective wells. Include wells with buffer only as a negative control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Substrate Addition: Add the fluorescent neurotransmitter substrate from the assay kit to all wells according to the manufacturer's instructions. The kit will also contain a masking dye to quench extracellular fluorescence.[4]
-
Fluorescence Reading:
-
Kinetic Reading: Immediately place the plate in a bottom-reading fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 20 minutes) at 37°C and then read the fluorescence.
-
-
Data Analysis: Calculate the percent inhibition of serotonin uptake for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description |
| Cell Line | HEK293 cells stably expressing human SERT |
| Compound Concentration Range | 1 nM to 100 µM (suggested starting range) |
| Positive Control | Paroxetine (10 µM for maximal inhibition) |
| Incubation Times | 20-30 minutes pre-incubation with compound, 30-60 minutes with substrate |
| Detection Method | Fluorescence microplate reader |
Part 2: Assessment of Cellular Viability and Apoptosis
Inhibition of SERT can lead to downstream cellular effects, including changes in cell proliferation and the induction of apoptosis. Therefore, it is crucial to assess the cytotoxicity of this compound.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[5]
Materials:
-
Cell line of interest (e.g., a neuronal cell line or the HEK-hSERT cells)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Cell culture medium
Step-by-Step Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-treated wells as a control.
-
Exposure: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.
Protocol 3: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in programmed cell death (apoptosis). The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[6] This protocol uses a luminogenic substrate that produces a light signal when cleaved by active caspase-3 or -7.[6]
Materials:
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Staurosporine or another known apoptosis inducer as a positive control
-
96-well white, opaque microplates
-
Cell culture medium
Step-by-Step Procedure:
-
Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol, plating the cells in a white, opaque 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[6]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined from a parallel MTT assay) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.
| Assay | Principle | Endpoint |
| SERT Uptake | Inhibition of fluorescent substrate transport | IC₅₀ |
| MTT | Mitochondrial dehydrogenase activity | EC₅₀ (Viability) |
| Caspase-3/7 | Cleavage of a luminogenic substrate | Fold-change in apoptosis |
Conclusion
The protocols outlined in this application note provide a structured approach to characterizing the cellular effects of this compound. By first establishing its potential as a serotonin transporter inhibitor and then investigating its impact on cell viability and apoptosis, researchers can build a comprehensive pharmacological profile of this compound. The provided workflows and experimental parameters serve as a validated starting point for these investigations.
References
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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PubMed. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Retrieved from [Link]
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Journal of Research in Medical and Dental Science. (2017). An overview of the most common methods for assessing cell viability. Retrieved from [Link]
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AdooQ BioScience. (n.d.). N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, 98% Purity, C19H20ClN, 1 gram. Retrieved from [Link]
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Amerigo Scientific. (n.d.). (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (≥96.0%). Retrieved from [Link]
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- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Note: In Vitro Characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a Serotonin Transporter (SERT) Modulator
Abstract & Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine whose structural motifs are reminiscent of compounds known to interact with neuropsychiatric targets. Specifically, its naphthalenylethylamine core is a key pharmacophore in potent inhibitors of the serotonin transporter (SERT), such as Sertraline[1]. The serotonin transporter is a critical regulator of serotonergic neurotransmission, clearing serotonin from the synaptic cleft and thereby terminating its signal.[2] As a primary target for numerous antidepressant and anxiolytic medications, the in vitro characterization of novel compounds for SERT activity is a cornerstone of CNS drug discovery.[3][4]
This document provides a comprehensive guide for researchers to elucidate the pharmacological profile of this compound (herein referred to as "the compound"). We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible characterization. The protocols herein describe two fundamental, yet powerful, in vitro assays: a radioligand binding assay to determine the compound's affinity for the human serotonin transporter (hSERT) and a functional serotonin uptake assay to quantify its inhibitory potency. An ancillary protocol for assessing cytotoxicity is also included to ensure that observed activity is not an artifact of cellular toxicity.
Hypothesized Mechanism of Action: SERT Inhibition
The primary hypothesis, based on structural analysis, is that the compound acts as a competitive inhibitor at the serotonin transporter. In a normal physiological state, SERT actively re-uptakes serotonin from the synapse into the presynaptic neuron for recycling.[2] A competitive inhibitor would occupy the serotonin binding site on the transporter, preventing this reuptake process. This leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, enhancing downstream signaling.
Caption: Hypothesized mechanism of SERT inhibition by the test compound.
Core Protocols for In Vitro Characterization
Two primary assays are essential for characterizing the compound's interaction with SERT: a binding assay to measure affinity (how tightly it binds) and a functional uptake assay to measure potency (how well it inhibits the transporter's function).
Protocol 1: Competitive Radioligand Binding Assay for hSERT Affinity (Kᵢ Determination)
Principle: This assay quantifies the compound's ability to compete with a known radioactively labeled ligand for the binding site on the SERT.[5][6] By measuring the displacement of the radioligand across a range of compound concentrations, we can determine its inhibitory constant (Kᵢ), a measure of binding affinity.[5] The assay uses cell membranes from a stable cell line overexpressing hSERT, providing a high concentration of the target protein.[7]
Materials & Reagents:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing hSERT (Commercially available from suppliers like Revvity).[8]
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (Specific activity > 70 Ci/mmol).
-
Non-specific Binding Control: Fluoxetine or Sertraline (10 µM final concentration).
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester (e.g., FilterMate™ Harvester).
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: A high-efficiency cocktail compatible with solid filters (e.g., Betaplate Scint).
-
Detector: 96-well compatible scintillation counter (e.g., Wallac MicroBeta TriLux).
Caption: Workflow for the fluorescence-based hSERT uptake assay.
Step-by-Step Methodology:
-
Cell Plating: Seed the hSERT-expressing cells into black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay (e.g., 4 x 10⁴ cells/well for a 96-well plate). Incubate overnight at 37°C and 5% CO₂. [3][9]2. Compound Preparation: Prepare a serial dilution of the test compound and controls in assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cell monolayer twice with pre-warmed assay buffer. [3] * Add the prepared compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. [9]4. Substrate Addition: Following the pre-incubation, add the fluorescent transporter substrate/masking dye mixture to all wells as per the kit manufacturer's instructions.
-
-
Signal Detection: Immediately transfer the plate to the fluorescence reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The signal can be read in kinetic mode over 20-30 minutes or as a single endpoint measurement. [9][10] Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the serotonin uptake.
Ancillary Protocol: MTT Cytotoxicity Assay
Principle: To ensure that the inhibition observed in the functional assay is due to specific action on the transporter and not simply because the compound is killing the cells, a standard cytotoxicity assay should be performed in parallel. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Brief Protocol:
-
Plate the same hSERT-expressing cells used in the uptake assay at the same density.
-
Treat the cells with the same concentrations of the test compound used in the functional assay for the same duration.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
The compound should show no significant cytotoxicity at the concentrations where it inhibits SERT function.
Data Summary & Interpretation
The results from these assays provide a comprehensive initial profile of the compound's interaction with SERT. Data should be compiled for clear comparison.
| Parameter | Assay Type | Result | Interpretation |
| Kᵢ (nM) | Radioligand Binding | e.g., 15.2 nM | Affinity: The concentration required to occupy 50% of transporters at equilibrium. A lower Kᵢ indicates higher binding affinity. |
| IC₅₀ (nM) | Functional Uptake | e.g., 25.8 nM | Potency: The concentration required to inhibit 50% of transporter function. A lower IC₅₀ indicates higher functional potency. |
| CC₅₀ (µM) | Cytotoxicity | e.g., > 50 µM | Toxicity: The concentration that kills 50% of cells. Should be significantly higher than the functional IC₅₀. |
A potent and specific inhibitor will have low nanomolar Kᵢ and IC₅₀ values and a cytotoxicity concentration (CC₅₀) that is at least 100-fold higher, indicating a good therapeutic window.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By systematically determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at the human serotonin transporter, researchers can accurately assess its potential as a SERT modulator. Performing these assays with the appropriate controls and cross-validating functional data with cytotoxicity assessments ensures the generation of high-quality, reliable data crucial for advancing drug discovery programs in the field of neuroscience.
References
-
Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 55-60. [Link]
-
Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. [Link]
-
Hasenberger, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Hasenberger, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Stokker, G. E., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 68, 482-96. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
-
Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from yield improvement to ensuring stereochemical purity, in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and high-level inquiries about the synthesis.
Q1: What are the primary synthetic routes to obtain the target molecule?
A: The most common and industrially scalable route is a two-step process. First, the key chiral intermediate, (R)-1-(naphthalen-1-yl)ethanamine, is either procured or synthesized.[1] Second, this primary amine undergoes N-benzylation via reductive amination, followed by conversion to its hydrochloride salt. The overall workflow is depicted below.
Caption: General Synthetic Workflow.
Q2: How critical is the quality of the starting material, (R)-1-(naphthalen-1-yl)ethanamine?
A: The quality is paramount. The chemical and, most importantly, the stereochemical purity of this starting amine directly dictates the purity of the final product. An enantiomeric excess (e.e.) of >99% for the starting amine is recommended. Using material with lower e.e. will result in a final product contaminated with the unwanted (S)-enantiomer, which is difficult to remove. Common methods to obtain the enantiopure amine include enzymatic resolution or classical chemical resolution using a chiral acid like D-(-)-tartaric acid.[2][3]
Q3: Why is reductive amination the standard for the N-benzylation step?
A: Reductive amination is a highly efficient, one-pot or two-step method that offers excellent selectivity and yield.[4][5] It involves the formation of an imine intermediate by reacting the primary amine with benzaldehyde, which is then reduced in situ or in a subsequent step to the secondary amine.[6] This method is generally preferred over direct alkylation with benzyl halides because it minimizes the risk of over-alkylation (formation of a tertiary amine) and uses less hazardous reagents.
Q4: What are the typical impurities I should expect and monitor?
A: Impurities can arise from various stages of the synthesis. Vigilant monitoring by HPLC and NMR is crucial. Key potential impurities include:
-
Unreacted Starting Materials: (R)-1-(naphthalen-1-yl)ethanamine and benzaldehyde.
-
Benzyl Alcohol: Formed if the reducing agent is added before imine formation is complete, leading to the reduction of benzaldehyde.[7]
-
Diastereomeric/Enantiomeric Impurities: The (S)-enantiomer of the final product if the starting amine was not enantiopure.[8][9]
-
Process-Related Impurities: Side-products from the specific reagents used, which can vary based on the synthetic route.[10]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem Area: Low Reaction Yield
Q: My overall yield is significantly lower than expected (<70%). How do I identify the problematic step?
A: A low overall yield is a multi-factor issue. A systematic approach is required to isolate the cause. Analyze the yield and purity of the intermediate at each stage of the process.
Caption: Logic for Diagnosing Low Yield.
Q: The yield of my reductive amination step is poor. What are the common causes?
A: Low yield in this specific step often traces back to one of three areas: imine formation, the reduction itself, or side reactions.
-
Incomplete Imine Formation: The equilibrium between the amine/aldehyde and the imine/water must be shifted towards the imine. If water is not effectively removed (e.g., using a Dean-Stark trap or molecular sieves), the equilibrium will not favor the product.[11]
-
Premature Addition of Reducing Agent: Adding the hydride reducer (like NaBH₄) before the imine has fully formed can lead to the undesired reduction of benzaldehyde to benzyl alcohol, consuming the reagent and reducing the potential yield.[7]
-
Reducing Agent Potency: Sodium borohydride and other metal hydrides can degrade upon exposure to moisture. Always use a fresh, dry batch of the reagent.
-
Reaction Conditions: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used. The reaction temperature should be controlled; excessively high temperatures can lead to side products, while low temperatures may stall the reaction.
| Reducing Agent | Key Characteristics | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Cost-effective, common. Can reduce aldehydes. Requires careful, timed addition after imine formation. | Methanol or Ethanol, 0°C to RT. |
| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄. Selective for imines in the presence of aldehydes at acidic pH. Note: Highly toxic HCN gas is evolved at low pH. | Methanol, pH 6-7. Can be added at the start of the reaction.[12] |
| Sodium Triacetoxyborohydride (STAB) | Milder, non-toxic alternative to NaBH₃CN. Can be added in a one-pot fashion with the amine and aldehyde. | Dichloromethane (DCM) or Dichloroethane (DCE), RT.[12] |
Problem Area: Stereochemical Purity
Q: The enantiomeric excess (e.e.) of my final product is below the desired >99%. What could be the cause?
A: A drop in e.e. is a serious issue that compromises the product's quality. The investigation should focus on two main possibilities:
-
Starting Material Purity: This is the most common culprit. Re-verify the e.e. of your (R)-1-(naphthalen-1-yl)ethanamine starting material using chiral HPLC or GC. If the starting material is compromised, the final product will be as well.
-
Racemization: While less common under standard reductive amination conditions, racemization can occur if the reaction is subjected to harsh acidic or basic conditions, or excessive heat for prolonged periods. The chiral center, being benzylic, is susceptible to epimerization under certain conditions. Ensure your workup and purification steps are performed under neutral or mildly acidic/basic conditions and avoid unnecessary heat.
Problem Area: Product Purity & Impurities
Q: My final product is contaminated with unreacted (R)-1-(naphthalen-1-yl)ethanamine. How can I improve conversion?
A: The presence of the starting amine indicates incomplete reaction.
-
Stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of benzaldehyde to drive the reaction to completion.
-
Reaction Time: Extend the reaction time for the imine formation step before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting amine.
-
Purification: If the issue persists, purification can be achieved via column chromatography. Alternatively, an acidic wash during the workup of the free base can remove the more basic primary starting amine, though this may risk some product loss.
Q: My product oils out during hydrochloride salt formation instead of crystallizing. How can I achieve a solid product?
A: "Oiling out" during salt formation is a common crystallization problem, often caused by supersaturation, impurities, or an inappropriate solvent system.
-
Solvent Purity: Ensure the solvent used for precipitation (e.g., diethyl ether, MTBE, or ethyl acetate) is anhydrous. Water can interfere with crystallization and promote oiling.
-
Rate of Addition: Add the HCl solution (e.g., HCl in isopropanol or dioxane) slowly to a stirred solution of the free base at a controlled temperature (often 0-5°C). Rapid addition can cause the product to crash out as an oil.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution to induce crystallization.
-
Solvent System: You may need to re-evaluate your solvent/antisolvent system. The goal is to find a system where the free base is soluble, but the hydrochloride salt is sparingly soluble.
| Impurity | Probable Origin | Analytical Identification (¹H NMR, CDCl₃) |
| (R)-1-(Naphthalen-1-yl)ethanamine | Incomplete reaction | Characteristic quartet for the benzylic CH and doublet for the CH₃. Absence of benzyl group signals. |
| Benzaldehyde | Incomplete reaction | Aldehydic proton signal around δ 10 ppm. |
| Benzyl Alcohol | Reduction of excess benzaldehyde | Singlet for the benzylic CH₂ around δ 4.7 ppm. |
Section 3: Key Experimental Protocols
Protocol 1: Reductive Amination via Imine Formation
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve (R)-1-(naphthalen-1-yl)ethanamine (1.0 eq) and benzaldehyde (1.1 eq) in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Reduction: Dilute the toluene solution with methanol. Cool the flask to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS indicates the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolve the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add a 2M solution of HCl in isopropanol or diethyl ether dropwise with vigorous stirring.
-
Continue addition until the solution becomes acidic (check with pH paper).
-
The hydrochloride salt should precipitate as a white solid. Continue stirring at 0°C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under vacuum to a constant weight. The expected melting point is in the range of 259-261°C.[13]
References
- CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents.
-
Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC - NIH. Available at: [Link]
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Cinacalcet EP Impurities & USP Related Compounds - SynThink. Available at: [Link]
-
Preparation and drug application of chiral 1-(1-naphthyl)ethylamine - ResearchGate. Available at: [Link]
-
Cinacalcet Impurities - SynZeal. Available at: [Link]
-
Cinacalcet Impurities and Related Compound - Veeprho. Available at: [Link]
-
Spontaneous Enantiomeric Enrichment of Chiral 1-(1-Naphthyl) Ethylamine - ResearchGate. Available at: [Link]
- CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents.
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]
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(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride - GlobalChemMall. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
Exp 13B: Reductive Amination - Rebecca Wu - Prezi. Available at: [Link]
-
Direct asymmetric reductive amination: An efficient, one-pot conversion of ketones to chiral primary amines - Morressier. Available at: [Link]
-
Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed. Available at: [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed. Available at: [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at: [Link]
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Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. Available at: [Link]
-
reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse. Available at: [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Available at: [Link]
-
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals. Available at: [Link]
-
(R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride - LookChem. Available at: [Link]
-
Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination | Request PDF - ResearchGate. Available at: [Link]
-
Manufacturing Process. Available at: [Link]
-
(+)-1-(1-Naphthyl)ethylamine - PubChem. Available at: [Link]
- US6476268B1 - Preparation of N-benzylamines - Google Patents.
-
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (≥96.0%) - Amerigo Scientific. Available at: [Link]
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available at: [Link]
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Technical Support Center: Purification of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each entry follows a logical progression from problem identification to a validated solution.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from recrystallization is a common challenge, often stemming from suboptimal solvent selection or procedural execution. The primary goal of recrystallization is to dissolve the compound in a hot solvent and allow it to crystallize in a pure form upon cooling, leaving impurities behind in the solvent.[1]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.
-
Solution: Conduct small-scale solvent screening. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol/water mixtures, acetonitrile). The goal is to find a system where the hydrochloride salt has a steep solubility curve with respect to temperature.
-
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are working with a solution that is close to saturation.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation. Insulating the flask can promote the growth of larger, purer crystals.
-
-
Incomplete Precipitation: A portion of your product may remain dissolved in the mother liquor.
-
Solution: After collecting the initial crop of crystals by filtration, concentrate the mother liquor and cool it again to obtain a second crop. Be aware that the second crop may be of lower purity and should be analyzed separately.
-
Pro-Tip: Seeding the cooling solution with a small, pure crystal of the desired product can induce crystallization and improve the yield and crystal quality.[1]
Issue 2: Inadequate Chiral Purity (Enantiomeric Excess - ee)
Question: My final product shows a low enantiomeric excess (ee) after purification. How can I improve the chiral purity of my this compound?
Answer:
Achieving high enantiomeric purity is critical, especially in pharmaceutical applications. The target compound is a chiral amine, and its purification often involves the separation of diastereomeric salts.[2][3] The formation of diastereomers with a chiral resolving agent allows for separation based on their different physical properties, such as solubility.[4][5]
Root Cause Analysis & Strategic Solutions:
-
Inefficient Diastereomeric Salt Formation: The choice of chiral resolving agent is paramount.
-
Solution: D-(-)-tartaric acid is a commonly used and effective resolving agent for racemic 1-(1-naphthalen-1-yl)ethanamine.[6] The difference in solubility between the (R)-amine-D-tartrate and (S)-amine-D-tartrate salts is exploited for separation via fractional crystallization.
-
-
Suboptimal Crystallization of Diastereomeric Salts: The separation of diastereomers relies on careful control of the crystallization process.
-
Solution:
-
Solvent System: A mixture of an alcohol (e.g., methanol, ethanol) and water is often effective.[6] Experiment with the solvent ratio to fine-tune the solubility difference between the diastereomeric salts.
-
Controlled Cooling: Slow, controlled cooling is crucial to allow for the selective crystallization of the less soluble diastereomeric salt.
-
Monitoring Purity: Monitor the optical rotation of the crystallized salt after each recrystallization step. Continue recrystallizing until the optical rotation no longer changes, indicating that a pure diastereomer has been isolated.[4]
-
-
-
Racemization: The chiral center of the amine could be susceptible to racemization under harsh conditions (e.g., high temperatures or extreme pH).
-
Solution: Avoid prolonged exposure to high heat and strong acids or bases. After resolving the diastereomeric salt, the free amine is typically liberated by treatment with a mild base.
-
Experimental Workflow for Chiral Resolution:
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl
An in-depth guide to navigating the complexities of synthesizing (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a critical intermediate in pharmaceutical development. This technical support center is designed for researchers, chemists, and drug development professionals, offering expert insights and actionable troubleshooting strategies.
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory outcomes. The synthesis of chiral amines like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine via reductive amination is a robust and widely used method; however, its efficiency is often compromised by the formation of specific, and sometimes difficult to remove, side products. This guide provides a systematic approach to identifying, mitigating, and preventing these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
Troubleshooting Workflow for Low Yield:
-
Assess Reaction Completion: Before initiating the workup, it is crucial to confirm the consumption of the limiting reagent, typically the (R)-1-(1-naphthyl)ethylamine. This can be done using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
Investigate Side Products: A complex spot profile on TLC or multiple peaks in an LC-MS chromatogram indicate the formation of side products. See Q2 for a detailed breakdown of common impurities.
-
Optimize Workup Procedure: The standard workup for this reaction involves an acid-base extraction to separate the basic amine product from non-basic impurities.[1] Ensure the pH is sufficiently high (>12) during the final extraction step to fully deprotonate the product amine and maximize its partitioning into the organic layer. Multiple extractions with a fresh solvent are more effective than a single large-volume extraction.
Q2: I've identified several impurities in my crude product. What are they and how do I prevent them?
The primary synthetic route involves the reductive amination between (R)-1-(1-naphthyl)ethylamine and benzaldehyde. The side products are intrinsically linked to the mechanism of this reaction.[2][3]
Caption: General workflow for the synthesis of the target compound.
The most common impurities are detailed below:
| Impurity ID | Structure / Name | Common Cause | Prevention & Mitigation |
| IMP-01 | Benzyl Alcohol | Reduction of benzaldehyde by a non-selective reducing agent. | Use an imine-selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN).[3][4] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH. |
| IMP-02 | Dibenzylamine | Self-condensation of benzaldehyde with ammonia (if used as a contaminant or precursor) or reaction with benzylamine formed in situ.[5][6][7] | Ensure high purity of starting materials. Use a slight excess of the naphthylethylamine relative to benzaldehyde to favor the desired reaction. |
| IMP-03 | (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine | Use of enantiomerically impure (R)-1-(1-naphthyl)ethylamine starting material. | Source starting material with high enantiomeric excess (e.e. >99%). If synthesizing the starting material, employ a reliable chiral resolution method.[8][9] |
| IMP-04 | Unreacted (R)-1-(1-naphthyl)ethylamine | Incomplete reaction; insufficient reaction time or temperature. | Monitor reaction progress via TLC/LC-MS. Ensure at least 1:1 stoichiometry of benzaldehyde to the amine. |
A common pitfall in reductive aminations is "over-alkylation," where the desired secondary amine product reacts further.[10] While the formation of a tertiary amine is less common in this specific synthesis due to steric hindrance, understanding the mechanism is key to troubleshooting complex impurity profiles.
Caption: Competing reaction pathways leading to over-alkylation.
To minimize this, it is crucial to control the stoichiometry. Using the aldehyde as the limiting reagent or a slight excess of the primary amine can effectively suppress this side reaction.
Q3: The chiral purity (e.e.) of my final product is low. How can I improve it?
The stereocenter in the final product is derived directly from the (R)-1-(1-naphthyl)ethylamine starting material. Standard reductive amination conditions do not typically cause racemization. Therefore, the issue almost certainly lies with the starting material.
Root Cause Analysis for Low Enantiomeric Excess (e.e.):
-
Verify Starting Material Purity: The most critical step is to verify the enantiomeric purity of the (R)-1-(1-naphthyl)ethylamine lot being used. This should be done using a validated chiral HPLC method.
-
Chiral Resolution of Starting Material: If you are preparing the starting amine from 1-acetonaphthone, a chiral resolution step is necessary. The most common and effective method is diastereomeric salt crystallization.[8] This involves reacting the racemic amine with a chiral acid, such as D-(-)-tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[9]
Protocol: Chiral Resolution of 1-(1-naphthyl)ethylamine
This protocol is a generalized example based on established methods.[9]
-
Dissolution: Dissolve racemic 1-(1-naphthyl)ethylamine (1 equivalent) and D-(-)-tartaric acid (1.0 - 1.2 equivalents) in a mixed solvent system, such as methanol/water or ethanol/water, with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble R-(+)-amine-D-tartrate salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the collected salt in water and basify with a strong base (e.g., NaOH solution) to a pH > 12.
-
Extraction: Extract the liberated (R)-(+)-1-(1-naphthyl)ethylamine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purity Check: Verify the enantiomeric excess of the resolved amine by chiral HPLC before proceeding with the reductive amination.
Q4: My final hydrochloride product is an oil or a sticky solid, not a crystalline powder. What can I do?
The physical form of the final salt is highly dependent on its purity and the crystallization conditions.
Troubleshooting Guide for Product Isolation:
Caption: Decision-making workflow for obtaining a crystalline final product.
-
Purity is Paramount: Even small amounts of impurities can act as crystal growth inhibitors. If the product is oily, first ensure the purity of the free base is high. If necessary, purify the free base by column chromatography before forming the salt.
-
Salt Formation Stoichiometry: Ensure you are using a stoichiometric amount of HCl. An excess can lead to difficulties in crystallization. Using a solution of HCl in a solvent like isopropanol or diethyl ether is common.
-
Solvent Optimization:
-
Trituration: If the product is an amorphous solid or thick oil, try triturating it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or heptane). This can wash away impurities and induce crystallization.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar anti-solvent (e.g., heptane, hexane) until turbidity is observed. Allow it to cool slowly to promote the growth of well-defined crystals.
-
References
-
Heinen, A. W., Peters, J. A., & van Bekkum, H. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scribd. [Link]
-
Brainly. (2020, January 14). Show how you could prepare each of the following amines from benzaldehyde by reductive amination. [Link]
-
Reddy, G. S., et al. (2017). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation. Journal of Chromatographic Science. [Link]
-
SynZeal. (n.d.). Cinacalcet Impurities. [Link]
- Google Patents. (2011).
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]
-
Pharmaffiliates. (n.d.). Cinacalcet Hydrochloride-impurities. [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (2015). Synthesis process of dibenzylamine.
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2025, August 10). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. [Link]
- Google Patents. (n.d.). Resolution of chiral amines.
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. [Link]
- Google Patents. (n.d.). Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. brainly.com [brainly.com]
- 7. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reductive Amination of (R)-1-(Naphthalen-1-yl)ethanamine
Welcome to the technical support center for the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized reaction outcomes. (R)-1-(naphthalen-1-yl)ethanamine is a critical chiral building block in the synthesis of many valuable compounds, including the calcimimetic agent Cinacalcet[1][2][3][4]. Understanding the nuances of its reductive amination is paramount for efficient and stereocontrolled synthesis.
Introduction to the Reaction: The "Why" Behind the Method
Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and ability to avoid the over-alkylation issues common with direct alkylation of amines[5]. The reaction proceeds through the initial formation of a hemiaminal from the amine and a carbonyl compound (ketone or aldehyde), which then dehydrates to form an imine or iminium ion. This intermediate is then reduced in situ to the desired amine product.
For a sterically hindered and chiral amine like (R)-1-(naphthalen-1-yl)ethanamine, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing the protonated imine intermediate over the starting carbonyl compound[6]. This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture.
Visualizing the Core Concepts
To better understand the process, let's visualize the key workflows and relationships.
Caption: General workflow for the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses common issues encountered during the reductive amination of (R)-1-(naphthalen-1-yl)ethanamine in a question-and-answer format.
Q1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common problem that can usually be traced back to a few key factors:
-
Inefficient Imine Formation: The equilibrium between the amine/ketone and the imine may not be favorable.
-
Solution: Add a catalytic amount of a weak acid like acetic acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.
-
Solution: The removal of water drives the equilibrium towards the imine. While not always necessary with STAB, for particularly sluggish reactions, the addition of a drying agent like anhydrous MgSO₄ or molecular sieves can be beneficial.
-
-
Degraded Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution: Use freshly opened or properly stored STAB. If the reagent is old or has been exposed to air, its activity may be compromised. Consider purchasing a new bottle.
-
-
Steric Hindrance: The bulky naphthalene group on the amine and potentially bulky groups on the ketone can slow down the reaction.
-
Solution: Increase the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C). However, be mindful that excessive heat can lead to side reactions or epimerization.
-
Solution: Increase the equivalents of the less sterically hindered reactant to push the equilibrium.
-
Q2: I am observing the formation of an alcohol byproduct from the reduction of my ketone starting material. Why is this happening and how can I prevent it?
A2: While STAB is highly selective for the iminium ion, reduction of the carbonyl can occur under certain conditions.
-
Incorrect Reducing Agent: If you are using a stronger reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction, it will readily reduce the ketone.
-
Solution: For a one-pot reaction, STAB is the preferred reagent. If you must use NaBH₄, a two-step procedure is necessary: first, form the imine (and confirm its formation by TLC or other methods), then add the NaBH₄.
-
-
Reaction Conditions: In some cases, prolonged reaction times at elevated temperatures with STAB can lead to minor reduction of highly reactive ketones.
-
Solution: Monitor the reaction progress and stop it once the starting materials are consumed. Avoid unnecessarily high temperatures.
-
Q3: The reaction is complete, but I am struggling to purify the final amine product. What are some effective purification strategies?
A3: Purification of amines can be challenging due to their basicity, which can cause tailing on silica gel chromatography.
-
Acid-Base Extraction: This is the first and most crucial step in your workup.
-
Protocol: After the reaction, quench with an aqueous base (e.g., saturated NaHCO₃ or dilute NaOH) and extract the product into an organic solvent (e.g., ethyl acetate, DCM). Then, wash the organic layer with brine, dry with a drying agent (e.g., Na₂SO₄), and concentrate.
-
-
Column Chromatography:
-
Tailing on Silica Gel: The acidic nature of silica gel can interact with the basic amine product, leading to poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile amine like triethylamine (e.g., 1-2%) to the eluent system.
-
Solution: Use a different stationary phase, such as basic alumina or amine-functionalized silica gel.
-
-
Separation of Diastereomers: If a prochiral ketone was used, you will have a mixture of diastereomers. These can often be separated by careful column chromatography.
-
Tip: A less polar solvent system (e.g., hexanes/ethyl acetate) often provides better resolution for diastereomers. A gradient elution may be necessary.
-
-
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method.
-
Technique: Consider forming a salt of the amine (e.g., hydrochloride or tartrate salt) to induce crystallization and improve the handling of the product.
-
Q4: I am concerned about the stereochemical integrity of the chiral center in (R)-1-(naphthalen-1-yl)ethanamine. Can epimerization occur during the reaction?
A4: Epimerization at the chiral center of the amine is a valid concern, particularly under harsh conditions.
-
Mechanism of Epimerization: While less common, epimerization could potentially occur via reversible imine formation, especially if the reaction is run at high temperatures for extended periods in the presence of an acid catalyst. The imine itself can have a chiral center that could potentially equilibrate.
-
Minimizing the Risk:
-
Mild Conditions: Use the mildest possible conditions that afford a reasonable reaction rate. Room temperature is often sufficient.
-
Choice of Acid: Use a weak acid catalyst like acetic acid rather than a strong acid.
-
Reaction Time: Monitor the reaction and work it up as soon as it is complete to avoid prolonged exposure to conditions that might promote epimerization.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reactants?
A: A good starting point is to use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound. The sodium triacetoxyborohydride is typically used in excess (1.5-2.0 equivalents) to ensure complete reduction and to account for any potential deactivation by moisture.
Q: Which solvents are best for this reaction?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and generally provide good solubility for the reactants. Tetrahydrofuran (THF) is also a suitable solvent. Protic solvents like methanol are generally avoided with STAB as they can react with the reducing agent.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine) to separate the starting materials from the product. The disappearance of the limiting reactant and the appearance of a new spot for the product indicate the reaction is progressing. Staining with an appropriate reagent (e.g., ninhydrin for primary amines, or potassium permanganate) can help visualize the spots.
Q: Can I use other reducing agents besides sodium triacetoxyborohydride?
A: While other reducing agents can be used, they come with trade-offs:
-
Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, but highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.
-
Sodium Borohydride (NaBH₄): Less expensive but also less selective. It will reduce both the imine and the starting carbonyl, leading to alcohol byproducts if used in a one-pot reaction. It is best used in a two-step process.
-
Catalytic Hydrogenation: Can be very effective and clean, but requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C).
Experimental Protocols
General Protocol for Reductive Amination of (R)-1-(Naphthalen-1-yl)ethanamine with a Ketone using STAB
-
To a solution of the ketone (1.0 eq.) in dichloromethane (DCM, 0.1-0.5 M) is added (R)-1-(naphthalen-1-yl)ethanamine (1.1 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes. If desired, a catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the limiting starting material is consumed (typically 2-24 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to afford the desired secondary amine.
Data Presentation: Expected Diastereoselectivity
| Ketone Example | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Acetone | N/A (achiral ketone) | N/A |
| 2-Butanone | (R,R) and (R,S) mixture | Moderate to good |
| Acetophenone | (R,R) and (R,S) mixture | Moderate to good |
| Cyclohexanone | (R)-N-(cyclohexyl)-1-(naphthalen-1-yl)ethanamine | N/A (new stereocenter is not formed) |
Logical Relationships in Troubleshooting
Caption: A logical flow for troubleshooting low-yield reductive amination reactions.
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Preparation of Cinacalcet by reductive amination of 3‐(3‐trifluoromethylphenyl)propionaldehyde with (R)‐1‐(α‐naphthyl)ethylamine ((R)‐1‐NEA). (n.d.). ResearchGate. [Link]
-
Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). (n.d.). Scilit. [Link]
-
Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases. (2017). PMC. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). PubMed. [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023). MDPI. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic Approaches to the Synthesis of the Calcimimetic Agent Cinacalcet Employing Transaminases and Ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl | MDPI [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Chiral HPLC Separation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Welcome to the technical support center for the chiral separation of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven insights. The methodologies and explanations herein are structured to ensure scientific integrity and empower you to overcome common challenges in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation between the enantiomers. What are the primary factors to investigate?
A1: Achieving enantiomeric resolution requires a precise interplay between the chiral stationary phase (CSP), the mobile phase, and the analyte. If you observe co-elution, consider the following critical factors:
-
Inappropriate Chiral Stationary Phase (CSP): The cornerstone of any chiral separation is the selection of a suitable CSP. For a basic amine like N-Benzyl-1-(naphthalen-1-yl)ethanamine, polysaccharide-based CSPs are a highly effective starting point.[1][2] Columns such as those derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) are known for their broad selectivity for a wide array of racemates, including primary and secondary amines.[1][3] The chiral recognition mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[4] If the chosen CSP does not provide adequate stereoselective interactions, no separation will occur.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating retention and enantioselectivity.[5] In normal phase mode, a typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier significantly influence the interactions between the analyte and the CSP.
-
Missing or Incorrect Mobile Phase Additive: For basic analytes, the addition of a basic modifier to the mobile phase is often essential.[6][7] This additive, typically an amine like diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%), plays a crucial role in improving peak shape and enhancing chiral recognition.[6][7] It does so by competing with the basic analyte for highly active sites (like residual silanols) on the silica support, thereby preventing undesirable secondary interactions that can lead to peak tailing and poor resolution.[6] In some cases, acidic additives have also been shown to be surprisingly effective for the separation of basic compounds.[8][9]
Q2: My peaks are broad and tailing significantly. How can I improve the peak shape?
A2: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds. This phenomenon compromises both resolution and the accuracy of quantification.[10] The primary causes and their solutions are outlined below:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for basic analytes is the interaction with residual acidic silanol groups on the surface of the silica-based stationary phase.[6][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[11]
-
Solution: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you were likely overloading the column.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever feasible, dissolve your sample directly in the mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than your mobile phase.[6]
-
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I optimize the resolution?
A3: Once you have achieved some level of separation, fine-tuning the method can significantly improve the resolution between the enantiomers. A systematic approach is key.
-
Mobile Phase Composition: The ratio of the alcohol modifier to the non-polar solvent is a powerful tool for optimizing selectivity.
-
Protocol: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. Start with a baseline (e.g., 10% isopropanol in hexane) and then analyze at lower (e.g., 5%) and higher (e.g., 15%, 20%) concentrations. A lower percentage of the modifier generally increases retention and can sometimes improve resolution.
-
-
Flow Rate: Chiral separations are often sensitive to the flow rate.[12] Due to the complex nature of chiral stationary phases, the mass transfer of the analyte can be slow.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a significant, though sometimes unpredictable, impact on the separation.[11][13][14]
-
Protocol: Evaluate the separation at different column temperatures. A common starting point is 25°C. Analyze your sample at lower temperatures (e.g., 15°C, 20°C) and higher temperatures (e.g., 30°C, 35°C, 40°C).[11] Lower temperatures often enhance the subtle interactions responsible for chiral recognition, leading to increased resolution.[11][15] However, in some cases, higher temperatures can improve efficiency and surprisingly increase resolution.[13][16]
-
Troubleshooting Guides
Issue 1: No Enantiomeric Resolution
This guide provides a systematic workflow to address a complete lack of separation between the enantiomers of N-Benzyl-1-(naphthalen-1-yl)ethanamine.
Caption: Troubleshooting workflow for achieving initial enantiomeric resolution.
Experimental Protocol: CSP Screening and Mobile Phase Optimization
-
CSP Selection:
-
Initial Mobile Phase Preparation:
-
Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.
-
To this mixture, add Diethylamine (DEA) to a final concentration of 0.1% (v/v).[19]
-
Thoroughly mix and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5-10 µL
-
-
Analysis and Evaluation:
-
Inject the sample of (R,S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.
-
If no resolution is observed, proceed to modify the mobile phase.
-
-
Mobile Phase Optimization:
-
Prepare and test mobile phases with varying isopropanol concentrations (e.g., 5%, 15%, 20%).
-
If resolution is still not achieved, consider changing the alcohol modifier to ethanol and repeat the screening process.
-
Issue 2: Peak Tailing
This guide details the steps to diagnose and rectify asymmetric peaks, a common problem with basic analytes.
Caption: Troubleshooting workflow for addressing peak tailing.
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Resolution
| Mobile Phase (Hexane/IPA, v/v) with 0.1% DEA | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 95/5 | 12.5 | 14.8 | 1.18 | 1.9 |
| 90/10 | 8.2 | 9.3 | 1.13 | 1.6 |
| 85/15 | 6.1 | 6.8 | 1.11 | 1.4 |
| 80/20 | 4.5 | 5.0 | 1.11 | 1.3 |
Data is illustrative and synthesized from typical observations in chiral method development.
Table 2: Effect of Temperature on Resolution
| Column Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |
| 15 | 9.5 | 11.0 | 1.16 | 1.8 |
| 25 | 8.2 | 9.3 | 1.13 | 1.6 |
| 35 | 7.1 | 7.9 | 1.11 | 1.4 |
| 40 | 6.5 | 7.2 | 1.11 | 1.3 |
Data is illustrative. Mobile Phase: Hexane/Isopropanol (90/10, v/v) with 0.1% DEA.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- HPLC method for enantiomeric separ
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- CHIRALPAK AD-H.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Hichrom.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Retention Mechanisms in Chiral Chromatography: LC-MS Analysis using Macrocyclic Glycopeptide and Cyclodextrin Chiral St
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- Troubleshooting Peak Shape Problems in HPLC.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies.
- Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
- Basics of chiral HPLC. Sigma-Aldrich.
- Playing with Selectivity for Optimal Chiral Separation.
- Instruction manual for CHIRALPAK® AD-H. Daicel.
- Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- CHIRALPAK AD-H. Daicel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 18. hplcmart.com [hplcmart.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Preventing racemization during (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride synthesis
Welcome to the Technical Support Center dedicated to the stereoselective synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on preventing racemization and ensuring the highest enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is a two-step process. It begins with the asymmetric synthesis of the chiral precursor, (R)-1-(1-naphthyl)ethylamine, followed by its N-benzylation. The final step involves the formation of the hydrochloride salt. A common route to the chiral precursor is the asymmetric reductive amination of 1'-acetonaphthone.
Q2: What is racemization and why is it a critical issue in this synthesis?
Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of pharmaceuticals, this is a significant concern as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. Maintaining the stereochemical integrity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is therefore paramount for its intended biological effect and safety.
Q3: What is the primary cause of racemization during the synthesis?
The principal cause of racemization is the formation of a planar, achiral imine intermediate during the reductive amination of 1'-acetonaphthone with an amine source, or during the N-benzylation of (R)-1-(1-naphthyl)ethylamine with benzaldehyde. This planar imine can be attacked by a reducing agent or a nucleophile from either face with nearly equal probability, leading to a loss of stereochemical information.
Q4: Which reaction parameters have the most significant impact on preventing racemization?
Several factors are crucial:
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
pH: Both acidic and basic conditions can catalyze the formation of the achiral imine intermediate, thus promoting racemization.
-
Choice of Reducing Agent: The nature of the reducing agent plays a pivotal role in the stereochemical outcome of the reaction.
-
Catalyst: The use of a suitable chiral catalyst is often essential to achieve high enantioselectivity.
Troubleshooting Guide: Minimizing Racemization
This section provides a systematic approach to troubleshooting and optimizing your synthesis to achieve high enantiomeric excess (ee).
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reducing Agent | Different reducing agents have varying degrees of stereoselectivity. Powerful, non-selective reducing agents can readily reduce the achiral imine intermediate from either face. | Use a sterically hindered or chiral reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for its mildness and selectivity. For asymmetric reductions, consider using a chiral borane reagent or a catalytic amount of a chiral catalyst in conjunction with a milder reducing agent. |
| Inappropriate Reaction Temperature | Higher temperatures increase molecular motion and can facilitate the interconversion of diastereomeric transition states, leading to a loss of stereoselectivity. | Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. A temperature screen may be necessary to find the optimal balance between reaction rate and enantioselectivity. |
| Incorrect pH | The formation of the imine intermediate is pH-dependent. Strongly acidic or basic conditions can accelerate imine formation and subsequent racemization. | Maintain a weakly acidic pH (around 4-6). This can be achieved using a buffer or by the controlled addition of a mild acid like acetic acid. This pH range generally favors imine formation without excessively promoting racemization. |
| Solvent Effects | The polarity and protic nature of the solvent can influence the stability of the imine intermediate and the transition state of the reduction. | Screen different solvents. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over protic solvents like methanol, which can participate in proton exchange and facilitate racemization. |
| Absence of a Chiral Catalyst/Auxiliary | For achieving high enantioselectivity in the synthesis of the chiral precursor, a chiral catalyst or auxiliary is often indispensable. | Employ a chiral catalyst or auxiliary. Cinchonidine-derived catalysts have shown promise in asymmetric reductions. Alternatively, using a chiral amine source in the initial reductive amination can also impart stereocontrol. |
Problem 2: Incomplete Reaction or Poor Yield
While the primary focus is on preventing racemization, achieving a good yield is also essential.
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | Low reaction temperature is hindering the reaction rate. | | Insufficient Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time as necessary, but be mindful that prolonged reaction times can sometimes increase the risk of racemization. | | Inefficient Reducing Agent | The chosen reducing agent may not be potent enough under the optimized, milder conditions. | If yield is a major issue, consider a slightly more reactive reducing agent, but carefully evaluate its impact on enantioselectivity. Alternatively, increasing the stoichiometry of the reducing agent might improve the yield. | | Water Scavenging | The formation of the imine intermediate generates water, which can inhibit the reaction. | Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation. |
Visualizing the Core Problem: The Racemization Pathway
The following diagram illustrates the critical step where stereochemical information can be lost during the synthesis.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.
Protocol 1: Asymmetric Synthesis of (R)-1-(1-Naphthyl)ethylamine
This protocol is adapted from a patented method and is designed to produce the chiral amine precursor with high enantiomeric excess.[1][2]
Materials:
-
1'-(1-Naphthyl)ethanone oxime
-
Ammonium formate
-
Chlorine{ ammonia}(p-cymene)ruthenium(II) (chiral catalyst)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1'-(1-naphthyl)ethanone oxime (1 equivalent) in DMF.
-
Add the chiral ruthenium catalyst (0.01-0.03 equivalents).
-
Add ammonium formate (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and adjust the pH to 9 with a 20% sodium carbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude (R)-1-(1-naphthyl)ethylamine.
-
Purify the product by vacuum distillation or column chromatography to achieve high chemical and chiral purity (>96% ee).[1][2]
Protocol 2: N-Benzylation and Hydrochloride Salt Formation
This protocol is based on general reductive amination procedures and should be performed under conditions that minimize racemization.[3]
Materials:
-
(R)-1-(1-Naphthyl)ethylamine (from Protocol 1)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
HCl in diethyl ether (2M solution)
Procedure:
-
To a solution of (R)-1-(1-naphthyl)ethylamine (1 equivalent) in dichloromethane at 0 °C, add benzaldehyde (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine.
-
Purify the free base by column chromatography if necessary.
-
To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of the synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most reliable method for determining the enantiomeric purity of the final product.
Typical Method Parameters:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).
A systematic approach to method development is crucial for achieving optimal separation.[4]
Advanced Strategies: The Role of Cinchonidine-Derived Catalysts
For laboratories seeking to further optimize enantioselectivity, the use of custom-synthesized or commercially available cinchonidine-derived catalysts can be a powerful strategy. These organocatalysts can be employed in the asymmetric reduction step to achieve very high levels of stereocontrol.[5] Cinchonidine can be chemically modified to create a range of catalysts, including phase-transfer catalysts, which can be particularly effective in biphasic reaction systems.[6][7][8]
References
- Singh, G. P., & Yeboah, E. N. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31–57.
- He, W., Wang, Q., Wang, Q., Zhang, B., Sun, X., & Zhang, S. (2009).
- Park, H.-g., Jeong, B.-S., Yoo, M.-S., Lee, J.-H., Park, M.-K., Lee, Y.-J., & Kim, M.-J. (2001). Synthesis and application of dimeric Cinchona alkaloid phase-transfer catalysts: α,α′-bis[O(9)-allylcinchonidinium]-o,m, or p-xylene dibromide.
- Park, H.-G., Jeong, B.-S., Yoo, M.-S., Lee, J.-H., Park, M.-K., Lee, Y.-J., & Kim, M.-J. (2001). Synthesis and application of dimeric Cinchona alkaloid phase-transfer catalysts: α,α′-bis[O(9)-allylcinchonidinium]-o,m, or p-xylene dibromide.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (n.d.). BenchChem.
- Comparative analysis of different reducing agents in amin
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. (2025). BenchChem.
- The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. (2022).
- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine. (2017).
- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine. (n.d.).
- Asymmetric Reductive Amin
- Asymmetric reductive amination of ketones. (2004).
- Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. (2001).
- Application of Machine Learning and Reaction Optimization for the Iterative Improvement of Enantioselectivity of Cinchona-Derived Phase Transfer Catalysts. (2021).
- Chiral HPLC Separ
- Comparative study of catalysts for asymmetric reductive amin
- Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid N
- Preparation of N-benzylamines. (2002).
- Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. (2016). Semantic Scholar.
- Technical Guide: Synthesis of (R)-(+)
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of dimeric alkaloid phase-transfer catalysts: α,α′-bis[(9)-allylcinchonidinium]-, , or -xylene dibromide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride (Cinacalcet hydrochloride)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, commonly known as Cinacalcet hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of Cinacalcet hydrochloride.
Q1: What are the primary factors that can cause the degradation of Cinacalcet hydrochloride?
Cinacalcet hydrochloride is susceptible to degradation under certain conditions. The primary factors include:
-
pH: The molecule is more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.[1][2]
-
Oxidation: Exposure to oxidizing agents can lead to significant degradation.[1][3]
-
Light: While some studies suggest it is stable to light when stored properly, photostability should always be a consideration, especially in solution.[4]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1]
Q2: What are the recommended storage conditions for Cinacalcet hydrochloride?
To ensure the stability of Cinacalcet hydrochloride, it is recommended to store it at room temperature, between 20°C to 25°C (68°F to 77°F).[5][6] For short periods, such as during transportation, it can be exposed to temperatures between 15°C to 30°C (59°F to 86°F).[5] It should be stored in a dry, well-ventilated place in a tightly closed container.[7]
Q3: What are the known degradation products or impurities of Cinacalcet hydrochloride?
Several process-related impurities and degradation products have been identified for Cinacalcet hydrochloride. These include:
-
1-(naphthalen-1-yl) ethan-1-amine: A key raw material used in the synthesis.[1]
-
Cinacalcet mesylate: An intermediate from the synthetic process.[1]
-
Dehydro cinacalcet: A process impurity.[1]
-
Oxidative and hydrolytic degradants are also formed under stress conditions.[1][3][8]
Q4: Is Cinacalcet hydrochloride sensitive to light?
Photostability studies have shown that the solid drug product is stable when exposed to light in accordance with ICH recommendations.[4] However, when in solution, it is good practice to protect it from light to minimize the risk of photodegradation.
Q5: What is the expected shelf-life of Cinacalcet hydrochloride?
The shelf-life of Cinacalcet hydrochloride as a raw material will be specified by the manufacturer on the certificate of analysis. When prepared as a formulation, its stability will depend on the composition of the formulation and storage conditions. For instance, extemporaneously prepared oral suspensions have been shown to be stable for at least 64 days at both room and refrigerated temperatures.[9][10]
Section 2: Troubleshooting Guide for Experimental Stability Issues
This guide provides a systematic approach to identifying and resolving stability problems encountered during your research.
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the peak area of the main Cinacalcet hydrochloride peak over time.
Possible Causes and Troubleshooting Steps:
Workflow for Investigating Unexpected HPLC Peaks
-
Verify HPLC Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the parent drug from its degradation products and impurities.[3][11] If not, method development and validation are necessary.[1]
-
Perform Forced Degradation Study: Subject a sample of Cinacalcet hydrochloride to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[11][12] This will help in confirming if the unexpected peaks are indeed degradants.
-
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 1 M HCl and reflux for 2 hours. Neutralize with NaOH before analysis.[1]
-
Base Hydrolysis: Dissolve the sample in 0.5 M NaOH and reflux for 2 hours. Neutralize with HCl before analysis.[1]
-
Oxidative Degradation: Dissolve the sample in 10% H2O2 and reflux for 2 hours.[1]
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[1]
-
Photodegradation: Expose the solid sample to UV-visible light as per ICH Q1B guidelines.[1]
-
-
-
Characterize Unknown Peaks: Use techniques like LC-MS to determine the mass of the unknown peaks and propose possible structures. This is crucial for identifying novel degradation products.
-
Review Storage and Handling:
-
Temperature: Was the sample exposed to high temperatures?[5]
-
pH: Was the sample dissolved in a basic or highly acidic solution for an extended period?
-
Atmosphere: Was the sample exposed to air (oxygen) for a long time, especially in solution?
-
Light: Was the solution protected from light?
-
Issue 2: Inconsistent Results in Bioassays or In-Vitro Experiments
Symptoms:
-
Loss of pharmacological activity over time.
-
High variability between replicate experiments.
Possible Causes and Troubleshooting Steps:
Troubleshooting Inconsistent Bioassay Results
-
Assess Stability in Assay Buffer: The pH and composition of your experimental buffer can impact the stability of Cinacalcet hydrochloride.
-
Protocol for Solution Stability Assessment:
-
Prepare a solution of Cinacalcet hydrochloride in your assay buffer at the working concentration.
-
Store aliquots at the experimental temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining parent compound.[1]
-
-
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh solutions for each experiment, especially for sensitive assays.
-
Control Environmental Factors:
-
Minimize the exposure of your solutions to light by using amber vials or covering the containers with aluminum foil.
-
If the experiment is lengthy, consider performing it at a lower temperature if the protocol allows.
-
Section 3: Data and Protocols
Summary of Forced Degradation Studies
| Stress Condition | Observation | Extent of Degradation | Reference |
| Acidic Hydrolysis (1 M HCl) | Some degradation observed. | ~4.6% | [1] |
| Basic Hydrolysis (0.5 M NaOH) | More susceptible to degradation than in acidic conditions. | ~6.2% | [1] |
| Oxidative (10% H2O2) | Significant degradation. | ~8.5% | [1][3] |
| Thermal (80°C) | No significant degradation in solid state. | Not significant | [1] |
| Photolytic (ICH Q1B) | No significant degradation in solid state. | Not significant | [1][4] |
Recommended HPLC Method for Stability Testing
This is a general-purpose stability-indicating HPLC method based on published literature.[11] Method optimization may be required for your specific application.
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)
-
Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH adjusted to 3.0 with ortho-phosphoric acid.
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 282 nm
-
Column Temperature: 30°C
-
Retention Time of Cinacalcet: Approximately 2.8 minutes
Section 4: Degradation Pathways
The primary degradation pathways for Cinacalcet hydrochloride are hydrolysis and oxidation.
Simplified Degradation Pathways of Cinacalcet
-
Hydrolysis: Under basic or acidic conditions, the amine linkage can be susceptible to cleavage, although it is relatively stable.
-
Oxidation: The naphthalene ring and the benzylic position are potential sites for oxidation. Oxidative N-dealkylation is a known metabolic pathway and can also occur chemically.[13][14]
References
-
Cinacalcet - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Cinacalcet (Sensipar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-03-10). [Link]
-
Development and Validation of Stability Indicative Analysis for Cinacalcet Hydrochloride and Stress Study. (2021). Journal of Scientific Research, 65(3), 220-228.[Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. (2020-05-27). Emerging Science Journal, 4(3), 194-204.[Link]
-
Cinacalcet | C22H22F3N | CID 156419 - PubChem - NIH. [Link]
-
coated tablets (cinacalcet hydrochloride) NL/H/4342/001-003/DC Date - Geneesmiddeleninformatiebank. (2020-04-22). [Link]
-
Stability Indicative Assay Development and Validation of Cinacalcet HCl. (2021). SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology, 13(1), 1-3.[Link]
-
Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC - NIH. [Link]
-
A NOVEL VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES OF CINACALCET HYDROCHLORIDE API. European Journal of Biomedical and Pharmaceutical Sciences.[Link]
-
Summary of Forced Degradation of Cinacalcet Hydrochloride under... - ResearchGate. [Link]
-
Safety data Sheet Strides Shasun Ltd. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. [Link]
-
Stability of extemporaneously prepared cinacalcet oral suspensions - Fisher Digital Publications. (2018-04-24). [Link]
-
Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet - ResearchGate. [Link]
-
Typical HPLC chromatograms of CIN and its degradation products formed... - ResearchGate. [Link]
-
PRODUCT MONOGRAPH PrTEVA-CINACALCET Cinacalcet Tablets 30 mg, 60 mg and 90 mg Cinacalcet (as cinacalcet hydrochloride) Calcim. (2016-12-05). [Link]
-
Cinacalcet Monograph for Professionals - Drugs.com. (2025-08-18). [Link]
-
Spectrophotometric determination of cinacalcet hydrochloride in bulk - SciSpace. [Link]
-
Treatment Based on Cinacalcet Reduces Oxidative Stress in Hemodialysis Patients with Secondary Hyperparathyroidism - PubMed. (2018-06-07). [Link]
-
(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride - GlobalChemMall. [Link]
-
Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed. [Link]
-
N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, 98% Purity, C19H20ClN, 1 gram. [Link]
-
Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed. [Link]
-
(R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride - LookChem. [Link]
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Technical Support Center: Scaling Up (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. The following troubleshooting guides and FAQs address common challenges, providing not just solutions but also the underlying chemical principles to empower your process development.
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[1] Ensuring a robust, scalable, and high-purity synthesis is therefore of critical importance. The most common synthetic route is the reductive amination between (R)-(+)-1-(1-Naphthyl)ethylamine and benzaldehyde, followed by conversion to the hydrochloride salt. While straightforward in principle, scaling this process introduces challenges related to reaction control, impurity management, and final form isolation.
Overall Synthetic Workflow
The synthesis is typically a two-step, one-pot process. First, the chiral amine and benzaldehyde condense to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Finally, the free base is treated with hydrochloric acid to precipitate the target salt.
Caption: General workflow for the synthesis of the target hydrochloride salt.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Question 1: My reductive amination yield is significantly lower on a larger scale. What are the likely causes and solutions?
Low yield is a multifaceted problem often exacerbated by scale. The primary suspects are incomplete imine formation, inefficient reduction, or competing side reactions.
Potential Causes & Solutions:
-
Inefficient Water Removal (Imine Formation): The condensation of the amine and aldehyde to form the imine generates water. On a small scale, this may not significantly impact the equilibrium. However, at a larger scale, the increased water concentration can inhibit imine formation, slowing the overall reaction.
-
Solution: If using a solvent like toluene, employ a Dean-Stark trap to azeotropically remove water.[2] For water-miscible solvents like methanol or ethanol, this is not an option. In such cases, ensure your starting materials and solvent are as anhydrous as possible. A simpler process in a water-miscible solvent where the water of reaction is not removed has also been described, relying on driving the reaction to completion through other parameters.[2]
-
-
Poor Heat Transfer and Mixing: Large reactors have a lower surface-area-to-volume ratio, making heat management difficult. Exotherms during reagent addition or reduction can lead to localized overheating, causing side reactions or degradation. Inefficient mixing can create "hot spots" or areas of poor reagent distribution.
-
Solution: Control the addition rate of reagents, especially the reducing agent, to manage the exotherm. Ensure the reactor's agitation is sufficient for the batch volume. Use temperature probes to monitor the reaction mass, not just the jacket temperature.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), its activity can be compromised on a larger scale.
-
Causality: The starting amine or impurities can act as catalyst poisons. Poor mixing can prevent the catalyst from being properly suspended, reducing its effective surface area.
-
Solution: Perform a catalyst screen to find a more robust or poison-tolerant option. Increase catalyst loading, but be mindful of the cost implications. Ensure agitation is vigorous enough to keep the catalyst suspended throughout the reaction.
-
-
Side Reactions: The most common side reaction is the reduction of benzaldehyde to benzyl alcohol by the reducing agent before it can form the imine.
Sources
Technical Support Center: Synthesis of Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure amines. Chiral amines are fundamental building blocks in a significant portion of pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical challenge.[1][2] This resource provides in-depth, field-proven insights into common experimental pitfalls and offers robust troubleshooting strategies in a direct question-and-answer format.
Section 1: Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a highly efficient, atom-economical method for producing chiral amines from prochiral ketones or aldehydes.[3][4] However, achieving high yields and enantioselectivities can be challenging. This section addresses common issues encountered during ARA.
Frequently Asked Questions & Troubleshooting
Q1: My asymmetric reductive amination is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in ARA and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Root Cause Analysis:
-
Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand and metal precursor is paramount. The ligand's structure creates the chiral environment necessary for stereoselective reduction of the imine intermediate. An inappropriate match between the ligand and the substrate will result in poor enantiocontrol.[5]
-
Incorrect Reaction Conditions: Temperature, solvent, and hydrogen pressure play a crucial role in the enantioselectivity of the reaction. For instance, in some systems, lowering the reaction temperature can enhance enantioselectivity by exploiting the differences in activation energies for the formation of the two enantiomers.[6] Conversely, in other cases, higher temperatures may be required to achieve sufficient catalytic activity.[7]
-
Presence of Impurities: Water or other impurities in the starting materials or solvent can interfere with the catalyst and reduce enantioselectivity. The formation of the imine intermediate is an equilibrium process that produces water, which can hydrolyze the imine back to the ketone.[8][9]
-
Formation of E/Z Isomers of the Imine: Acyclic imines can exist as a mixture of E and Z isomers, which may interconvert during the reaction. The catalyst may exhibit different selectivities for each isomer, leading to a lower overall ee.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Protocol 1: Ligand and Solvent Screening for Asymmetric Reductive Amination
This protocol provides a step-by-step guide for systematically screening ligands and solvents to optimize the enantioselectivity of an ARA reaction.
Materials:
-
Prochiral ketone or aldehyde
-
Amine source (e.g., ammonia, ammonium salt)
-
A selection of chiral ligands (e.g., BINAP, Josiphos, Mandyphos derivatives)
-
Metal precursor (e.g., [Ir(COD)Cl]₂, Ru(OAc)₂(diphosphine))
-
Anhydrous, degassed solvents (e.g., toluene, THF, 2-propanol, HFIP)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure reactor or autoclave
-
Analytical equipment for ee determination (e.g., chiral HPLC, GC)[10][11]
Procedure:
-
Catalyst Preparation (in situ):
-
Inside a nitrogen-filled glovebox, add the metal precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the chiral ligand (1.1 mol%) to a vial.
-
Add the chosen anhydrous, degassed solvent (e.g., 1 mL) and stir for 20-30 minutes at room temperature to allow for catalyst formation.[12]
-
-
Reaction Setup:
-
In a separate vial, dissolve the ketone substrate (e.g., 0.5 mmol) and the amine source (e.g., ammonium trifluoroacetate, 1.5 mmol) in the same solvent (2 mL).[13]
-
Transfer the substrate solution to a high-pressure reactor vessel.
-
Add the pre-formed catalyst solution to the reactor.
-
-
Reaction Execution:
-
Work-up and Analysis:
-
Screening:
-
Repeat steps 1-4 for each ligand and solvent combination you wish to test.
-
Tabulate the results to identify the optimal conditions.
-
| Ligand | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | ee (%) |
| (R)-BINAP | Toluene | 50 | 50 | 85 | 75 |
| (S)-Xyl-P-Phos | 2-Propanol | 50 | 50 | 92 | 88 |
| (R,R)-f-spiroPhos | THF | 25 | 20 | 95 | 92 |
| (R)-dtbm-Segphos | Methanol | 80 | 60 | >99 | >93[15] |
Table 1: Example of a screening table for optimizing an ARA reaction.
Q2: My reaction is stalling or giving a low yield. What could be the problem?
A2: Low yields in ARA can often be traced back to catalyst deactivation or product inhibition.
Root Cause Analysis:
-
Catalyst Deactivation/Poisoning: The amine product, being basic and nucleophilic, can coordinate strongly to the metal center of the catalyst, leading to deactivation.[5] This is particularly problematic with N-alkyl amines.[5] Impurities in the reagents or solvent can also act as catalyst poisons.
-
Product Inhibition: The chiral amine product can sometimes inhibit the catalyst, slowing down the reaction rate as the product concentration increases.
-
Poor Imine Formation: The equilibrium between the ketone/aldehyde and the imine may not favor the imine, especially if water is not effectively removed.[8]
Troubleshooting Strategies:
-
Additives: The addition of a Brønsted or Lewis acid can sometimes mitigate catalyst deactivation by protonating the amine product or by activating the imine.[5]
-
In Situ Protection: In some cases, adding an in situ protecting group for the amine product, such as di-tert-butyl dicarbonate (Boc₂O), can prevent catalyst deactivation.
-
Water Removal: Ensure all reagents and solvents are anhydrous. The use of molecular sieves can help to drive the imine formation equilibrium forward.[9]
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but this is often a last resort due to cost.
-
Catalyst Regeneration: For heterogeneous catalysts, a regeneration protocol involving oxidative and reductive treatments can sometimes restore activity.[12]
Caption: Decision tree for troubleshooting low yields in ARA.
Section 2: Enzymatic Kinetic and Dynamic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for chiral amine synthesis.[1] Enzymes like lipases and transaminases are commonly used. However, these systems have their own unique challenges.
Frequently Asked Questions & Troubleshooting
Q1: My enzymatic kinetic resolution has a low selectivity factor (s), resulting in poor ee. How can I improve this?
A1: The selectivity factor is a critical parameter in kinetic resolution, and a low value directly leads to poor enantiomeric separation.[16]
Root Cause Analysis:
-
Enzyme Choice: The chosen enzyme may not be optimal for the specific substrate.
-
Reaction Conditions: Temperature and solvent can significantly impact enzyme activity and selectivity.
-
Product Inhibition: The product of the enzymatic reaction can inhibit the enzyme, reducing its efficiency.[17]
Troubleshooting Strategies:
-
Enzyme Screening: Test a panel of different enzymes (e.g., various lipases, transaminases) to find one with higher selectivity for your substrate.
-
Optimize Temperature: Lowering the temperature often increases the selectivity factor by amplifying the differences in activation energy between the two enantiomers.[16]
-
Solvent Screening: The solvent can affect the enzyme's conformation and, consequently, its selectivity. Screen a range of organic solvents.
-
Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and selectivity, and simplifies its removal from the reaction mixture.[1]
Q2: In my dynamic kinetic resolution (DKR), the yield is high, but the ee is low. What is going wrong?
A2: In DKR, the goal is to convert the entire racemic starting material into a single enantiomer of the product. Low ee with high conversion points to a mismatch between the rates of resolution and racemization.
Root Cause Analysis:
-
Slow Racemization: The rate of racemization of the unreacted enantiomer is slower than the rate of the kinetic resolution. For an efficient DKR, the racemization should be significantly faster than the reaction of the slow-reacting enantiomer.[18]
-
Irreversible Resolution Step: The kinetic resolution step should be irreversible to ensure high enantioselectivity.[18]
Troubleshooting Strategies:
-
Optimize Racemization Catalyst: If using a chemical racemization catalyst (e.g., a palladium complex), you may need to screen different catalysts or increase the catalyst loading to speed up racemization.
-
Adjust Reaction Conditions: Temperature can affect the rates of both the enzymatic resolution and the chemical racemization. A systematic optimization of the temperature is necessary.
-
Choose a More Selective Enzyme: A more selective enzyme (higher 's' factor) will provide a better outcome even if the racemization is not perfectly efficient.
Caption: Troubleshooting workflow for dynamic kinetic resolution.
Section 3: Purification and Analysis
The successful synthesis of a chiral amine is only half the battle; proper purification and accurate analysis are crucial for obtaining the final, high-purity product.
Frequently Asked Questions & Troubleshooting
Q1: I'm having difficulty purifying my chiral amine product from the reaction mixture. What are some effective strategies?
A1: Purifying amines can be challenging due to their basicity and potential for forming complexes. Standard chromatographic methods may not always be straightforward.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. The amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[19]
-
Buffer-Assisted Separation: For mixtures of primary, secondary, and tertiary amines, selective extraction using buffers of varying pH can be an effective separation method, avoiding the need for chromatography.[20]
-
Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms diastereomeric salts with different solubilities, allowing for separation by crystallization.[21]
-
Chromatography: While sometimes challenging, column chromatography on silica gel can be effective. It is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking of the amine on the acidic silica.
Protocol 2: Purification of a Chiral Amine via Acid-Base Extraction
Materials:
-
Crude reaction mixture containing the chiral amine
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The protonated amine will move into the aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete removal of the amine.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. The desired amine is now in this aqueous phase as its hydrochloride salt.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).
-
Back-Extraction: Extract the deprotonated amine from the basic aqueous solution with an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified amine.
Q2: How can I accurately determine the enantiomeric excess (ee) of my chiral amine?
A2: Accurate ee determination is critical. Several analytical techniques are available, and it is often advisable to use more than one method to confirm the result.
Common Analytical Methods:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[10] | High accuracy and resolution. | Requires method development; expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomers on a CSP.[10] | High resolution for volatile compounds. | Requires volatile analytes or derivatization. |
| NMR with Chiral Discriminating Agents (CDAs) | Formation of diastereomers with distinct NMR signals.[11] | Rapid analysis; no separation needed. | Can have overlapping signals; requires pure CDA. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals.[11] | Non-destructive; simple sample preparation. | Smaller signal separation than with CDAs. |
Table 2: Comparison of analytical techniques for ee determination.
Section 4: Scale-Up Considerations
Transitioning a successful lab-scale synthesis to a larger, industrial scale introduces a new set of challenges that must be carefully managed.[22]
Frequently Asked Questions
Q1: What are the biggest challenges when scaling up an asymmetric synthesis of a chiral amine?
A1: Scaling up is not always a linear process. Key challenges include:
-
Mixing and Heat Transfer: Reactions that work well in a small flask may behave differently in a large reactor where mixing and temperature control are less efficient. This can affect reaction rates and selectivity.[22]
-
Reagent Addition: The rate of addition of reagents can be critical and needs to be carefully controlled on a larger scale.
-
Safety: Exothermic reactions need to be managed carefully to prevent thermal runaways.
-
Cost of Goods: The cost of catalysts, ligands, and solvents becomes a major factor on a larger scale. Catalyst recovery and recycling become important considerations.[22]
-
Downstream Processing: Purification methods used in the lab, such as chromatography, may not be economically viable on an industrial scale. Alternative methods like crystallization or distillation are often preferred.
By anticipating these pitfalls and employing a systematic, data-driven approach to troubleshooting, researchers can significantly improve the efficiency, selectivity, and robustness of their chiral amine syntheses.
References
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Spivey, A. C., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
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Armstrong, J. D., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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Malecka, M., et al. (2020). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]
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Verdaguer, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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Wang, Z., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. [Link]
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Tan, X., et al. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Sciencemadness.org. (2004). Reductive amination and water. [Link]
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Wenzel, T. J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
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Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
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The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
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ResearchGate. (n.d.). Effect of the reaction temperature on the enantioselectivity of 2. [Link]
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Armstrong, J. D., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Nugent, T. C. (2010). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]
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Xiao, Y., & Wang, Y. (2014). Asymmetric reductive amination. PubMed. [Link]
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Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
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Guo, H. X., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. International Journal of Molecular Sciences. [Link]
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Geng, R., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]
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Stanley, L. M., & Hartwig, J. F. (2020). Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines, and N-Heterocycles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Asymmetric amination chemistry using the kinetic resolution strategy. [Link]
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Kumar, V., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]
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Jacobsen, E. N., et al. (2025). Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. Journal of the American Chemical Society. [Link]
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Simon, R. C., & Kroutil, W. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemCatChem. [Link]
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Touge, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]
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Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
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Pellissier, H. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]
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Keith, J. M. (n.d.). Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]
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Bode Research Group. (2015). OC VI (HS 2015). [Link]
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Ma, S., & Jha, S. C. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
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Guo, L., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
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Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. [Link]
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Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]
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Technical Support Center: Enhancing the Enantiomeric Excess of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
An in-depth guide to enhancing the enantiomeric excess of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, presented by the BenchChem Technical Support Center.
Welcome to the technical support center for the chiral enrichment of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for enhancing the enantiomeric excess (e.e.) of this important chiral amine.
Introduction
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a valuable chiral building block in pharmaceutical synthesis.[1] As with many chiral compounds, one enantiomer often exhibits the desired pharmacological activity while the other may be less active or even contribute to undesirable side effects. Therefore, achieving high enantiomeric purity is a critical step in the drug development process.[2][3]
This guide focuses on the most common and effective method for resolving and enhancing the enantiomeric excess of chiral amines: diastereomeric salt crystallization .[2][4][5] This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4][6] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6][7] Subsequent recrystallizations of the desired diastereomeric salt can further enhance the enantiomeric excess to meet stringent purity requirements.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess is a measure of the purity of a chiral sample.[8] It quantifies how much of one enantiomer is present in excess of the other. A 50:50 mixture of two enantiomers is called a racemic mixture and has an e.e. of 0%, while a sample containing only one pure enantiomer has an e.e. of 100%.[8] It is calculated using the formula:
e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.
Q2: What are the primary analytical methods for determining the e.e. of N-Benzyl-1-(naphthalen-1-yl)ethanamine?
A2: The most reliable and widely used methods for determining e.e. are chromatographic techniques.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for e.e. determination.[10][11][12] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[2][13]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be used with a chiral shift reagent or a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and e.e. calculation.[8][11]
Q3: Why is classical resolution via diastereomeric salt formation a preferred method for this type of compound?
A3: Classical resolution is a robust, scalable, and cost-effective method for separating enantiomers, especially for amines and acids.[2][14] The key advantages are:
-
Efficiency: It can be highly effective for producing large quantities of enantiomerically pure material.[2]
-
Technology: The technique relies on standard laboratory equipment (glassware, heating/cooling baths, filtration apparatus).
-
Cost-Effectiveness: Many chiral resolving agents, such as tartaric acid and its derivatives, are naturally occurring and inexpensive.[2][14]
Q4: What is a chiral resolving agent and how do I choose one?
A4: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemate to form a pair of diastereomers.[2][7] For resolving a racemic amine like N-Benzyl-1-(naphthalen-1-yl)ethanamine, an enantiomerically pure chiral acid is used. Key criteria for a good resolving agent include:
-
High enantiomeric purity.
-
Ability to form stable, crystalline salts.[7]
-
The resulting diastereomeric salts must have a significant difference in solubility in a common solvent.[5][7]
-
It should be readily available and easily recoverable after the resolution.[7] Common choices for resolving chiral amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[14][15][16]
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the most common issue encountered during chiral enrichment: failing to achieve the desired level of enantiomeric excess.
Problem 1: My chiral HPLC analysis shows low (<90%) e.e. after the initial diastereomeric salt crystallization. What should I investigate first?
A: Before optimizing the chemistry, you must first validate your analytical method. An unoptimized HPLC method can give a false impression of low purity.[17]
-
Potential Cause: Poor analytical method.
-
Solution: Validate Your HPLC Method
-
Prepare a Racemic Standard: Synthesize or acquire a true 50:50 racemic sample of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.
-
Analyze the Standard: Inject the racemic standard into your chiral HPLC system.
-
Expected Result: You should observe two well-separated peaks (baseline resolution) of equal area (50:50 ratio).[17]
-
Troubleshooting: If peaks are not baseline-resolved or the area ratio is not 50:50, your analytical method is flawed. You must optimize the mobile phase, flow rate, or even the chiral column itself before you can trust the e.e. values from your experiment.[17]
-
Problem 2: My analytical method is validated, but the e.e. of my crystallized product is still low. What experimental parameters should I optimize?
A: Low e.e. after crystallization is typically due to suboptimal conditions that lead to co-precipitation of the undesired diastereomer. The key is to maximize the solubility difference between the two diastereomeric salts.[18][19]
-
Potential Cause 1: Poor Solvent Choice
-
Explanation: The choice of solvent is the most critical factor in a successful resolution.[7][18] An ideal solvent will fully dissolve both diastereomeric salts at a high temperature but will be a poor solvent for the desired salt at a low temperature, while keeping the undesired salt in solution.[19][20]
-
Solution: Screen a Variety of Solvents. Experiment with a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures with water). The goal is to find a system that provides a high yield of crystals with a high e.e.[7]
-
-
Potential Cause 2: Inappropriate Cooling Rate
-
Explanation: Cooling the crystallization mixture too quickly can trap the more soluble (undesired) diastereomer in the crystal lattice, leading to lower purity.[7][21] Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomer.
-
Solution: Employ a Slow Cooling Profile. After dissolving the salt at an elevated temperature, allow the flask to cool slowly to room temperature (e.g., by placing it in an insulated container). Once at room temperature, further cool the flask in an ice bath to maximize the yield of the precipitated salt.[7][21]
-
-
Potential Cause 3: Incorrect Stoichiometry
-
Explanation: The molar ratio of the racemic amine to the chiral resolving agent can impact both yield and purity.[18]
-
Solution: Optimize the Molar Ratio. While a 1:1 ratio is a common starting point, it is not always optimal. Experiment with slight variations (e.g., 1:0.9 or 1:1.1 of amine to acid) to see if it improves the selective precipitation.
-
-
Potential Cause 4: Insufficient Purity of the Resolving Agent
-
Explanation: The enantiomeric purity of your resolving agent directly limits the maximum possible e.e. of your product.
-
Solution: Verify the Purity of the Resolving Agent. Ensure you are using a resolving agent with the highest possible enantiomeric purity (>99% e.e.). If in doubt, verify its purity independently.
-
Problem 3: I have optimized the crystallization, but the e.e. is still not at the desired level (>99%). What is the next step?
A: Achieving very high e.e. often requires one or more subsequent recrystallizations of the enriched diastereomeric salt.
-
Potential Cause: The initial crystallization reached its equilibrium limit, leaving residual undesired diastereomer.
-
Solution: Perform Recrystallization.
-
Take the filtered crystals of the diastereomeric salt obtained from the first step.
-
Dissolve them in the minimum amount of the same (or a newly optimized) hot solvent.
-
Allow the solution to cool slowly, as done previously.
-
Filter the resulting crystals. This second crop of crystals should have a significantly higher diastereomeric (and thus enantiomeric) excess.[7]
-
Repeat if necessary, monitoring the e.e. by chiral HPLC after each step.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution and Enrichment
This protocol describes a general procedure for the resolution of racemic N-Benzyl-1-(naphthalen-1-yl)ethanamine using L-(+)-Tartaric acid as the resolving agent.
-
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic N-Benzyl-1-(naphthalen-1-yl)ethanamine in 100 mL of ethanol.
-
In a separate beaker, dissolve an equimolar amount of L-(+)-Tartaric acid in 50 mL of warm ethanol.
-
Slowly add the tartaric acid solution to the stirred amine solution. A precipitate should begin to form.
-
Heat the mixture gently with stirring until all solids dissolve completely.
-
-
Step 2: Initial Crystallization
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.[7]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7]
-
Dry the crystals. This is your first crop of enriched (R,R)-diastereomeric salt.
-
-
Step 3: Liberation of the Enriched Amine
-
Dissolve a small sample of the dried crystals in water.
-
Make the solution basic (pH > 10) by adding 2M NaOH solution. The free amine will precipitate or form an oil.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched free amine.
-
Analyze the e.e. of this sample using chiral HPLC (see Protocol 2).
-
-
Step 4: Recrystallization for Further Enrichment (if needed)
-
If the e.e. from Step 3 is below the desired purity, take the remaining bulk of the dried diastereomeric salt crystals from Step 2.
-
Dissolve the crystals in the minimum amount of hot ethanol required for complete dissolution.
-
Repeat the slow cooling and filtration process as described in Step 2.
-
Liberate the free amine from a small sample of these new crystals and re-analyze the e.e. Repeat until the desired e.e. is achieved.
-
-
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the final, highly enriched free amine in diethyl ether.
-
Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise.
-
The this compound will precipitate as a white solid.
-
Collect the final product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visual Workflow for Chiral Resolution
Caption: Workflow for enhancing enantiomeric excess via diastereomeric salt crystallization.
Protocol 2: Chiral HPLC Method for e.e. Determination
This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required.
-
Instrumentation:
-
HPLC system with UV detector (set to an appropriate wavelength, e.g., 254 nm).
-
Chiral Column: A polysaccharide-based column such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H is a good starting point for this class of compounds.[13]
-
-
Mobile Phase (Normal Phase):
-
A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA).
-
A small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape for basic analytes.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine (free base or HCl salt) in the mobile phase (approx. 0.5 mg/mL).
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject the racemic standard first to determine the retention times of both enantiomers and confirm baseline separation.
-
Analysis: Inject your experimental sample.
-
Calculation: Integrate the peak areas for the (R) and (S) enantiomers and calculate the e.e. using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Data Presentation: Illustrative Solvent Screening
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess.[7] The following table provides an example of solvent screening results for the resolution of a hypothetical racemic amine with L-Tartaric acid.
| Solvent System | Yield of 1st Crop (%) | e.e. of 1st Crop (%) | Observations |
| Methanol | 65% | 75% | Rapid crystallization upon cooling. |
| Ethanol | 88% | 60% | Slower crystal growth, well-formed needles. |
| Isopropanol | 95% | 45% | Very slow crystallization over several hours. |
| Acetonitrile | 70% | 85% | Small, fine crystals formed quickly. |
| 9:1 Ethanol/Water | 82% | 92% | Excellent crystal quality, slow formation. |
This data is illustrative. Actual results will vary based on the specific amine and resolving agent. Based on this hypothetical data, the 9:1 Ethanol/Water mixture would be the most promising system to pursue for achieving high e.e. in a single crystallization step.
References
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. (2025). BenchChem.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). BenchChem.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
- Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
- Troubleshooting low yields in diastereomeric salt form
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. (2025). BenchChem.
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. (2017). Borzuya University.
- Enantioenrichment by Crystallization. (2018).
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012).
- How to overcome poor crystallization in diastereomeric salt form
- Diastereomeric recrystalliz
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. (2020).
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2007).
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Tips for maximizing yield, purity and crystal size during recrystalliz
- Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagraphes and Trichophyton rubrum. (2013). European Journal of Medicinal Chemistry, PubMed.
- Diastereomeric Salt Definition. Fiveable.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- An In-depth Technical Guide on the Chiral Resolution of Racemic 1-Benzyl-2-naphthol. (2025). BenchChem.
Sources
- 1. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
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Technical Support Center: Synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Welcome to the technical support guide for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical influence of solvent selection. The synthesis, primarily a reductive amination, is a cornerstone reaction, yet its success is profoundly dictated by the reaction environment.[1] This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and explain the underlying chemical principles.
The core of this synthesis involves the reductive amination between 1-acetonaphthone and benzylamine to form the secondary amine, which is then resolved to the (R)-enantiomer and converted to its hydrochloride salt for stability and handling. The solvent's role extends beyond merely dissolving reactants; it influences reaction equilibrium, the efficacy of the reducing agent, and can even impact stereoselectivity.[2][3][4][5]
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable, evidence-based solutions.
Q1: My reaction yield is consistently low, often below 40%. What are the likely solvent-related causes and how can I improve it?
A1: Low yield is a common issue often traced back to an incomplete reaction or the prevalence of side reactions, both of which are heavily influenced by the solvent. The primary cause is typically a failure to efficiently form the key imine intermediate.
-
Causality: The formation of the imine from 1-acetonaphthone and benzylamine is a reversible equilibrium reaction that produces water.[6] If water is not effectively removed, the equilibrium will not favor the imine, leading to a low concentration of the species that gets reduced to your desired product.
-
Protic Solvents (e.g., Methanol, Ethanol): While excellent for dissolving reagents and compatible with reducing agents like sodium borohydride (NaBH₄), alcohols can hinder imine formation by participating in the equilibrium.[7]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene): These solvents do not participate in the reaction but may require a dehydrating agent to drive the equilibrium forward.
-
-
Troubleshooting Protocol:
-
Switch to an Aprotic Solvent System: Change the reaction solvent from an alcohol to DCE or Toluene.
-
Incorporate a Dehydrating Agent: Add activated 3Å or 4Å molecular sieves or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent. This will sequester the water produced during imine formation.[8]
-
Consider Azeotropic Removal: If using toluene, you can form the imine under reflux with a Dean-Stark apparatus to physically remove water from the reaction, driving it to completion before cooling and proceeding with the reduction step.
-
Catalyze Imine Formation: A catalytic amount of a weak acid, like acetic acid, can protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating imine formation, especially in aprotic solvents.[8]
-
Q2: My crude NMR shows significant amounts of unreacted 1-acetonaphthone and benzylamine. Why is the reaction incomplete?
A2: This is a clear indication that the initial imine formation is the bottleneck. Beyond the equilibrium issues discussed in Q1, poor solubility or insufficient activation can be the culprit.
-
Causality: For the reaction to proceed, the reactants must be in solution and the conditions must favor the condensation step.
-
Solubility: 1-acetonaphthone, being aromatic and a ketone, has moderate polarity. Benzylamine is more polar. The chosen solvent must adequately dissolve both. In non-polar solvents like cyclohexane, solubility might be limited.[7]
-
Reaction Kinetics: At room temperature, the reaction may be slow.
-
-
Troubleshooting Protocol:
-
Optimize Solvent Choice: Ensure your chosen solvent (e.g., DCE, THF, Methanol) fully dissolves the starting materials at the reaction concentration. A solvent like methanol is often effective for this initial step.[9]
-
Implement a Two-Step, One-Pot Procedure:
-
Dissolve 1-acetonaphthone and benzylamine in a suitable solvent like methanol or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture for 1-2 hours at room temperature (or with gentle heating to 40-50°C) to ensure imine formation is complete before adding the reducing agent.[8] You can monitor this step by TLC or GC-MS.
-
-
Increase Reactant Concentration: If solubility permits, increasing the concentration can favor the bimolecular condensation reaction.
-
Q3: My main side-product is the alcohol, 1-(naphthalen-1-yl)ethanol. How do I prevent the reduction of my starting ketone?
A3: The formation of the corresponding alcohol is a classic problem in reductive aminations and points to an issue with the selectivity of your reducing agent under the chosen solvent conditions.
-
Causality: The reducing agent is reducing the starting ketone faster than, or competitive with, the imine intermediate.
-
Sodium Borohydride (NaBH₄) in Protic Solvents: NaBH₄ is a powerful reductant, and its reactivity is enhanced in protic solvents like methanol. It readily reduces aldehydes and ketones.[10] If the imine concentration is low, the borohydride will preferentially attack the more abundant ketone.
-
The Iminium Ion Advantage: The key to selectivity is to use a reducing agent that is more reactive towards the protonated imine (the iminium ion) than the neutral ketone.
-
-
Troubleshooting Protocol:
-
Switch to a Selective Reducing Agent: The most common solution is to use Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is milder than NaBH₄ and is particularly effective at reducing iminium ions in aprotic solvents like DCE or THF.[8][10] The presence of a catalytic amount of acetic acid ensures the imine is protonated and thus highly reactive towards NaBH(OAc)₃.
-
Modify the NaBH₄ Protocol: If you must use NaBH₄, ensure imine formation is complete before adding the reductant. Cool the reaction to 0°C before the portion-wise addition of NaBH₄ to moderate its reactivity and favor reduction of the imine.[11]
-
Q4: The aqueous workup is forming a persistent emulsion, and purification by column chromatography gives poor recovery and significant tailing. What's happening?
A4: These are classic downstream issues related to the physical properties of your amine product and its interaction with solvents and stationary phases.
-
Causality:
-
Emulsions: The amphiphilic nature of the benzyl-substituted amine can lead to emulsions during acid-base extractions, especially when using chlorinated solvents like DCM.
-
Chromatography Issues: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel. This leads to irreversible adsorption, peak tailing, and poor separation.[12]
-
-
Troubleshooting Protocol:
-
Workup Modification:
-
To break emulsions, add a saturated solution of NaCl (brine) during the aqueous wash.
-
Consider switching your primary extraction solvent from DCM to a less emulsion-prone option like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
-
Chromatography Optimization:
-
Neutralize the Silica: Pre-treat your silica gel by preparing the slurry in your mobile phase containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This will cap the acidic sites and ensure sharp, symmetrical peaks for your amine product.[12]
-
Choose an Appropriate Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The addition of 1% triethylamine to the eluent system is mandatory for good chromatography of amines.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the reductive amination step?
A1: Solvent selection is paramount because it simultaneously governs multiple facets of the reaction.[1] A suboptimal choice can lead to failure. The ideal solvent must:
-
Dissolve Reactants: Ensure all starting materials are in the solution phase to react.
-
Facilitate Imine Formation: Either allow for the removal of water (azeotropically, e.g., toluene) or be compatible with dehydrating agents (e.g., DCE, THF).[7][8]
-
Ensure Reductant Stability and Selectivity: Be compatible with the chosen reducing agent (e.g., protic for NaBH₄, aprotic for NaBH(OAc)₃) and help modulate its reactivity to favor imine reduction over ketone reduction.[10]
-
Influence Reaction Kinetics: The solvent's polarity can stabilize or destabilize intermediates and transition states, affecting the overall reaction rate.
Q2: How does the solvent influence the choice of reducing agent?
A2: The solvent and reducing agent form a functional pair. Their compatibility is key to success.
| Reducing Agent | Preferred Solvents | Rationale |
| Sodium Borohydride (NaBH₄) | Protic (Methanol, Ethanol) | NaBH₄ is stable and highly reactive in these solvents. It is often used in a two-step process where the imine is formed first. Its high reactivity can lead to over-reduction of the starting ketone.[10][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (Methanol), often with acid | More selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-5), which are ideal for imine formation and reduction of the resulting iminium ion.[10][13] However, it is highly toxic due to the potential release of HCN gas. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic (DCE, DCM, THF) | Considered the reagent of choice for one-pot reductive aminations.[8] It is milder and highly selective for imines/iminium ions over ketones. The bulky acetate groups sterically hinder the reduction of less-reactive carbonyls. It is used in aprotic solvents to prevent hydrolysis. |
| H₂/Catalyst (e.g., Pd/C) | Protic (Methanol, Ethanol) or Aprotic (EtOAc) | A "green" alternative that produces no salt byproducts. The solvent must be compatible with catalytic hydrogenation.[6][9] Alcohols are common, but care must be taken as they can sometimes be oxidized by the catalyst to generate aldehyde/ketone impurities.[14] |
Q3: Can the solvent affect the stereochemical outcome of the reaction?
A3: Absolutely. While this synthesis often involves a classical resolution of the racemic amine, if an asymmetric reduction or chiral catalyst were used, the solvent would be a critical parameter for controlling stereoselectivity.[2]
-
Mechanism of Influence: The solvent molecules form a "solvation shell" around the reactants and, more importantly, the transition state of the stereodetermining step.[3][5]
-
Dynamic Solvation: The structure and energy of this solvation shell can favor one diastereomeric transition state over another. Factors like solvent polarity, dielectric constant, and hydrogen-bonding capacity directly influence the energy landscape of the reaction.[4] For instance, a polar solvent might stabilize a more polar transition state, leading to a different enantiomeric excess (e.e.) than a non-polar solvent. There are even documented cases of "solvent-induced stereoinversion," where changing the solvent can flip the major enantiomer produced using the same chiral catalyst.[3]
Visualized Workflows and Protocols
General Synthesis Workflow
The overall process from starting materials to the final hydrochloride salt is summarized below.
Caption: Overall synthesis workflow for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting flowchart for diagnosing and solving low-yield issues.
Recommended Experimental Protocol (One-Pot)
This protocol utilizes sodium triacetoxyborohydride for its high selectivity, minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-acetonaphthone (1.0 eq) and 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Imine Formation: Add benzylamine (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or Ethyl Acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an eluent of Hexanes:Ethyl Acetate with 1% triethylamine.
References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Mendez-Vega, E., et al. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry. [Link]
-
ResearchGate. (2019). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/chemistry. [Link]
-
ACS Green Chemistry Institute. Reductive Amination. American Chemical Society. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
American Chemical Society. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. [Link]
-
The Royal Society of Chemistry. (2015). New methods for the synthesis of naphthyl amines. The Royal Society of Chemistry. [Link]
-
Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]
- Google Patents. (2002). Preparation of N-benzylamines.
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- 5. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during this critical asymmetric reductive amination. Our focus is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your synthesis for yield, enantioselectivity, and scalability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for successful catalyst selection and reaction execution.
Q1: What are the primary catalytic strategies for synthesizing (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine?
A1: The synthesis of this chiral amine is most effectively achieved through asymmetric reductive amination of 1'-acetonaphthone with benzylamine. The two predominant and highly successful catalytic strategies are:
-
Transition-Metal Catalysis: This approach utilizes chiral complexes of metals like ruthenium, iridium, or rhodium.[1][2] These catalysts activate a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent) to enantioselectively reduce the imine intermediate formed in situ from 1'-acetonaphthone and benzylamine.[3][4]
-
Organocatalysis: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as powerful catalysts for this transformation.[5][6] They operate by activating the imine towards reduction by a hydride donor, most commonly a Hantzsch ester.[7][8]
Q2: How does a chiral phosphoric acid (CPA) catalyst work in this reductive amination?
A2: Chiral phosphoric acids are remarkable organocatalysts that function through a dual-activation mechanism involving hydrogen bonding.[6][9] In the context of this synthesis, the CPA catalyst protonates the imine formed from 1'-acetonaphthone and benzylamine, rendering it more electrophilic and susceptible to hydride attack. Simultaneously, the chiral backbone of the catalyst creates a sterically defined pocket that orients the imine and the hydride donor (e.g., Hantzsch ester) in a specific conformation, leading to the preferential formation of the (R)-enantiomer.[5][10] The catalyst essentially acts as a chiral shuttle, facilitating the enantioselective transfer of a hydride.
Q3: What is the role of the Hantzsch ester in CPA-catalyzed reactions?
A3: The Hantzsch ester, typically diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH), serves as the terminal reductant, mimicking the function of NADH in biological systems.[8][11] In the CPA-catalyzed cycle, after the imine is activated by the chiral phosphoric acid, the Hantzsch ester delivers a hydride to the imine's carbon atom, reducing it to the corresponding amine.[7][12] This process results in the oxidation of the Hantzsch ester to its corresponding pyridine derivative, which is a stable byproduct.
Q4: Between transition-metal catalysis and organocatalysis, which is preferable for large-scale synthesis?
A4: The choice depends on several factors, including cost, scalability, and metal contamination concerns.
-
Transition-Metal Catalysis: Often highly efficient with low catalyst loadings, but the cost of precious metals (Ru, Ir, Rh) and their chiral ligands can be high. A significant consideration for pharmaceutical applications is the need for rigorous removal of residual metal catalysts from the final product, which can add complexity and cost to the purification process.
-
Organocatalysis: CPA catalysts are metal-free, which eliminates concerns about metal contamination and the need for subsequent removal steps.[5] While catalyst loadings might sometimes be higher than their transition-metal counterparts, the operational simplicity and avoidance of metal impurities make organocatalysis an attractive and increasingly popular option for industrial-scale synthesis.[12]
II. Troubleshooting Guide
This section provides solutions to specific experimental issues you might encounter.
Problem 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Imine Formation | The equilibrium between the ketone/amine and the imine/water may not favor the imine. Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to sequester the water byproduct, driving the equilibrium towards the imine.[13] Alternatively, azeotropic removal of water with a Dean-Stark trap can be effective, particularly in solvents like toluene.[12] |
| Premature Reduction of Ketone | If using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting 1'-acetonaphthone before it forms the imine.[14] Solution: Opt for a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13] If using NaBH₄, ensure the imine is pre-formed by stirring the ketone and amine together for a period before adding the reductant.[15] |
| Catalyst Deactivation | Impurities in reagents or solvents can poison the catalyst. Solution: Use freshly distilled solvents and high-purity reagents. For transition-metal catalysts, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative deactivation. |
Problem 2: Poor Enantioselectivity (Low %ee)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Suboptimal Catalyst Choice | The chiral environment provided by the catalyst is not effectively discriminating between the two prochiral faces of the imine. Solution: Screen a panel of catalysts. For CPAs, vary the substituents at the 3,3' positions of the BINOL backbone (e.g., TRIP catalyst - 3,3'-bis(2,4,6-triisopropylphenyl)).[12] For transition-metal systems, screen different chiral phosphine ligands. |
| Incorrect Reaction Temperature | Enantioselectivity is often temperature-dependent. Higher temperatures can lead to a decrease in enantiomeric excess due to increased molecular motion and less effective stereocontrol. Solution: Perform the reaction at a lower temperature. For many CPA-catalyzed reductive aminations, running the reaction at room temperature or even 0 °C can significantly improve the %ee.[6] |
| Solvent Effects | The solvent can influence the catalyst's conformation and the transition state's stability. Solution: Conduct a solvent screen. Non-polar, aromatic solvents like toluene or benzene are often effective for CPA-catalyzed reactions.[12] For transition-metal systems, solvents like methanol or THF may be more suitable.[16] |
| Background (Uncatalyzed) Reaction | A non-selective, uncatalyzed reduction may be occurring in parallel with the desired asymmetric catalysis. Solution: Lower the reaction temperature to slow down the uncatalyzed pathway. Ensure the reducing agent is not overly reactive under the reaction conditions without the catalyst's activation. |
Problem 3: Difficult Product Isolation & Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Separation from Hantzsch Pyridine | The oxidized Hantzsch ester byproduct can be difficult to separate from the desired amine product by standard chromatography due to similar polarities.[12] Solution: Implement an acid-base extraction workup. Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while the neutral Hantzsch pyridine remains in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[12] |
| Persistent Imine Impurity | Incomplete reduction leads to the presence of the imine in the final product, which can be challenging to separate from the amine.[17] Solution: Drive the reduction to completion by increasing the equivalents of the hydride source (e.g., Hantzsch ester) or extending the reaction time. If the issue persists, consider a more potent reducing system.[17] |
| Formation of Side Products | Over-reduction or other side reactions can complicate the purification process. Solution: Re-optimize the reaction conditions, paying close attention to stoichiometry and temperature. Use TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts early on. |
III. Experimental Protocols & Methodologies
Protocol 1: Organocatalytic Asymmetric Reductive Amination using a Chiral Phosphoric Acid (CPA) Catalyst
This protocol is a general guideline and may require optimization for specific substrates and scales.
Step 1: Imine Formation
-
To a solution of 1'-acetonaphthone (1.0 eq.) in toluene (~0.1 M), add benzylamine (1.1 eq.).
-
Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Step 2: Catalytic Reduction
-
To the above mixture, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).
-
Add the Hantzsch ester (1.2-1.5 eq.).
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Step 3: Workup and Purification
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (aq).
-
Separate the layers. Basify the aqueous layer with 1M NaOH (aq) to pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be further purified by column chromatography if necessary.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound.
IV. Visualizations
Diagram 1: Catalytic Cycle for CPA-Mediated Reductive Amination
Caption: CPA-catalyzed asymmetric reductive amination cycle.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for optimizing enantioselectivity.
V. References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. h-its.org [h-its.org]
- 7. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 10. Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
Technical Support Center: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride Synthesis Work-up
Welcome to the technical support center for the synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the critical work-up and purification stages of this synthesis. The following information is based on established chemical principles and best practices in synthetic organic chemistry.
I. Introduction to the Work-up Procedure
The synthesis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, a key intermediate for compounds like Cinacalcet, typically involves a reductive amination between (R)-(+)-1-(1-naphthyl)ethylamine and benzaldehyde, followed by reduction of the in-situ formed imine. The subsequent work-up and formation of the hydrochloride salt are crucial for obtaining a pure, stable, and crystalline product. This guide focuses on addressing the common challenges encountered during these final, critical steps.
A typical synthesis route involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with an aldehyde to form an imine, which is then reduced.[1][2] The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Issue 1: Low Yield of the Desired Amine After Extraction
Question: After quenching the reaction and performing an acid-base extraction, I'm observing a low yield of my desired secondary amine, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine. What are the potential causes and how can I improve my recovery?
Answer: Low recovery after extraction is a frequent issue and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The primary reason for low yield is often an incomplete reduction of the imine intermediate.
-
Troubleshooting:
-
Monitor Reaction Completion: Before initiating the work-up, ensure the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials (aldehyde and primary amine) and the imine intermediate.
-
Optimize Reducing Agent: If using a mild reducing agent like sodium borohydride (NaBH₄) in methanol, residual imine may persist.[4] Consider switching to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations and can often be used in a one-pot procedure.[5][6]
-
pH Control: Imine formation is favored under slightly acidic conditions (pH 4-5).[6][7] Adding a catalytic amount of acetic acid can promote imine formation before the addition of the reducing agent.[5][8] However, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[6][7]
-
-
-
Emulsion Formation During Extraction: The presence of both polar and non-polar functionalities in the product and byproducts can lead to the formation of stable emulsions during the acid-base extraction, trapping your product in the interfacial layer.
-
Troubleshooting:
-
Brine Wash: After the basic wash, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer and helps to break up emulsions.
-
Solvent Choice: If emulsions persist, consider using a different extraction solvent. While ethyl acetate is common, solvents like dichloromethane (DCM) or a mixture of solvents might be more effective in preventing emulsion formation.[4]
-
-
-
Incorrect pH for Extraction: The efficiency of the acid-base extraction is highly dependent on the pH of the aqueous phase.
-
Troubleshooting:
-
Acid Wash: During the acidic wash to protonate the amine and bring it into the aqueous layer, ensure the pH is sufficiently low (pH ~2) to fully protonate the secondary amine.
-
Base Wash: When basifying the aqueous layer to deprotonate the amine and extract it back into the organic phase, ensure the pH is sufficiently high (pH > 10). Use a pH meter or pH paper to verify.
-
-
Issue 2: Difficulty in Crystallizing the Hydrochloride Salt
Question: I have isolated the free base of my amine, but I am struggling to induce crystallization of the hydrochloride salt. The product either remains an oil or forms a sticky solid. What should I do?
Answer: Crystallization of amine hydrochloride salts can be challenging. Here are several techniques and considerations to promote the formation of a crystalline solid:
-
Solvent System: The choice of solvent is critical for successful crystallization.
-
Troubleshooting:
-
Solvent Screening: A common method is to dissolve the amine free base in a solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, diethyl ether, or dioxane).[2][9]
-
Anti-Solvent Addition: If the salt is soluble in the reaction solvent, an anti-solvent (a solvent in which the salt is insoluble, like hexane or heptane) can be slowly added to induce precipitation.
-
Water Content: The presence of water can sometimes hinder crystallization or lead to the formation of hydrates. Using anhydrous solvents and reagents is recommended.[9]
-
-
-
Method of HCl Addition: The way hydrochloric acid is introduced can significantly impact crystal formation.
-
Troubleshooting:
-
Gaseous HCl: Bubbling dry HCl gas through a solution of the amine free base can be a very effective method for forming the hydrochloride salt, often yielding a crystalline product directly.[9] However, this requires specialized equipment and careful handling.
-
Trialkylsilyl Halides: An alternative to using aqueous or gaseous HCl is the in-situ generation of HCl from a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl), in a protic solvent like isopropanol.[10] This method can provide a controlled and anhydrous source of HCl.
-
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, you can use it to seed the supersaturated solution. This provides a template for crystal growth.
-
Temperature Cycling: Slowly cycling the temperature of the solution (e.g., cooling in an ice bath, allowing it to warm to room temperature, and repeating) can sometimes promote nucleation and crystal growth.
Issue 3: Impurities in the Final Product
Question: My final this compound product shows impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will depend on the reaction conditions and the work-up procedure. Here are some common impurities and purification strategies:
-
Unreacted Starting Materials: Residual (R)-(+)-1-(1-naphthyl)ethylamine or benzaldehyde may be present.
-
Purification: A well-executed acid-base extraction should remove the acidic benzaldehyde. The starting amine and the product amine have similar basicity, making them difficult to separate by simple extraction. If significant starting material remains, it indicates an incomplete reaction.
-
-
Over-alkylation Product: The secondary amine product can potentially react further to form a tertiary amine, although this is less common under standard reductive amination conditions.
-
Purification: Column chromatography is the most effective way to separate the secondary amine from any tertiary amine byproduct. However, it has been noted that the target compound may be unstable on silica gel.[11]
-
-
Imine Intermediate: Incomplete reduction can lead to the presence of the imine in the final product.[4]
-
Purification: The imine is also basic and will be extracted along with the amine. The best approach is to ensure complete reduction during the reaction. If the imine persists, it can sometimes be hydrolyzed back to the aldehyde and amine by stirring with aqueous acid, followed by another extraction.
-
-
Recrystallization: For removing minor impurities, recrystallization of the hydrochloride salt from a suitable solvent system is a powerful purification technique. Experiment with different solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the final amine product to its hydrochloride salt?
A1: Converting the amine to its hydrochloride salt serves several important purposes:
-
Increased Stability: Amine salts are generally more stable and less prone to air oxidation than the corresponding free bases.[3]
-
Improved Handling: The salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often oily or low-melting free base.[3]
-
Enhanced Purity: The process of forming and crystallizing the salt is an effective purification step, as impurities often remain in the mother liquor.
Q2: Can I use aqueous HCl for the salt formation?
A2: While aqueous HCl can be used, it is often not ideal for the final crystallization step. The presence of water can increase the solubility of the hydrochloride salt, leading to lower yields.[9] Additionally, it can prevent the formation of an anhydrous crystalline form. For obtaining a high-purity, crystalline solid, using HCl in an organic solvent or gaseous HCl is generally preferred.[9]
Q3: How can I confirm the formation of the hydrochloride salt?
A3: Several analytical techniques can be used to confirm salt formation:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the proton on the nitrogen will typically appear as a broad singlet at a downfield chemical shift. The chemical shifts of the protons adjacent to the nitrogen will also be shifted downfield compared to the free base.
-
FT-IR Spectroscopy: The N-H stretch of the ammonium salt will appear as a broad absorption in the region of 2400-2800 cm⁻¹.
-
Elemental Analysis: This will provide the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the calculated values for the hydrochloride salt.
IV. Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
-
After confirming the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
If the reaction was run in a water-miscible solvent like methanol, remove the solvent under reduced pressure.
-
Add an organic solvent (e.g., ethyl acetate or DCM) and water to the residue.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with 1 M HCl (2x). This will protonate the amine and pull it into the aqueous layer.
-
Separate the layers and combine the acidic aqueous layers.
-
Wash the acidic aqueous layer with the organic solvent to remove any neutral or acidic impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).
-
Extract the now basic aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms, you can try cooling the solution in an ice bath or adding an anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy.
-
Allow the mixture to stand, preferably at a low temperature, to allow for complete crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent or anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
V. Visualizations
Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yields during the work-up procedure.
VI. References
-
Al-Rawashdeh, N. A. F., et al. (2012). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Google Patents. Available at:
-
Google Patents. (n.d.). CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents. Available at:
-
Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). Google Patents. Available at:
-
Google Patents. (n.d.). EP1990333A1 - Process for the preparation of cinacalcet hydrochloride. Google Patents. Available at:
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents. Available at:
-
Google Patents. (n.d.). US20110105799A1 - process for the synthesis of cinacalcet hydrochloride. Google Patents. Available at:
-
Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines. Google Patents. Available at:
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Molecules. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
ResearchGate. (2025). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
Sources
- 1. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 2. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Welcome to the technical support center for the purification of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral amine hydrochloride in high purity. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common challenges in your laboratory work.
Introduction: The Importance of Purity
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its hydrochloride salt is often the isolated form, and its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying this solid compound, but it is not without its challenges. This guide will address common issues encountered during the recrystallization of this compound and provide systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common questions and issues that arise during the recrystallization of this compound.
Q1: My crude this compound is not dissolving in the hot solvent. What should I do?
A1: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot:
-
Insufficient Solvent: The most straightforward reason is that you may not have added enough solvent. Incrementally add small volumes of the hot solvent to your crude material with vigorous stirring until it dissolves. Be patient, as dissolution can sometimes be slow, even at the solvent's boiling point.
-
Incorrect Solvent Choice: this compound is a salt, and its solubility is highly dependent on the polarity of the solvent. While it is soluble in alcohols like isopropanol and ethanol, its solubility in less polar solvents such as ethyl acetate or toluene at elevated temperatures may be limited. If the compound remains insoluble even with a significant amount of hot solvent, you may need to reconsider your solvent choice. Refer to the solvent selection table below for guidance.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If you observe that the bulk of your material has dissolved but some particulate matter remains, this is a likely cause. In this case, you should perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
-
Temperature: Ensure your solvent is at or very near its boiling point to maximize solubility.
Table 1: General Solvent Suitability for Recrystallization
| Solvent Class | Examples | Suitability for this compound | Rationale & Expert Insights |
| Alcohols | Isopropanol, Ethanol | Excellent | These polar protic solvents are generally very effective for dissolving amine hydrochloride salts at elevated temperatures. Isopropanol is often a preferred choice as the slightly lower polarity compared to ethanol can sometimes lead to better crystal formation and lower solubility at cold temperatures, improving yield. |
| Ketones | Acetone | Good (often with an anti-solvent) | Acetone can be a good solvent when hot, but the hydrochloride salt may still have some solubility when cold. It is frequently used in combination with a non-polar anti-solvent like n-heptane to induce precipitation. |
| Esters | Ethyl Acetate | Moderate | While the free base is soluble in ethyl acetate, the hydrochloride salt has lower solubility. It can be used for recrystallization, particularly for removing non-polar impurities. |
| Nitriles | Acetonitrile | Good (often with water) | Acetonitrile is a versatile solvent. A mixture of acetonitrile and water is a documented solvent system for the recrystallization of the closely related cinacalcet hydrochloride.[1] The water acts as an anti-solvent in this system. |
| Ethers | Diethyl Ether, MTBE | Poor (as a primary solvent) | These are generally poor solvents for hydrochloride salts and are more commonly used as anti-solvents to induce crystallization from a more polar solvent. |
| Hydrocarbons | n-Heptane, Hexane | Insoluble (used as anti-solvents) | The hydrochloride salt is insoluble in these non-polar solvents. They are excellent choices as anti-solvents. |
Q2: No crystals are forming after I've cooled the solution. What's going on?
A2: The absence of crystal formation upon cooling is a frequent and often frustrating issue. Here are the likely causes and their solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure. If an excess of solvent was used to dissolve the crude product, the solution will not be supersaturated upon cooling, and crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "oil out." Once the volume is reduced, allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated but lacks a nucleation site to initiate crystal growth.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Cooling further: If the solution is at room temperature, try cooling it in an ice bath or refrigerator. Lower temperatures decrease solubility and can promote crystallization.
-
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the solute is lower than the temperature of the solution.
-
Re-heat and Add More Solvent: The most effective solution is to reheat the mixture until the oil redissolves completely. Then, add a small amount of additional solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly. Insulating the flask can help with slow cooling.
-
Change the Solvent System: If "oiling out" persists, the chosen solvent may not be ideal. Consider using a different solvent or a solvent-pair system. For instance, if you are using a single solvent, try a solvent/anti-solvent combination. Dissolve the compound in a minimum of a good, hot solvent, and then slowly add a miscible anti-solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: How do I know if my recrystallized product is pure? And what are the common impurities I should be looking for?
A4: Assessing the purity of your final product is a critical step. Here's how to approach it and what to look for:
-
Purity Assessment:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and depress the melting point.
-
Chromatography:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining both chemical and enantiomeric purity. A single, sharp peak at the correct retention time indicates high chemical purity. The absence of the (S)-enantiomer peak confirms high enantiomeric purity. A common mobile phase for chiral separation of the closely related cinacalcet is a mixture of n-hexane, ethanol, and n-butyl amine.[2]
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should show the expected signals with the correct integrations and no significant peaks attributable to impurities.
-
-
-
Common Impurities: The impurities in your crude product will depend on the synthetic route used. A common method for synthesizing (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is the reductive amination of a suitable aldehyde with (R)-1-(naphthalen-1-yl)ethylamine. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual (R)-1-(naphthalen-1-yl)ethylamine or the aldehyde starting material.
-
Over-alkylation Products: Formation of a tertiary amine if the newly formed secondary amine reacts further.
-
Side-products from the Reducing Agent: For example, if sodium borohydride is used in an alcoholic solvent, borate esters can be formed as byproducts.[3]
-
The (S)-enantiomer: If the starting chiral amine was not enantiomerically pure.
-
Experimental Protocols
Here are detailed step-by-step protocols for common recrystallization methods for this compound.
Protocol 1: Single Solvent Recrystallization (Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring.
-
Addition of Solvent: Continue adding small portions of hot isopropanol until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization (Acetone/n-Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot acetone required for complete dissolution.
-
Addition of Anti-Solvent: While the acetone solution is still hot, slowly add n-heptane dropwise with stirring until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of acetone and n-heptane.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Beilstein Journal of Organic Chemistry. (2014). A novel asymmetric synthesis of cinacalcet hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Scholars Research Library. (2016). Development and validation of a chiral liquid chromatographic method for determination of S-isomer in cinacalcet API. [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride? [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest in synthetic and medicinal chemistry. We will explore the expected spectral features, compare them with related chiral amines, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of chiral molecules.
Introduction: The Structural Significance of a Chiral Amine
This compound possesses a stereogenic center at the carbon atom bearing the amino group, the naphthalen-1-yl group, and a methyl group. This chirality is a critical determinant of its biological activity and interaction with other chiral molecules. ¹H NMR spectroscopy is a powerful, non-destructive technique for confirming the structure and assessing the purity of such compounds. A key feature in the ¹H NMR spectrum of this molecule, and other similar chiral structures, is the concept of diastereotopicity . Protons that are chemically non-equivalent due to the presence of a chiral center will exhibit distinct chemical shifts and coupling patterns.[1][2][3][4][5]
The hydrochloride salt form of the amine is common for improving stability and solubility. The protonation of the nitrogen atom significantly influences the electronic environment of neighboring protons, leading to characteristic downfield shifts in the ¹H NMR spectrum, particularly for the protons on the carbons alpha to the nitrogen.[6]
Predicted ¹H NMR Spectral Analysis of this compound
A detailed prediction of the ¹H NMR spectrum is crucial for accurate interpretation. The expected chemical shifts (δ) are influenced by the aromatic rings (naphthalene and phenyl), the electron-withdrawing ammonium group, and the chiral center.
Key Expected Resonances:
-
Naphthalenyl Protons: The seven protons of the naphthalene ring system will appear in the aromatic region, typically between δ 7.4 and 8.1 ppm.[7][8][9] The exact chemical shifts and multiplicities will be complex due to mutual coupling.
-
Benzyl Aromatic Protons: The five protons of the phenyl group on the benzyl moiety are expected to resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm.
-
Benzylic Protons (CH₂): A critical feature of the spectrum will be the signal for the two benzylic protons. Due to the adjacent chiral center, these protons are diastereotopic and are expected to appear as two separate signals, each likely a doublet of doublets (or a complex multiplet), arising from geminal coupling to each other and vicinal coupling to the methine proton.[10] Their chemical shift is anticipated to be around δ 3.5-4.5 ppm.
-
Methine Proton (CH): The single proton at the chiral center is expected to be a quartet (due to coupling with the methyl protons) and will be shifted downfield by the adjacent ammonium and naphthalene groups, likely appearing in the range of δ 4.5-5.0 ppm.
-
Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet due to coupling with the methine proton, expected in the aliphatic region around δ 1.5-2.0 ppm.
-
Ammonium Protons (NH₂⁺): The two protons on the nitrogen will likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, coupling to the adjacent methine and benzylic protons may be observed.
Comparative ¹H NMR Data
To provide context, the expected ¹H NMR data for this compound is compared with two other relevant chiral amines: (R)-1-(Naphthalen-1-yl)ethanamine and Benzylamine. This comparison highlights the influence of the benzyl group and the hydrochloride salt formation on the chemical shifts.
| Proton Assignment | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl (Predicted) | (R)-1-(Naphthalen-1-yl)ethanamine | Benzylamine |
| Naphthalenyl-H | ~ 7.4 - 8.1 ppm (multiplet) | ~ 7.4 - 8.1 ppm (multiplet)[11] | - |
| Phenyl-H | ~ 7.2 - 7.5 ppm (multiplet) | - | ~ 7.2 - 7.4 ppm (multiplet)[12][13] |
| Benzylic-CH₂ | ~ 3.5 - 4.5 ppm (diastereotopic, complex multiplets) | - | ~ 3.8 ppm (singlet)[12][13] |
| Methine-CH | ~ 4.5 - 5.0 ppm (quartet) | ~ 4.9 ppm (quartet)[11] | - |
| Methyl-CH₃ | ~ 1.5 - 2.0 ppm (doublet) | ~ 1.5 ppm (doublet)[11] | - |
| Amine-NH/NH₂⁺ | Broad singlet (variable) | ~ 1.5 ppm (broad singlet) | ~ 1.4 ppm (broad singlet)[12] |
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol is recommended for this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the hydrochloride salt.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe the exchangeable NH protons.[14][15]
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for resolving the complex aromatic and diastereotopic proton signals.
- Tune and shim the instrument to ensure optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons, ensuring accurate integration.
- Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
- Integrate all signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to confirm the proton assignments.
Workflow for ¹H NMR Analysis of Chiral Amines
The following diagram illustrates the general workflow for the ¹H NMR analysis of a chiral amine hydrochloride salt.
Caption: Workflow for ¹H NMR analysis of chiral amine salts.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex, yet highly informative. The key diagnostic signals include the diastereotopic benzylic protons and the distinct resonances for the naphthalenyl, phenyl, methine, and methyl groups. By comparing its expected spectrum with those of simpler, related chiral amines, a deeper understanding of the structural influences on chemical shifts can be achieved. Following the detailed experimental protocol provided will enable researchers to acquire high-quality data, leading to confident structural elucidation and purity assessment of this and similar chiral molecules.
References
- B.Sc. 5th Semester Organic Chemistry Lecture 08. (2020). 1H NMR Spectroscopy of Naphthalene Explained. YouTube.
- ChemicalBook. (n.d.). Naphthalene(91-20-3) 1H NMR spectrum.
- SpectraBase. (n.d.). Naphthalene - Optional[1H NMR] - Chemical Shifts.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Chemguides. (2020). 1H NMR: Topicity & Equivalence. YouTube.
- Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic.
- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
- ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
- ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- ChemicalBook. (n.d.). (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1 H NMR.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684).
- Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR spectrum [chemicalbook.com]
- 12. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684) [hmdb.ca]
- 15. reddit.com [reddit.com]
A Comparative Guide to the Analytical Characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
In the landscape of pharmaceutical development and chiral chemistry, the precise structural elucidation and purity assessment of enantiomerically pure compounds are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest. We will delve into the nuances of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, juxtaposing its capabilities with powerful alternatives such as Chiral High-Performance Liquid Chromatography (HPLC) and Vibrational Circular Dichroism (VCD). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on analytical strategies for chiral molecules.
Introduction to this compound
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a chiral secondary amine. Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media. The molecule possesses a stereocenter at the ethylamine alpha-carbon, giving rise to two enantiomers, (R) and (S). The selective synthesis and rigorous analysis of a single enantiomer are critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
¹³C NMR Spectroscopy: A Detailed Structural Blueprint
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By observing the magnetic properties of the ¹³C nuclei, this technique provides detailed information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum offers a unique fingerprint, with each carbon atom in a distinct chemical environment giving rise to a specific resonance.
Predicted ¹³C NMR Data and Assignments
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| Naphthalen-1-yl C1' | ~135 | Quaternary carbon, attachment point to the ethyl group. |
| Naphthalen-1-yl C2'-C8' | 122-129 | Aromatic CH carbons of the naphthalene ring system. |
| Naphthalen-1-yl C4a', C8a' | 131-134 | Quaternary carbons at the naphthalene ring fusion. |
| Benzyl C1'' | ~138 | Quaternary aromatic carbon of the benzyl group. |
| Benzyl C2''-C6'' | 127-129 | Aromatic CH carbons of the benzyl group. |
| Benzyl CH₂ | ~50 | Benzylic carbon attached to the nitrogen atom. |
| Ethyl CH | ~55-60 | Methine carbon, the stereocenter, shifted downfield by the adjacent protonated nitrogen and naphthalene ring. |
| Ethyl CH₃ | ~20 | Methyl carbon of the ethyl group. |
Note: These are predicted values and may vary slightly from experimental data.
The causality behind these assignments lies in the electronic environment of each carbon. The electronegative nitrogen atom deshields the adjacent benzylic and ethyl carbons, shifting their signals downfield. Aromatic carbons exhibit characteristic shifts in the 120-140 ppm range, with quaternary carbons generally appearing at lower field strengths.
Comparative Analytical Techniques
While ¹³C NMR provides excellent structural information, it does not inherently distinguish between enantiomers. Therefore, it is crucial to employ complementary analytical techniques to confirm enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Performance Comparison:
| Parameter | ¹³C NMR Spectroscopy | Chiral HPLC |
| Enantiomeric Discrimination | No | Yes |
| Structural Information | Detailed | Minimal |
| Quantitative Accuracy | Good for purity, not for enantiomeric excess | Excellent for enantiomeric excess |
| Sensitivity | Low | High |
| Throughput | Low | High |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique provides a unique spectroscopic fingerprint for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
Performance Comparison:
| Parameter | ¹³C NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Absolute Configuration | No | Yes (with computation) |
| Structural Information | Detailed | Conformational information |
| Sample State | Solution | Solution |
| Instrumentation | Widely available | Specialized |
Experimental Protocols
¹³C NMR Spectroscopy of Amine Hydrochloride Salts
A standardized protocol is essential for obtaining high-quality and reproducible ¹³C NMR spectra.
Workflow for ¹³C NMR Analysis:
Caption: Workflow for acquiring a ¹³C NMR spectrum of an amine hydrochloride salt.
Chiral HPLC Method for Chiral Amine Separation
Method development in chiral HPLC often involves screening different chiral stationary phases and mobile phase compositions.
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for developing a chiral HPLC separation method.
Vibrational Circular Dichroism (VCD) Protocol
VCD analysis requires careful sample preparation and a comparison with theoretical calculations.
Workflow for VCD Analysis:
Sources
A Comparative Guide to the Mass Spectrometry Analysis of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of interest in pharmaceutical and chemical research. We will delve into the predicted fragmentation patterns and compare various ionization techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis.
Introduction
This compound is a chiral secondary amine. Its structure, comprising a naphthalene ring, a benzyl group, and a chiral ethylamine backbone, presents specific considerations for mass spectrometric analysis. As a hydrochloride salt, its solubility and ionization behavior are key factors in method development. The primary goal of mass spectrometry in this context is to confirm the molecular weight and elucidate the structure through fragmentation analysis. The molecular formula of the hydrochloride salt is C₁₉H₂₀ClN, with a molecular weight of 297.82 g/mol .[1][2] The free base has a molecular formula of C₁₉H₁₉N and a molecular weight of 261.37 g/mol .[3][4] In typical positive ion mode mass spectrometry, the protonated molecule of the free base, [M+H]⁺, is observed at m/z 262.15.
Predicted Fragmentation Pattern
The most likely fragmentation pathways are initiated by the cleavage of bonds alpha to the nitrogen atom, which are chemically labile.
Key Predicted Fragmentation Pathways:
-
Formation of the Tropylium Ion (m/z 91): Cleavage of the C-N bond between the benzyl group and the nitrogen atom is highly probable. This would result in the formation of a benzyl radical and a protonated naphthylethylamine fragment, or more favorably, the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is a very common and often base peak in the mass spectra of compounds containing a benzyl group.[2]
-
Formation of the Naphthylmethyl Cation (m/z 141): Cleavage of the bond between the chiral carbon and the naphthalene ring would lead to the formation of a naphthylmethyl cation ([C₁₁H₉]⁺) at m/z 141.
-
Formation of the Protonated N-benzylethanamine Fragment (m/z 120): Cleavage of the bond between the ethylamine backbone and the naphthalene ring could produce a fragment corresponding to protonated N-benzylethanamine at m/z 120.
-
Formation of the Naphthalen-1-ylethylamine Cation (m/z 170): Alpha-cleavage of the bond between the nitrogen and the benzyl group can lead to the formation of the [M-C₇H₇]⁺ fragment, the naphthalen-1-ylethylamine cation, at m/z 170.
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted fragmentation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound. Here, we compare three common atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Principle | Ionization from solution via a high voltage spray. | Gas-phase chemical ionization via a corona discharge.[5] | Gas-phase photoionization using UV photons. |
| Analyte Polarity | Best for polar to moderately polar compounds. | Suitable for less polar to nonpolar compounds.[6] | Effective for nonpolar and aromatic compounds. |
| Thermal Stability | Gentle technique, suitable for thermally labile compounds. | Requires sample vaporization, can cause degradation of thermally sensitive compounds. | Requires sample vaporization, but can be gentler than APCI. |
| Matrix Effects | Prone to ion suppression from salts and other matrix components. | Less susceptible to ion suppression from non-volatile salts. | Generally less susceptible to ion suppression than ESI.[7] |
| Flow Rate Compatibility | Typically lower flow rates (µL/min to low mL/min). | Compatible with standard HPLC flow rates (mL/min).[6] | Compatible with a range of HPLC flow rates. |
| Suitability for the Analyte | Good choice due to the amine functionality which is readily protonated. The hydrochloride salt form necessitates careful solvent selection to avoid signal suppression. | A strong alternative, especially if the compound exhibits limited polarity or if high concentrations of non-volatile buffers are required for chromatography.[3][8] | Potentially the most sensitive technique for this analyte due to the presence of the aromatic naphthalene and benzyl groups which have high photoionization cross-sections.[7][9] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the analysis of this compound using the three compared ionization techniques coupled with a High-Performance Liquid Chromatography (HPLC) system.
HPLC-ESI-MS/MS
This is often the first-line approach for polar and ionizable compounds. The key is to manage the hydrochloride salt and achieve good chromatographic separation.
Experimental Workflow:
Caption: HPLC-ESI-MS/MS workflow for the analysis of the target compound.
Detailed Protocol:
-
Sample Preparation: Dissolve this compound in a mixture of methanol and water (1:1, v/v) to a final concentration of 10 µg/mL. The use of an organic solvent aids in the dissolution of the free base portion of the molecule.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate the amine and improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
ESI-MS/MS System:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Isolate the precursor ion at m/z 262.15 and apply collision energy (e.g., 20-40 eV) to induce fragmentation.
-
HPLC-APCI-MS/MS
This method is advantageous if the analyte is less polar or if matrix suppression is a concern with ESI.
Experimental Workflow:
Caption: HPLC-APCI-MS/MS workflow for the analysis of the target compound.
Detailed Protocol:
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 10 µg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Same as for ESI, or an isocratic method can be developed.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
APCI-MS/MS System:
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4 µA.
-
Vaporizer Temperature: 400 °C.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 60 psi.
-
MS1 and MS/MS parameters: Similar to ESI-MS/MS.
-
HPLC-APPI-MS/MS
This technique is expected to provide high sensitivity for this analyte due to its aromatic nature.
Experimental Workflow:
Caption: HPLC-APPI-MS/MS workflow for the analysis of the target compound.
Detailed Protocol:
-
Sample Preparation: Dissolve the sample in a mixture of methanol and toluene (9:1, v/v) to a concentration of 10 µg/mL. Toluene acts as a dopant to enhance ionization efficiency.
-
HPLC System: Same as for APCI.
-
APPI-MS/MS System:
-
Ionization Mode: Positive.
-
UV Lamp: Krypton lamp.
-
Vaporizer Temperature: 450 °C.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 6 L/min.
-
Nebulizer Pressure: 50 psi.
-
MS1 and MS/MS parameters: Similar to ESI-MS/MS.
-
Conclusion
The mass spectrometric analysis of this compound is readily achievable with modern HPLC-MS/MS systems. While ESI is a robust starting point, APCI and particularly APPI are expected to offer advantages in terms of reduced matrix effects and enhanced sensitivity for this specific molecule. The predicted fragmentation pattern, dominated by the formation of the tropylium ion and fragments related to the naphthyl and benzylamine moieties, provides a solid basis for structural confirmation. The choice of the optimal method will depend on the specific analytical requirements, such as the sample matrix and the need for high sensitivity.
References
-
Cai, S.-S., Hanold, K. A., & Syage, J. A. (2005). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. Analytical Chemistry, 77(19), 6345–6351. [Link]
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FT-IR spectrum of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
An In-Depth Technical Guide to the Analytical Characterization of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride: An FT-IR Centric Comparative Analysis
Introduction: The Analytical Imperative for Chiral Building Blocks
This compound, a chiral amine salt with CAS Number 163831-65-0[1][2], serves as a crucial intermediate in various synthetic pathways within pharmaceutical development. Its precise molecular structure, encompassing a secondary amine hydrochloride, a stereocenter, and distinct aromatic moieties (naphthalene and benzyl groups), necessitates rigorous analytical characterization. The identity, purity, and structural integrity of such building blocks are paramount, as any deviation can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide, designed for researchers and drug development professionals, provides a senior application scientist's perspective on the analytical workflow for this compound. We will focus on Fourier-Transform Infrared (FT-IR) spectroscopy as a primary identification technique, detailing its application and interpreting its spectral data. Critically, we will then provide an objective comparison with orthogonal analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC)—to build a comprehensive analytical strategy. This multi-technique approach ensures that every critical quality attribute of the molecule is thoroughly vetted, adhering to the principles of analytical procedure validation outlined in guidelines like ICH Q2(R1)[3][4][5][6].
Primary Characterization: FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive, and powerful technique for identifying functional groups within a molecule.[7] The interaction of infrared radiation with the molecule causes vibrations of its chemical bonds (stretching, bending, wagging) at specific frequencies, resulting in a unique spectral fingerprint. For a molecule like this compound, FT-IR provides immediate, confirmatory evidence of its key structural components.
Rationale for Method Selection: ATR-FT-IR
For the analysis of a solid powder, Attenuated Total Reflectance (ATR) FT-IR is the method of choice over traditional techniques like KBr pellets. The causality behind this choice is rooted in efficiency and data integrity. ATR requires minimal to no sample preparation, eliminating the time-consuming and potentially error-prone process of grinding and pressing pellets.[8][9][10][11] This minimizes sample handling, reduces the risk of contamination, and ensures high reproducibility. The technique works by pressing the sample against a high-refractive-index crystal (commonly diamond), allowing an evanescent wave to penetrate a few microns into the sample, yielding a high-quality spectrum.[8][9]
Experimental Protocol: FT-IR Spectrum Acquisition
This protocol describes a self-validating system for acquiring a reliable FT-IR spectrum using a common benchtop spectrometer.
Instrumentation: Thermo Scientific™ Nicolet™ iS™5 FT-IR Spectrometer with an iD5 or iD7 ATR accessory.[12][13][14][15][16]
Methodology:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30 minutes). Confirm that the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol and allowing it to dry completely.
-
Background Acquisition: With the clean, empty ATR anvil in position, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This critical step computationally subtracts atmospheric H₂O and CO₂ signals from the sample spectrum, preventing their characteristic absorbances from obscuring key sample data.
-
Sample Application: Place a small amount of this compound powder (1-5 mg) onto the center of the ATR diamond crystal.
-
Pressure Application: Lower the integrated pressure clamp onto the sample until consistent and firm contact is made. The application of consistent pressure ensures intimate contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹).
-
Data Processing & Cleaning: After acquisition, perform an ATR correction using the instrument's software (e.g., Thermo Scientific™ OMNIC™). This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more comparable to a traditional transmission spectrum.[10] Clean the ATR crystal thoroughly as described in Step 1.
Workflow for FT-IR Analysis
Caption: Experimental workflow for acquiring an ATR-FT-IR spectrum.
Anticipated FT-IR Spectrum and Interpretation
The is a composite of the vibrations of its constituent parts. The table below outlines the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Appearance | Rationale & Reference |
| 3000 - 2700 | N-H⁺ Stretch | Secondary Amine Hydrochloride | Very broad, strong envelope | The N-H⁺ bond in the salt creates a very strong, broad absorption due to hydrogen bonding and overtone/combination bands.[17] |
| > 3000 | C-H Stretch | Aromatic (Naphthalene & Benzyl) | Multiple sharp, medium peaks | Aromatic C-H stretches characteristically absorb at wavenumbers just above 3000 cm⁻¹.[18][19] |
| < 3000 | C-H Stretch | Aliphatic (ethyl, methyl) | Sharp, medium peaks | Saturated sp³ C-H bonds absorb just below 3000 cm⁻¹. These may be superimposed on the broad N-H⁺ envelope. |
| 1620 - 1560 | N-H⁺ Bend | Secondary Amine Hydrochloride | Medium to strong, sharp peak | This bending vibration is characteristic of secondary amine salts.[17][20] |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple sharp bands | These bands arise from the stretching vibrations within the naphthalene and benzene rings.[21][22] |
| 770 - 710 | C-H Wag | Monosubstituted Benzene | Strong, sharp peak | This out-of-plane C-H bending (wagging) is highly characteristic of the monosubstituted benzyl group.[23][24] |
| ~690 | Ring Bend | Monosubstituted Benzene | Medium, sharp peak | A ring bending vibration often accompanies the C-H wag in monosubstituted benzenes.[23] |
| 850 - 750 | C-H Wag | Substituted Naphthalene | Strong, sharp peak(s) | The out-of-plane C-H wagging for the 1-substituted naphthalene ring will produce strong bands in this fingerprint region.[25] |
Comparative Analysis with Orthogonal Techniques
While FT-IR is excellent for confirming the presence of functional groups, it cannot provide a complete structural picture or determine enantiomeric purity. A robust analytical package requires orthogonal methods that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map the carbon-hydrogen framework of a molecule.[26][27][28][29] It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
Contribution:
-
Structural Elucidation: ¹H and ¹³C NMR spectra will confirm the exact number and type of protons and carbons, verifying the ethylamine backbone, the benzyl group, and the naphthalene ring system.[30]
-
Connectivity: 2D NMR experiments (like COSY and HSQC) can establish which protons are coupled to each other and which protons are attached to which carbons, confirming the molecule's complete bonding structure.
-
Diastereotopic Protons: The two protons on the benzyl CH₂ group are diastereotopic due to the adjacent stereocenter. In a chiral environment, they should appear as distinct signals in the ¹H NMR spectrum, providing indirect evidence of the chiral nature of the molecule.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for organic molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[31][32][33][34]
Contribution:
-
Molecular Weight Verification: ESI-MS in positive ion mode will detect the free base of the molecule (C₁₉H₁₉N). The expected [M+H]⁺ ion would have an m/z value corresponding to the exact mass of C₁₉H₂₀N⁺, providing unambiguous confirmation of the molecular formula.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion. The resulting fragmentation pattern (e.g., loss of the benzyl group or naphthalene group) provides further structural confirmation.[32]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[35][36][] The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately.[38]
Contribution:
-
Enantiomeric Purity: This is the only technique among the four that can directly measure the enantiomeric purity (or enantiomeric excess, e.e.). For a compound intended for pharmaceutical use, demonstrating that the correct (R)-enantiomer is present and that the (S)-enantiomer is absent or below a specified limit is a critical regulatory requirement.[39]
-
Quantitative Analysis: Chiral HPLC can be used to accurately quantify the amount of the desired enantiomer and any enantiomeric impurity, making it essential for quality control.
Summary of Analytical Techniques
The following table objectively compares the information provided by each technique for the analysis of this compound.
| Analytical Question | FT-IR | NMR | Mass Spec | Chiral HPLC |
| Functional Groups Present? | Excellent | Good | Poor | Poor |
| Correct Molecular Formula? | Poor | Good | Excellent | Poor |
| Correct Atomic Connectivity? | Poor | Excellent | Good | Poor |
| Correct Enantiomer? | No | Indirectly | No | Excellent |
| Enantiomeric Purity (e.e.)? | No | No | No | Excellent |
| Speed of Analysis | Very Fast | Slow | Fast | Moderate |
| Sample Requirement | Very Low (mg) | Low (mg) | Very Low (µg) | Low (µg-mg) |
Decision Logic for Analytical Workflow
The choice of technique is dictated by the analytical question being asked. This logical relationship can be visualized as a decision tree.
Caption: Decision workflow for comprehensive analysis of the target compound.
Conclusion
FT-IR spectroscopy serves as an indispensable tool for the rapid and reliable identity confirmation of this compound. Its ability to quickly verify the presence of key functional groups makes it an ideal first-line technique in a quality control setting. However, this guide demonstrates that relying on a single technique is insufficient for full characterization. Scientific integrity and regulatory compliance demand a multi-faceted approach. The definitive structural elucidation provided by NMR, coupled with the molecular formula confirmation from Mass Spectrometry and the critical enantiomeric purity data from Chiral HPLC, creates a comprehensive and robust analytical package. Together, these techniques provide a self-validating system that ensures the quality, safety, and efficacy of this vital pharmaceutical intermediate.
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Title: Thermo Nicolet iS5 FT-IR Source: Richmond Scientific URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes Source: ACS Publications URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations Source: RSC Publishing URL: [Link]
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Title: Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study Source: PubMed URL: [Link]
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Title: FT-IR spectrum of naphthalene measured at 400 C in the heated cell Source: ResearchGate URL: [Link]
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Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles Source: Specac Ltd URL: [Link]
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Title: INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES Source: The Astrophysical Journal URL: [Link]
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Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy Online URL: [Link]
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Deconstructing the Gold Standard: A Comparative Guide to the Certificate of Analysis for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral chemistry and pharmaceutical development, the purity and identity of starting materials are paramount. The Certificate of Analysis (CoA) serves as a critical gatekeeper, providing a detailed quality report of a specific batch of a compound. This guide offers an in-depth exploration of the CoA for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a key chiral amine. Beyond a simple breakdown of a typical CoA, we will provide a comparative analysis against common alternatives and detail the experimental methodologies that underpin these quality assertions, empowering you to make informed decisions in your research and development endeavors.
The Anatomy of a Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis for a high-purity chemical like this compound is a declaration of its quality. It is a document that should instill confidence in the end-user. While formats may vary between suppliers, a comprehensive CoA will typically include the following sections, each addressing a critical quality attribute.
Table 1: Key Sections of a Typical Certificate of Analysis
| Section | Description | Significance in Research & Drug Development |
| Identifier Information | Product Name, CAS Number, Molecular Formula, Molecular Weight, Lot Number. | Ensures correct identification and traceability of the specific batch used in experiments. |
| Physical Properties | Appearance, Melting Point. | Provides a preliminary check of identity and purity. Significant deviations can indicate impurities or the wrong compound. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS). | Confirms the chemical structure of the molecule. The bedrock of identity verification. |
| Purity Analysis | HPLC, Elemental Analysis (CHN). | Quantifies the amount of the desired compound, revealing the presence of any impurities. Critical for accurate dosing and avoiding side reactions. |
| Chiral Purity | Chiral HPLC, Specific Rotation. | For a chiral molecule, this is arguably the most critical parameter. It determines the enantiomeric excess (e.e.), ensuring the desired stereoisomer is present in high purity. |
This compound is identified by CAS Number 163831-65-0 .[1] Its molecular formula is C₁₉H₂₀ClN with a molecular weight of approximately 297.83 g/mol .[2] Commercial purities are typically offered at ≥96.0% or 98%.[3][4]
Comparative Analysis: this compound vs. Alternatives
The choice of a chiral amine often depends on the specific application, such as its use as a resolving agent for racemic acids or as a building block in asymmetric synthesis.[5] Here, we compare our target compound with two widely used alternatives: (R)-1-(1-Naphthyl)ethylamine and (R)-1-Phenylethylamine.
The introduction of a benzyl group in (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine can enhance intermolecular interactions, such as π-π stacking, which can be advantageous in chiral recognition processes.[6]
Table 2: Performance Comparison of Chiral Amines
| Parameter | (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl | (R)-1-(1-Naphthyl)ethylamine | (R)-1-Phenylethylamine |
| Structure | N-benzylated derivative of 1-(1-naphthyl)ethylamine | Primary amine with a naphthalene moiety | Primary amine with a phenyl moiety |
| Molecular Weight | ~297.83 g/mol (as HCl salt) | ~171.24 g/mol | ~121.18 g/mol |
| Typical Purity | ≥98% | ≥99% | ≥99% |
| Key Application | Chiral resolving agent, synthetic building block | Chiral resolving agent, precursor for ligands | Widely used, cost-effective resolving agent |
| Advantages | Enhanced steric bulk and potential for stronger π-π interactions, potentially leading to better diastereomeric salt separation. | Well-established resolving agent with extensive literature support. | High availability and lower cost. |
| Considerations | Higher molecular weight may be a drawback in terms of atom economy. | May be less effective for certain substrates compared to the N-benzylated analog. | Smaller steric profile may lead to less efficient chiral discrimination in some cases. |
The Science Behind the Specifications: Experimental Protocols
To truly understand a CoA, one must appreciate the experimental rigor behind the data. The following are detailed protocols for key analytical tests performed to certify the quality of this compound.
Identity Confirmation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected proton signals of the this compound structure.
DOT Diagram: Analytical Workflow for Identity and Purity
Caption: Workflow for CoA Generation.
Purity Determination: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: HPLC for Purity Assay
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7]
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of known concentration and a sample solution.
-
Analysis: Inject both solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method).
Chiral Purity: Chiral HPLC
Determining the enantiomeric excess is crucial for a chiral compound. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Chiral Column Selection: The choice of a chiral stationary phase is critical and often requires screening. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Analysis: Inject a solution of the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
DOT Diagram: Logic for Selecting a Chiral Resolving Agent
Caption: Decision tree for chiral resolution.
Conclusion: An Empowered Approach to Quality Assessment
The Certificate of Analysis for this compound is more than a summary of test results; it is a testament to the rigorous quality control that underpins reproducible and reliable scientific research. By understanding the nuances of each analytical test and how this compound compares to its alternatives, researchers, scientists, and drug development professionals can confidently select the most appropriate materials for their work, ensuring the integrity and success of their endeavors. Always demand a comprehensive CoA and do not hesitate to engage with suppliers to understand the data presented.
References
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Vik, A., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 68, 482-96.
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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SpectraBase. (n.d.). (S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved from [Link]
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Amerigo Scientific. (n.d.). (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (≥96.0%). Retrieved from [Link]
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Advent Chembio. (n.d.). (R)-N-Benzyl-1-Naphthalen-1-ylethanamine. Retrieved from [Link]
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-
GlobalChemMall. (n.d.). (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved from [Link]
-
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-
SpectraBase. (n.d.). (S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. Retrieved from [Link]
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-
The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
-
Pharmaffiliates. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of N-Benzyl-1H-indole-3-ethylamine on Newcrom R1 HPLC column. Retrieved from [Link]
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A Comparative Guide to the Stereoselective Activity of (R)- and (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Introduction
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be the determining factor between therapeutic efficacy and inactivity, or even toxicity. This principle is vividly illustrated in the case of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral compound with two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers. The (R)-enantiomer is the active pharmaceutical ingredient in Cinacalcet, a calcimimetic agent used to treat certain forms of hyperparathyroidism. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, with a focus on their interaction with the Calcium-Sensing Receptor (CaSR). We will delve into the mechanistic underpinnings of their differential activities, supported by experimental data and detailed protocols for in vitro assessment.
Stereoselective Activity at the Calcium-Sensing Receptor (CaSR)
The primary pharmacological target of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. The CaSR is highly expressed in the parathyroid glands and kidneys.
The biological activity of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is highly dependent on its stereochemistry. The (R)-enantiomer is a potent positive allosteric modulator (PAM) of the CaSR. This means it does not directly activate the receptor but enhances its sensitivity to its endogenous ligand, extracellular calcium. In contrast, the (S)-enantiomer is reported to be considerably less active.
| Enantiomer | Activity at CaSR | Potency |
| (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | Positive Allosteric Modulator (Calcimimetic) | High |
| (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride | Significantly Less Active | At least 75-fold lower than the (R)-enantiomer |
This stark difference in activity highlights the precise structural requirements for effective allosteric modulation of the CaSR. The specific three-dimensional arrangement of the naphthyl, benzyl, and ethyl groups in the (R)-enantiomer allows for optimal binding to an allosteric site on the receptor, inducing a conformational change that potentiates its signaling.
Mechanism of Action: Allosteric Modulation of the CaSR
The (R)-enantiomer of N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride exerts its therapeutic effect by binding to a transmembrane domain of the CaSR. This binding event induces a conformational change in the receptor that increases its sensitivity to extracellular calcium ions. As a result, lower concentrations of calcium are required to activate the receptor and initiate downstream signaling pathways.
In the parathyroid gland, activation of the CaSR inhibits the synthesis and secretion of parathyroid hormone (PTH). By enhancing the CaSR's sensitivity, the (R)-enantiomer effectively suppresses PTH levels, leading to a decrease in serum calcium. This mechanism is the basis for its use in treating secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma.
Experimental Protocols for Activity Assessment
The differential activity of the (R)- and (S)-enantiomers can be quantified using various in vitro assays. Below are detailed protocols for two common methods used to assess CaSR activation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled CaSR.
Principle: Cells expressing the CaSR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, calcium is released from intracellular stores, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.
Materials:
-
HEK293 or CHO cells stably expressing the human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
(R)- and (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
-
Extracellular calcium chloride (CaCl₂) solution
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CaSR-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 1.5 mM CaCl₂).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the compound dilutions to the respective wells.
-
Continuously record the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each enantiomer.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP₁), a stable metabolite of inositol trisphosphate (IP₃).
Principle: Activation of the CaSR leads to the production of IP₃, which is rapidly metabolized to IP₁. In the presence of lithium chloride (LiCl), which inhibits the degradation of IP₁, the accumulated IP₁ can be measured, often using a competitive immunoassay such as HTRF® (Homogeneous Time-Resolved Fluorescence).
Materials:
-
HEK293 or CHO cells stably expressing the human CaSR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)
-
(R)- and (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
-
Extracellular calcium chloride (CaCl₂) solution
-
IP₁ detection kit (e.g., HTRF® IP-One Gq kit)
-
384-well white microplates
Procedure:
-
Cell Plating: Seed the CaSR-expressing cells into the microplates and incubate overnight.
-
Compound and Calcium Addition:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers in stimulation buffer.
-
Prepare a solution of extracellular calcium in stimulation buffer.
-
Remove the cell culture medium and add the compound dilutions followed by the calcium solution to the respective wells.
-
-
Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for IP₁ accumulation.
-
Cell Lysis and IP₁ Detection:
-
Add the IP₁-d2 conjugate and the anti-IP₁ cryptate conjugate from the detection kit to the wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
HTRF® Measurement: Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF® ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each enantiomer.
-
Chiral Synthesis Considerations
The profound difference in biological activity between the enantiomers necessitates their stereoselective synthesis. A common strategy involves the synthesis of the chiral precursor, 1-(1-naphthyl)ethylamine, followed by N-benzylation.
Several methods exist for the asymmetric synthesis of 1-(1-naphthyl)ethylamine:
-
Asymmetric Reductive Amination: The direct reductive amination of 1-acetonaphthone in the presence of a chiral catalyst and an ammonia source.
-
Resolution of Racemic 1-(1-naphthyl)ethylamine: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.
-
Enzymatic Kinetic Resolution: Utilizing enzymes that selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Once the desired enantiomer of 1-(1-naphthyl)ethylamine is obtained, it can be reacted with a benzylating agent, such as benzyl bromide or benzaldehyde followed by reduction, to yield the final (R)- or (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine.
Conclusion
The comparison of (R)- and (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride provides a compelling case study on the importance of stereochemistry in drug action. The (R)-enantiomer is a potent positive allosteric modulator of the Calcium-Sensing Receptor, forming the basis of the therapeutic agent Cinacalcet. In stark contrast, the (S)-enantiomer exhibits significantly diminished activity. This guide has outlined the mechanistic basis for this stereoselectivity and provided detailed experimental protocols for researchers to quantitatively assess the activity of these and other CaSR modulators. A thorough understanding of these principles is critical for the design and development of novel, highly selective, and efficacious therapeutics targeting the CaSR and other chiral drug targets.
References
- Nemeth, E. F., Heaton, W. H., Miller, M., Fox, J., Balandrin, M. F., Van Wagenen, B. C., & Colloton, M. (2004). Pharmacodynamics of the type II calcimimetic agent cinacalcet HCl. The Journal of pharmacology and experimental therapeutics, 308(2), 627–635.
- Goodman, W. G., Hladik, G. A., Turner, S. A., Blaisdell, P. W., & Coburn, J. W. (2002). The calcimimetic agent AMG 073 lowers plasma parathyroid hormone levels in hemodialysis patients with secondary hyperparathyroidism. Journal of the American Society of Nephrology, 13(4), 1017–1024.
- Ureña-Torres, P., & Bover, J. (2018). Cinacalcet: a new therapeutic option for secondary hyperparathyroidism.
- Shoback, D. M., Bilezikian, J. P., Turner, S. A., McCary, L. C., Guo, M. D., & Peacock, M. (2003). The calcimimetic cinacalcet HCl reduces serum calcium concentrations in patients with primary hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism, 88(12), 5644–5649.
- Cook, A. P., Moore, N. R., & Johnson, G. A. (2015). Chapter 11 - Chirality in Drug Design and Development. In Comprehensive Medicinal Chemistry III (pp. 249-273). Elsevier.
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. [Link]
- Guo, Z., & Chen, X. (2012). Asymmetric Catalytic Reductive Amination. Chemical Reviews, 112(7), 4125-4161.
A Researcher's Guide to Chiral Resolving Agents: Strategic Alternatives to (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
For scientists in pharmaceutical and fine chemical synthesis, the isolation of single enantiomers is a critical and often challenging step. The choice of a chiral resolving agent is pivotal to the success, scalability, and economic viability of separating a racemic mixture. While agents like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride—a derivative of the well-regarded 1-(1-naphthyl)ethylamine class—are effective for resolving acidic compounds, no single agent is universally optimal.
This guide provides an in-depth comparison of strategic alternatives, moving beyond a simple list to explain the causality behind experimental choices. We will explore classical diastereomeric salt formation, enzymatic methods, and modern chromatographic techniques, offering the technical insights and field-proven data necessary to select and optimize the appropriate chiral resolution strategy for your specific target molecule.
The Principle of Chiral Resolution: A Fork in the Road
The foundational challenge of chiral resolution is that enantiomers possess identical physical properties (solubility, melting point, etc.) in an achiral environment, making direct separation impossible.[1][2][3] The core strategy, therefore, is to introduce another chiral molecule—the resolving agent—to create a temporary and separable difference. This is most commonly achieved by converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated.[1][2][3][4][5]
The most prevalent method, classical resolution, involves an acid-base reaction to form diastereomeric salts.[6][7][8][9] One salt is designed to be significantly less soluble in a specific solvent system, allowing it to crystallize selectively while the other remains in the mother liquor.[8][9] The crystallized salt is then isolated, and the resolving agent is cleaved, yielding the desired pure enantiomer.[10]
Classical Resolving Agents: The Workhorses of Synthesis
This long-standing method remains a primary choice for industrial-scale separations due to its cost-effectiveness and scalability.[9][11] The success of this technique hinges entirely on the selection of the resolving agent and the crystallization solvent.[12]
Chiral Bases (For Resolving Racemic Acids)
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a chiral base used to resolve acidic compounds. Alternatives are chosen based on their structural features, availability, and proven efficacy.
-
Natural Alkaloids: This class has been used for over a century and includes agents like brucine , strychnine , quinine , and cinchonidine .[2][4][5][8] They are often rigid, complex molecules offering multiple stereochemical interaction points, which can lead to highly efficient discrimination and well-formed crystals. Brucine, for example, is highly effective for a variety of racemic acids.[4][8] However, their primary drawback is high toxicity, especially strychnine and brucine, which requires stringent handling protocols.
-
Synthetic Amines: These offer a safer and often more tailored alternative.
-
(R/S)-1-Phenylethylamine: One of the most common and inexpensive resolving agents. Its simplicity makes it a good starting point for screening.[7]
-
(R/S)-1-(1-Naphthyl)ethylamine: The parent amine of the topic compound. Its rigid naphthalene ring provides strong potential for π-π stacking interactions with the substrate, enhancing diastereomeric discrimination.[13]
-
Dehydroabietylamine: A bulky, naturally derived amine that can be effective where smaller amines fail.
-
Chiral Acids (For Resolving Racemic Bases)
For the resolution of racemic amines, a chiral acid is required.
-
Tartaric Acid and Derivatives: Naturally occurring (+)- and (-)-tartaric acid are among the most versatile, inexpensive, and widely used resolving agents.[6][14] Their two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding, leading to stable salt formation.[15] For more challenging resolutions, acylated derivatives like O,O'-Dibenzoyl-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-tartaric acid (DPTTA) are exceptionally effective.[9][16][17] The bulky aromatic groups enhance the rigidity and steric differences between the diastereomeric salts, often leading to better crystallization.[9]
-
Other Carboxylic and Sulfonic Acids:
Enzymatic Kinetic Resolution: Nature's Selectivity
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[19][20] For instance, a lipase might acylate the (R)-alcohol in a racemic mixture, leaving the (S)-alcohol unreacted.[21] The product (an ester) and the unreacted starting material (an alcohol) are now chemically different species and can be easily separated by standard methods like chromatography or distillation.
Key Advantages:
-
High Selectivity: Enzymes often provide extremely high enantiomeric excess (ee).[20]
-
Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.
-
Green Chemistry: Utilizes biodegradable catalysts in often aqueous or solvent-minimal systems.[19]
Limitations:
-
50% Yield Limit: In a standard kinetic resolution, the maximum theoretical yield for the desired enantiomer is 50%, as the other half is consumed.[21]
-
Dynamic Kinetic Resolution (DKR): This limitation can be overcome by DKR, which combines the enzymatic reaction with an in situ racemization of the "unwanted" enantiomer.[21][22] This allows for a theoretical yield of up to 100% of a single enantiomer product.[21]
Chiral Chromatography: The Analytical and Preparative Powerhouse
Chiral chromatography is an indispensable tool for both determining enantiomeric purity and for preparative separation.[23][24] The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[25][26]
Common Techniques:
-
High-Performance Liquid Chromatography (HPLC): The most common platform for chiral separations.[25][27]
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a greener alternative to normal-phase HPLC due to its use of supercritical CO₂.[28]
Types of Chiral Stationary Phases:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs, capable of separating a broad range of racemates.[25][28]
-
Pirkle Phases: Based on smaller chiral molecules bound to a silica support, these phases operate on a principle of π-π interactions, hydrogen bonding, and steric hindrance.[27]
While historically more expensive for large-scale production than crystallization, advances in continuous chromatography (e.g., Simulated Moving Bed) have made it increasingly viable for industrial applications.[24]
Comparative Performance and Data
The choice of a resolving agent is highly substrate-dependent, and screening is almost always necessary.[12][15] The following table summarizes representative experimental data for various alternatives, providing a benchmark for performance.
| Racemic Substrate | Resolving Agent/Method | Key Conditions (Solvent) | Result (Yield, ee%) | Reference |
| Racemic Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethyl Acetate | 71% Yield (salt), 80% ee | [29] |
| Racemic 4-Chloromandelic Acid | (R)-(+)-N-Benzyl-1-phenylethylamine | Absolute Ethanol | (R)-acid recovered, >99% ee | |
| Racemic Amphetamine | d-Tartaric Acid | Not specified | l-amphetamine d-tartrate salt isolated | [9] |
| DL-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Liquid-assisted grinding, multi-stage crystallization | D-Leucine salt: 91.2% ee; L-Leucine salt: -73.3% ee | |
| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Lipase (C. rugosa MY) / Isopropenyl Acetate | Toluene / [EMIM][BF₄] | Product (ester): 96.17% ee | [19] |
| Various Racemates | Chiral HPLC/SFC with Polysaccharide CSPs | Various mobile phases | Analytical to preparative scale, often >99% ee | [24][28] |
Experimental Protocols: From Theory to Practice
A self-validating protocol is crucial for trustworthiness. The following methods include steps for both separation and subsequent analysis to confirm success.
Protocol 1: Resolution of a Racemic Carboxylic Acid with a Chiral Base
This protocol is a generalized procedure adaptable for agents like brucine sulfate or synthetic amines.[8]
-
Dissolution & Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or ethyl acetate). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral base in the same hot solvent.
-
Crystallization: Slowly add the hot base solution to the hot acid solution with stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling further in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong acid (e.g., 2 M HCl) until the pH is ~1-2. This protonates the chiral base, breaking the salt.
-
Extraction: Extract the liberated, enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved acid.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific optical rotation with a polarimeter.[8]
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical lipase-catalyzed transesterification.
-
Reaction Setup: To a solution of the racemic alcohol (1.0 eq.) in a suitable organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq.).
-
Enzyme Addition: Add the lipase catalyst (e.g., Lipase from Candida antarctica B, immobilized).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC until ~50% conversion is reached.
-
Work-up: Once the reaction reaches the target conversion, remove the enzyme by filtration.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture contains the acylated product (ester) and the unreacted alcohol enantiomer. Separate these two compounds using standard column chromatography.
-
Analysis: Determine the enantiomeric excess of both the separated product and the unreacted starting material using chiral GC or HPLC.
Strategic Selection and Troubleshooting
The optimal resolution strategy is a balance of performance, cost, and scalability.
Common Troubleshooting Issues:
-
No Crystallization: The chosen solvent may be inappropriate. Screen a range of solvents with varying polarities. Ensure the concentration is high enough to achieve supersaturation upon cooling.[13]
-
"Oiling Out": The diastereomeric salt is melting in the solvent instead of crystallizing. Try a more non-polar solvent, a lower temperature, or a more dilute solution.
-
Low Enantiomeric Excess (ee): The chiral discrimination is poor. A different resolving agent is likely needed. Recrystallizing the diastereomeric salt one or more times can significantly improve purity.[13]
Conclusion
While this compound and its analogs are potent resolving agents for acids, the modern chemist has a diverse and powerful toolkit for chiral separations. Classical resolution with agents like tartaric acid derivatives and alkaloids remains the gold standard for large-scale, cost-effective synthesis. For thermally sensitive molecules or when green chemistry is a priority, enzymatic kinetic resolution offers unparalleled selectivity under mild conditions. Finally, chiral chromatography (HPLC/SFC) provides a nearly universal, albeit often more costly, method for both analytical validation and preparative isolation.
The most effective approach begins with a logical screening process guided by the substrate's structure, the desired scale, and economic constraints. By understanding the principles and leveraging the comparative data for these alternative methods, researchers can develop robust, efficient, and scalable pathways to enantiomerically pure compounds.
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- Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction (MTMT). (n.d.).
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Online] Available at: 2-propanol: A Building Block for β-Blockers*. [Online] Available at: [Link]
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RSC Advances. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Online] Available at: [Link]
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A Comparative Guide to the Biological Activity of Cinacalcet and its Synthetic Precursor, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutics targeting the calcium-sensing receptor (CaSR), cinacalcet stands as a landmark achievement, being the first allosteric modulator of a G protein-coupled receptor (GPCR) to receive clinical approval.[1] This guide provides a detailed comparison of the biological activity of cinacalcet with one of its key synthetic precursors, (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. While cinacalcet is a potent and well-characterized calcimimetic, its precursor's activity at the CaSR is not established in publicly available literature. This juxtaposition offers valuable insights into the structure-activity relationships (SAR) that govern the pharmacological effects of CaSR modulators, a critical consideration for researchers in the field.
The Calcium-Sensing Receptor: A Key Regulator of Calcium Homeostasis
The calcium-sensing receptor (CaSR) is a class C G protein-coupled receptor that plays a pivotal role in maintaining systemic calcium homeostasis.[2] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium levels.[2] Activation of the CaSR on parathyroid chief cells inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4] PTH, in turn, regulates blood calcium levels by promoting calcium reabsorption in the kidneys, stimulating calcium release from bone, and increasing the production of active vitamin D. By modulating CaSR activity, it is possible to control PTH secretion and, consequently, serum calcium levels.
Cinacalcet: A Potent Allosteric Modulator of the CaSR
Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a positive allosteric modulator of the CaSR.[5] It does not directly activate the receptor but rather increases its sensitivity to extracellular calcium.[3][4] This means that at any given calcium concentration, the presence of cinacalcet enhances the receptor's response, leading to a suppression of PTH secretion.[6] This mechanism of action makes cinacalcet an effective treatment for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[5][7]
Mechanism of Action of Cinacalcet
Cinacalcet binds to a transmembrane site on the CaSR, distinct from the extracellular calcium-binding domain.[3] This allosteric binding induces a conformational change in the receptor that potentiates the intracellular signaling cascade upon calcium binding, primarily through the Gq/11 pathway, leading to increased intracellular calcium mobilization.[6]
Mechanism of Cinacalcet Action on the Calcium-Sensing Receptor (CaSR).
This compound: A Synthetic Precursor
This compound is a chemical intermediate used in the synthesis of cinacalcet.[8][9] Structurally, it forms the core of the cinacalcet molecule but lacks the 3-(trifluoromethyl)phenyl]propyl group. This compound is often identified as a process-related impurity in the manufacturing of cinacalcet.[8]
A thorough review of the scientific literature reveals no published data on the biological activity of this compound at the calcium-sensing receptor. Its primary characterization is in the context of synthetic chemistry and as an analytical reference standard for impurity profiling.[8] One study investigated the antifungal properties of related N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, an activity unlikely to be related to the CaSR.[10]
Structural and Functional Comparison
The key structural difference between cinacalcet and its precursor is the presence of the N-linked 3-(trifluoromethyl)phenyl]propyl group in cinacalcet. This moiety is crucial for the potent calcimimetic activity of cinacalcet. The absence of this group in this compound is the likely reason for its presumed lack of significant activity at the CaSR. This highlights the principle that even minor modifications to a chemical scaffold can have profound effects on its biological function.
| Feature | This compound | Cinacalcet |
| Chemical Structure | C₁₉H₁₉N·HCl | C₂₂H₂₂F₃N |
| Primary Role | Synthetic precursor/impurity of cinacalcet[8] | Active Pharmaceutical Ingredient[5] |
| Target Receptor | Not established in public literature | Calcium-Sensing Receptor (CaSR)[2] |
| Mechanism of Action | Not established | Positive Allosteric Modulator[3][4] |
| Biological Effect | Unknown at CaSR | Increases CaSR sensitivity to Ca²⁺, suppresses PTH secretion[6] |
| Clinical Use | None | Treatment of hyperparathyroidism[5][7] |
Experimental Protocols for Assessing CaSR Activity
To empirically determine the biological activity of this compound at the CaSR and formally compare it to cinacalcet, the following experimental workflows are recommended.
In Vitro: Intracellular Calcium Mobilization Assay
This cell-based assay is a direct measure of Gq-coupled receptor activation. A positive allosteric modulator like cinacalcet will potentiate the intracellular calcium release in response to extracellular calcium.
Objective: To determine if this compound can modulate CaSR activity, either as an agonist, antagonist, or allosteric modulator.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human CaSR, such as HEK293-CaSR cells. Culture the cells in appropriate media until they form a confluent monolayer in a 96-well plate.[11]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). This dye will fluoresce upon binding to intracellular calcium.[11][12]
-
Compound Preparation: Prepare serial dilutions of this compound and cinacalcet (as a positive control).
-
Assay Execution:
-
Establish a baseline fluorescence reading.
-
Add the test compounds at various concentrations to the cells.
-
Add a fixed, sub-maximal concentration of extracellular calcium to stimulate the CaSR.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists/positive modulators) or IC₅₀ (for antagonists/negative modulators) values.
Workflow for Intracellular Calcium Mobilization Assay.
In Vivo: Animal Models of Hyperparathyroidism
Animal models are essential for evaluating the systemic effects of CaSR modulators on PTH and calcium levels.
Objective: To assess the in vivo efficacy of this compound in a disease-relevant model and compare it to cinacalcet.
Methodology:
-
Model Induction: Utilize an established rat or mouse model of secondary hyperparathyroidism, often induced by chronic kidney disease (e.g., 5/6 nephrectomy) or a specific diet. These models exhibit elevated PTH and dysregulated calcium and phosphate levels.
-
Compound Administration: Administer this compound, cinacalcet (positive control), and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Biochemical Analysis: Measure serum levels of PTH, calcium, and phosphate using standard immunoassay and colorimetric methods.
-
Data Analysis: Compare the changes in biochemical parameters between the different treatment groups to determine the in vivo efficacy of the test compound.
Conclusion
This guide delineates the stark contrast in the known biological activities of cinacalcet and its synthetic precursor, this compound. Cinacalcet is a well-established, potent positive allosteric modulator of the CaSR with significant clinical utility. In contrast, its precursor is, based on available information, biologically uncharacterized at the CaSR. This comparison underscores the critical importance of specific structural motifs for pharmacological activity. For researchers in drug discovery, this serves as a compelling example of how rational drug design and detailed structure-activity relationship studies can transform a synthetic intermediate into a life-changing therapeutic agent. The provided experimental protocols offer a clear path for the empirical investigation of the biological activity of this compound and other novel compounds targeting the calcium-sensing receptor.
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A Comparative Guide to the Enantiomeric Purity Determination of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral active pharmaceutical ingredient (API) is a non-negotiable aspect of development and quality control. The enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a key chiral amine intermediate. We will explore the causality behind methodological choices, present comparative data, and provide a fully validated, step-by-step protocol.
The Analytical Challenge: Chiral Amine Separation
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is a secondary amine containing two aromatic moieties (naphthalene and benzyl) and a stereocenter. The basic nature of the amine functional group presents a specific challenge in HPLC: its propensity for strong, non-specific interactions with residual acidic silanols on the silica gel surface of the stationary phase. These interactions can lead to poor peak shape, tailing, and reduced resolution. Therefore, successful enantioseparation requires a carefully selected Chiral Stationary Phase (CSP) and a mobile phase chemically tailored to mitigate these undesirable effects.[2][3]
A Strategic Workflow for Chiral Method Development
A robust chiral method is not discovered by chance; it is the result of a systematic and logical development process. The primary levers for achieving separation are the choice of the chiral stationary phase and the composition of the mobile phase.[4] The following workflow illustrates a proven strategy for developing a reliable enantiopurity method.
Caption: Strategic workflow for chiral HPLC method development.
Selecting the Right Chiral Stationary Phase (CSP)
The interaction between the analyte and the CSP is the heart of the chiral separation. For a secondary amine like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine, several classes of CSPs are viable candidates, each operating on different principles of chiral recognition.
| CSP Class | Principle of Separation | Typical Mobile Phase | Pros & Cons for Target Analyte |
| Polysaccharide-Based | Based on derivatized cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) forming chiral grooves. Separation relies on a combination of π-π interactions, hydrogen bonding, and steric hindrance.[3][5] | Normal Phase (NP) or Polar Organic (PO).[2] | Pro: Broadly selective and high success rate for aromatic amines.[2] Con: Often requires basic additives (e.g., DEA) to achieve good peak shape.[3] |
| Cyclofructan-Based | Utilizes derivatized cyclofructans that create chiral cavities. Enantiomers are separated based on their differential inclusion into these cavities and interactions with the functional groups on the rim. | Polar Organic (PO) or Reversed-Phase (RP). | Pro: Demonstrates a very high success rate for separating primary and secondary amines.[2] Con: Enantiorecognition can be sensitive to the choice of mobile phase additive.[2] |
| Crown Ether-Based | Employs a chiral crown ether covalently bonded to the silica. The primary interaction is with the protonated amine group of the analyte, which complexes within the chiral cavity.[6][7] | Reversed-Phase (RP) with an acidic modifier (e.g., TFA, perchloric acid).[2][6] | Pro: Specifically designed and highly effective for separating primary and secondary amines.[7] Con: Requires strongly acidic mobile phases, which can be harsh on the column and unsuitable for preparative scale.[2] |
Comparative Performance of Optimized HPLC Methods
To provide a clear comparison, we present hypothetical yet realistic experimental data from three optimized methods for the analysis of this compound. Each method utilizes a different class of CSP to highlight their distinct performance characteristics.
| Parameter | Method A: Polysaccharide | Method B: Cyclofructan | Method C: Crown Ether |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 5 µm, 250 x 4.6 mm | Larihc CF6-P, 5 µm, 250 x 4.6 mm | Crownpak CR-I(+), 5 µm, 150 x 4.6 mm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v) | Acetonitrile:Methanol:TFA:TEA (90:10:0.3:0.2, v/v/v/v)[8] | Aq. Perchloric Acid (pH 2.0):Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 40 °C |
| Detection (UV) | 280 nm | 280 nm | 280 nm |
| Retention Time (R) | 8.2 min | 6.5 min | 9.8 min |
| Retention Time (S) | 9.5 min | 7.9 min | 11.5 min |
| Resolution (Rs) | 2.8 | 3.1 | 3.5 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.1 |
| Analysis Time | ~12 min | ~10 min | ~15 min |
| Key Advantage | Robust, widely applicable method. | Excellent resolution, faster analysis. | Highest selectivity for amines. |
| Key Disadvantage | Requires handling of flammable solvents. | Complex mobile phase additives. | Corrosive mobile phase, shorter column life. |
Based on this comparison, Method A offers a great balance of robustness and performance, making it an excellent choice for routine quality control.
Recommended Protocol: Enantiomeric Purity via Polysaccharide-Based CSP
This section provides a detailed, step-by-step methodology for the determination of the enantiomeric purity of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl using a polysaccharide-based CSP.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel, 250 mm x 4.6 mm.
-
Reagents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Diethylamine (DEA, >99.5%).
-
Sample: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine HCl reference standard, (S)-enantiomer reference standard, and test sample.
Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Standard and Sample Preparation
-
Diluent: Mobile Phase.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the (R)-enantiomer reference standard in 10.0 mL of diluent.
-
(S)-Enantiomer Stock Solution (0.5 mg/mL): Prepare similarly using the (S)-enantiomer reference standard.
-
System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of the (R)-enantiomer and 0.5% of the (S)-enantiomer (e.g., 0.0025 mg/mL). This is used to verify resolution.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh and dissolve ~5 mg of the test sample in 10.0 mL of diluent.
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution six times. The system is suitable if the resolution between the (R) and (S) peaks is > 2.0 and the %RSD for the peak areas is < 2.0%.
-
Inject the Test Sample Solution in duplicate.
-
Inject a standard solution after a series of sample injections to ensure system stability.
Calculation of Enantiomeric Purity
The percentage of the undesired (S)-enantiomer is calculated using the area percent method:
% (S)-Enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
Ensuring Trustworthiness: A Guide to Method Validation
A protocol's trustworthiness is established through rigorous validation, demonstrating that the method is fit for its intended purpose.[9] Validation should be performed according to ICH Q2(R1) guidelines.
Caption: Core parameters for chiral HPLC method validation.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).[5][10] | Baseline resolution (Rs > 2.0) between enantiomers and from all other peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[11] | Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer. |
| Accuracy | To determine the closeness of the test results to the true value, assessed by spiking the main enantiomer with known amounts of the undesired one.[11] | 90.0% - 110.0% recovery for the spiked undesired enantiomer.[11] |
| Precision | To measure the degree of scatter between a series of measurements (Repeatability and Intermediate Precision).[5] | Relative Standard Deviation (%RSD) ≤ 5.0% for the undesired enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).[9] | System suitability parameters (e.g., resolution) must still be met. |
Beyond HPLC: A Look at Alternative Technologies
While chiral HPLC is the workhorse for enantiopurity determination, other techniques offer unique advantages and should be considered as complementary tools.[12]
| Technique | Principle | Key Advantage | Common Application | | :--- | :--- | :--- | | Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.[7] | High versatility, robustness, and wide availability of CSPs. The gold standard for QC labs.[13] | Routine quality control, purity testing, and preparative separation. | | Chiral SFC | Supercritical Fluid Chromatography uses CO2 as the primary mobile phase. Separation occurs on a chiral stationary phase.[8] | "Green" technique (less organic solvent), faster analysis times, and often improved efficiency.[6][12] | High-throughput screening in drug discovery and purification. | | NMR Spectroscopy | Uses a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) to convert enantiomers into diastereomeric species with distinct NMR signals.[14][15] | No physical separation required, provides structural information, and can be very fast.[14] | Rapid screening, structural confirmation, and analysis of complex mixtures where chromatographic separation is difficult. |
Conclusion
The determination of the enantiomeric purity of this compound is reliably achieved using chiral HPLC. A systematic method development approach, beginning with the screening of appropriate CSPs like polysaccharide, cyclofructan, and crown ether phases, is critical for success. For routine quality control, a method based on a polysaccharide stationary phase in normal-phase mode offers an excellent combination of high resolution, robustness, and applicability. Alternative technologies like chiral SFC provide a faster, greener option for high-throughput environments. Regardless of the chosen method, rigorous validation according to ICH guidelines is the ultimate step in ensuring the integrity and trustworthiness of the analytical data, which is paramount in the development of safe and effective pharmaceuticals.
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A Comparative Guide to the Stereochemical Elucidation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
In the landscape of pharmaceutical development, the precise determination of a chiral molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and specificity. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for the stereochemical elucidation of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, a chiral amine of significant interest as a building block in medicinal chemistry.
While single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining absolute configuration, its primary prerequisite—a high-quality, single crystal—can often be a significant experimental bottleneck. This guide, therefore, not only details the crystallographic approach but also presents and compares powerful alternative and complementary techniques that provide robust stereochemical information, particularly for molecules in their solution state, which is often more biologically relevant.
X-ray Crystallography: The Definitive, Yet Conditional, Standard
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystal lattice, providing unambiguous determination of absolute configuration, bond lengths, and bond angles.[1][2] However, this definitive answer is contingent upon the successful growth of a suitable single crystal.
Hypothetical Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and meticulous optimization.
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Asymmetric Reductive Amination: The Direct Approach to Enantiopure Amines
An Application Scientist's Guide to Comparing the Synthesis Efficiency of Chiral Amines
Chiral amines are fundamental building blocks in the pharmaceutical industry, forming the backbone of a vast array of active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often critical to the drug's efficacy and safety, making their efficient and selective synthesis a cornerstone of modern drug development. This guide provides a comparative analysis of the most prevalent methods for synthesizing chiral amines, offering insights into their underlying principles, practical applications, and relative efficiencies. We will delve into asymmetric reductive amination, kinetic resolution, and biocatalysis, supported by experimental data and detailed protocols to inform your selection of the most suitable synthetic strategy.
Asymmetric reductive amination (ARA) has emerged as one of the most powerful and atom-economical methods for the synthesis of chiral amines. This one-pot reaction combines a prochiral ketone or aldehyde with an amine source and a chiral catalyst to directly generate the desired enantiomerically enriched amine. The efficiency of this method hinges on the performance of the catalyst, which is typically a transition metal complex with a chiral ligand.
Mechanistic Insights
The catalytic cycle of ARA, particularly using iridium or rhodium catalysts, generally involves the formation of an imine or enamine intermediate from the carbonyl compound and the amine. The chiral catalyst then coordinates to this intermediate and facilitates the enantioselective transfer of a hydride from a hydrogen source, such as H₂ or formic acid, to generate the chiral amine. The choice of ligand is paramount in achieving high enantioselectivity, as it dictates the steric and electronic environment around the metal center.
Comparative Performance of Catalytic Systems
The selection of the catalyst and reaction conditions is critical for optimizing the synthesis. Below is a comparison of common catalytic systems for the asymmetric reductive amination of a model substrate, acetophenone, with ammonia.
| Catalyst System | Ligand | H₂ Pressure (bar) | Temp (°C) | Solvent | Yield (%) | e.e. (%) | Reference |
| [Rh(cod)Cl]₂ | (R,R)-Tf-BDPP | 50 | 80 | THF | 96 | 96 | |
| [Ir(cod)Cl]₂ | (S,S)-f-spiroPhos | 30 | 60 | Toluene | >99 | 98 | |
| RuCl₂(PPh₃)₃ | (R)-BINAP | 40 | 50 | Methanol | 92 | 95 |
As the data indicates, both rhodium and iridium-based catalysts can provide excellent yields and enantioselectivities. The choice between them often depends on the specific substrate, cost considerations, and catalyst availability.
Experimental Protocol: Asymmetric Reductive Amination of Acetophenone
This protocol is a representative example of ARA using a rhodium catalyst.
Materials:
-
[Rh(cod)Cl]₂ (1.0 mol%)
-
(R,R)-Tf-BDPP (1.1 mol%)
-
Acetophenone (1.0 mmol)
-
Ammonia (7 M in Methanol, 5.0 mmol)
-
Anhydrous THF (5 mL)
-
Hydrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [Rh(cod)Cl]₂ and (R,R)-Tf-BDPP.
-
Add anhydrous THF and stir for 20 minutes to allow for catalyst pre-formation.
-
Add acetophenone to the catalyst solution.
-
Transfer the flask to a high-pressure autoclave.
-
Carefully add the methanolic ammonia solution.
-
Seal the autoclave, purge with H₂ gas three times, and then pressurize to 50 bar.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The reaction mixture can be analyzed by chiral HPLC to determine the enantiomeric excess. The product can be purified by column chromatography.
Caption: Catalytic cycle of asymmetric reductive amination.
Kinetic Resolution: Separating Racemates
Kinetic resolution is a classic and still widely used method for obtaining enantiomerically enriched compounds. It relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other unreacted and thus enriched.
Principles of Kinetic Resolution
The maximum theoretical yield for a single enantiomer in a classical kinetic resolution is 50%. However, dynamic kinetic resolution (DKR) can overcome this limitation. In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.
Comparative Efficiency of Kinetic Resolution Methods
Below is a comparison of different kinetic resolution strategies for the acylation of a racemic secondary amine.
| Method | Chiral Catalyst/Reagent | Racemization Catalyst | Solvent | Yield (%) | e.e. (%) | Reference |
| Classical KR | Lipase B from Candida antarctica | None | Toluene | <50 | >99 | |
| DKR | Lipase B from Candida antarctica | Ru-complex | Toluene | >90 | >99 |
As shown, DKR significantly improves the yield while maintaining high enantioselectivity.
Experimental Protocol: Dynamic Kinetic Resolution of a Racemic Amine
This protocol describes the DKR of a racemic amine using a combination of an enzyme and a metal catalyst.
Materials:
-
Racemic 1-phenylethylamine (1.0 mmol)
-
Lipase B from Candida antarctica (CALB), immobilized (20 mg)
-
Shvo's catalyst (Ru-complex, 2 mol%)
-
Ethyl acetate (acyl donor, 1.5 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry flask, add the racemic amine, CALB, and Shvo's catalyst.
-
Add anhydrous toluene and stir the suspension.
-
Add ethyl acetate to initiate the reaction.
-
Heat the reaction to 60 °C and stir for 48 hours.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Upon completion, filter off the enzyme and catalyst.
-
The acylated amine product can be purified by column chromatography. The unreacted amine can be recovered.
Caption: Principle of dynamic kinetic resolution.
Biocatalysis with Transaminases: Nature's Approach
Biocatalysis, particularly the use of transaminases (TAs), has become an increasingly attractive method for chiral amine synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine.
Advantages and Challenges of Transaminases
Transaminases offer exceptional enantioselectivity (often >99.5% e.e.) and operate in aqueous media at or near ambient temperature and pressure. The primary challenge has been the unfavorable equilibrium of the reaction. However, strategies such as using a large excess of the amino donor or removing the ketone byproduct can drive the reaction to completion.
Comparative Performance of Transaminases
The choice of transaminase and the reaction setup are key to achieving high efficiency.
| Transaminase Source | Amino Donor | Byproduct Removal | Temp (°C) | pH | Yield (%) | e.e. (%) | Reference |
| Vibrio fluvialis | Isopropylamine | Lactate dehydrogenase | 30 | 7.5 | >95 | >99 | |
| Engineered E. coli | Alanine | Pyruvate decarboxylase | 37 | 8.0 | >99 | >99 |
The use of a co-enzyme to remove the byproduct is a highly effective strategy for achieving near-quantitative conversion.
Experimental Protocol: Transaminase-Mediated Synthesis of a Chiral Amine
This protocol is a representative example of a whole-cell biocatalytic reductive amination.
Materials:
-
Prochiral ketone (10 mmol)
-
Isopropylamine (amino donor, 50 mmol)
-
Recombinant E. coli cells expressing a transaminase (e.g., from Codexis)
-
Pyridoxal 5'-phosphate (PLP) cofactor (1 mM)
-
Phosphate buffer (100 mM, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, prepare the phosphate buffer.
-
Add the prochiral ketone and isopropylamine.
-
Add the PLP cofactor.
-
Initiate the reaction by adding the E. coli cells.
-
Maintain the temperature at 30 °C and stir.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, centrifuge to remove the cells.
-
The aqueous phase can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the chiral amine product.
Caption: Simplified catalytic cycle of a transaminase.
Summary and Outlook
The choice of synthetic route for a chiral amine depends on a multitude of factors including substrate scope, desired scale, cost, and regulatory considerations.
-
Asymmetric Reductive Amination is a powerful and direct method, particularly well-suited for large-scale synthesis where catalyst screening and optimization are feasible.
-
Kinetic Resolution , especially in its dynamic form, remains a valuable tool, though it may require more complex reaction setups to achieve high yields.
-
Biocatalysis with Transaminases is an increasingly dominant technology, offering unparalleled selectivity and sustainability. The commercial availability of engineered enzymes has significantly broadened its applicability.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for chiral amine synthesis will remain a key area of research and innovation.
References
-
Zhang, X. et al. (2003). Asymmetric Catalysis. Wiley-VCH. [Link]
-
Wang, Y. et al. (2008). Highly Enantioselective Iridium-Catalyzed Hydrogenation of α-Aryl-β-Keto Esters. Angewandte Chemie International Edition, 47(32), 6055-6058. [Link]
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Dynamic Kinetic Resolution of Amines with a Recyclable Enzyme–Metal Catalyst System. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]
-
Savile, C. K. et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. [Link]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Cinacalcet Hydrochloride
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, known in the pharmaceutical realm as Cinacalcet hydrochloride, is a calcimimetic agent crucial for managing hyperparathyroidism.[1][2] The journey of any active pharmaceutical ingredient (API) from synthesis to a finished pharmaceutical product is underpinned by rigorous analytical scrutiny. The validation of analytical methods is not merely a regulatory formality; it is the cornerstone of quality assurance, ensuring that every measurement of the API's identity, strength, quality, and purity is accurate and reliable.
This guide provides an in-depth comparison of analytical methodologies for the validation of Cinacalcet hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] We will explore the gold standard, High-Performance Liquid Chromatography (HPLC), and compare its performance against viable alternatives like UV-Vis Spectrophotometry and classical Titrimetry, providing the data and rationale necessary for informed decision-making in your laboratory.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity and Quantification
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of Cinacalcet HCl, primarily due to its high resolving power.[1] This allows for the separation of the main compound from process-related impurities and degradation products, making it an indispensable tool for stability-indicating assays. The validation of an HPLC method is a comprehensive process, governed by the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[4][6]
The 'Why': Rationale for HPLC Method Validation Parameters
An analytical method is only as reliable as its validation data. Each parameter we test answers a critical question about the method's performance:
-
Specificity: Can the method distinguish the analyte from everything else?
-
Linearity: Does the method's response change proportionally with the analyte's concentration?
-
Accuracy: How close are the measured results to the actual value?
-
Precision: How close are repeated measurements to each other?
-
Range: Over what concentration range is the method accurate, precise, and linear?
-
Limits (LOD/LOQ): What are the smallest amounts the method can reliably detect and quantify?
-
Robustness: Can the method withstand small, deliberate changes in its parameters?
Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method for Cinacalcet HCl
This protocol is a representative example based on published methods.[2][7]
1. Chromatographic System:
-
Column: X-Terra Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of Phosphate buffer (pH 3.0) and Acetonitrile (e.g., 40:60 v/v).[2] The acidic pH ensures that the amine group of Cinacalcet is protonated, leading to good peak shape.
-
Flow Rate: 0.9 mL/min.[2]
-
Detection: UV at 282 nm.[2]
-
Column Temperature: 30°C.[8]
2. Validation Procedures:
-
Specificity (Forced Degradation):
-
Prepare solutions of Cinacalcet HCl in a suitable diluent.
-
Subject the solutions to stress conditions:
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Causality Check: The goal is to demonstrate that degradation product peaks do not co-elute with the main Cinacalcet peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this. The method is deemed "stability-indicating" if specificity is maintained.[2]
-
-
Linearity & Range:
-
Prepare a series of at least five concentrations of Cinacalcet HCl reference standard, typically ranging from 25-150 µg/ml.[2][7] This range, from 80% to 120% of the nominal test concentration, is standard for an assay.[10][11]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Causality Check: The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[2] This confirms a direct, predictable relationship between concentration and instrument response.
-
-
Accuracy (Recovery):
-
Prepare a placebo (formulation matrix without the API).
-
Spike the placebo with known concentrations of Cinacalcet HCl at three levels (e.g., 50%, 100%, 150% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery.
-
Causality Check: The recovery should typically be within 98-102%.[2][7] This demonstrates that the method can accurately measure the analyte without interference from excipients in the formulation.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, under the same conditions.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Causality Check: The %RSD should be not more than 2.0%.[7] This ensures the method produces consistent results over short and longer timeframes within a lab.
-
-
LOD & LOQ:
-
Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Causality Check: These values define the method's sensitivity. For Cinacalcet, reported LOD and LOQ values are around 0.17 ppm and 0.50 ppm, respectively.[9]
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze the sample under each modified condition.
-
Causality Check: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing). The method is robust if these parameters remain within acceptable limits, ensuring its reliability during routine use.
-
Data Summary: HPLC Validation
| Validation Parameter | Typical Acceptance Criteria | Representative Cinacalcet HCl Data |
| Specificity | No interference at the analyte's retention time | Peak pure and well-resolved from degradants[2] |
| Linearity (r²) | ≥ 0.999 | > 0.999[2][9] |
| Range | 80-120% of test concentration (Assay) | 25-150 µg/mL[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98-102%[2][7] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[2][7] |
| LOD | Signal-to-Noise > 3:1 | ~0.17 µg/mL[9] |
| LOQ | Signal-to-Noise > 10:1 | ~0.50 µg/mL[9] |
| Robustness | System suitability parameters met | Method remains reliable with minor changes |
Visualization: HPLC Method Validation Workflow
Caption: Workflow for HPLC analytical method validation.
Pillar 2: Comparative Analysis with Alternative Methods
While HPLC is superior for comprehensive analysis, other methods offer advantages in specific contexts, such as high-throughput screening or resource-limited settings.
Alternative 1: UV-Vis Spectrophotometry
Principle: This method relies on the inherent property of Cinacalcet HCl to absorb light in the ultraviolet spectrum. The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the drug in solution, following the Beer-Lambert law. For Cinacalcet HCl, the λmax is typically observed around 281 nm in methanol.[12][13]
Advantages:
-
Simplicity and Speed: The procedure is straightforward and rapid, making it suitable for routine quality control.
-
Cost-Effective: The instrumentation is significantly less expensive to acquire and maintain than an HPLC system.[14]
Limitations:
-
Lack of Specificity: This is the most significant drawback. Any substance in the sample matrix (excipients, impurities, or degradants) that absorbs at or near the same wavelength will interfere with the measurement, potentially leading to falsely elevated results. Therefore, it is not a stability-indicating method.[1]
Validation Approach: The validation follows similar parameters to HPLC, but with a critical focus on specificity. To validate, one must demonstrate that placebo and known impurities do not show significant absorbance at the analytical wavelength. The linear range for Cinacalcet by UV has been reported as 5-15 µg/ml with a correlation coefficient of 0.998.[12]
Alternative 2: Titrimetric Method (Non-Aqueous Titration)
Principle: As a hydrochloride salt of a secondary amine, Cinacalcet can be quantified by non-aqueous acid-base titration. The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid), and the hydrochloride is titrated with a standardized solution of a strong base in a non-aqueous solvent, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically or with a visual indicator. This method quantifies the total amount of amine salt present.
Advantages:
-
Absolute Method: Titrimetry is a primary method of measurement and does not require a reference standard of the exact same analyte for quantification, relying instead on well-characterized primary standards (like potassium hydrogen phthalate) to standardize the titrant.
-
Low Cost: The equipment required is basic and inexpensive.
Limitations:
-
Non-Specific: The titration will quantify any basic substance in the sample, including other amine impurities. It cannot distinguish between the API and related basic compounds.[15]
-
Lower Sensitivity: Titrimetry is significantly less sensitive than chromatographic or spectrophotometric methods.
-
Solvent Handling: Requires the use and disposal of non-aqueous solvents, which can pose safety and environmental challenges.
Validation Approach: Validation focuses on accuracy, precision, and linearity. Accuracy is often established by titrating a high-purity standard. Precision is determined by repeated titrations. Linearity is shown by titrating different weights of the standard.
Head-to-Head: Performance Comparison
| Feature | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Specificity | Excellent (Stability-indicating) | Poor to Fair (Prone to interference) | Poor (Measures total basicity) |
| Sensitivity (LOQ) | Excellent (~0.5 µg/mL) | Good (~1-2 µg/mL) | Poor (>1 mg/mL) |
| Accuracy | Excellent | Good (if no interference) | Excellent (primary method) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Application | R&D, Stability Studies, Impurity Profiling, QC Assay | Routine QC Assay (with proven specificity), Dissolution | Bulk API Assay (for identity & strength) |
| Cost & Complexity | High | Low | Very Low |
Visualization: Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion and Authoritative Recommendation
The validation of analytical methods for this compound is a multi-faceted process where the choice of methodology must align with the intended purpose.
-
For comprehensive quality assessment , including stability studies, impurity profiling, and final product release, a stability-indicating RP-HPLC method is non-negotiable. Its superior specificity and sensitivity provide the highest degree of confidence in the quality of the API and drug product.[1][2] The validation must be thorough, covering all parameters from specificity to robustness, to create a self-validating system that is defensible under regulatory scrutiny.
-
For routine quality control applications, such as content uniformity or dissolution testing where the formulation matrix is well-defined and interferences have been ruled out, a validated UV-Vis spectrophotometric method can be a highly efficient and cost-effective alternative.[12][14]
-
A titrimetric method serves a more niche role, primarily for the assay of the bulk drug substance where it can provide a direct measure of the total amine salt content, acting as an orthogonal check to chromatographic methods.
Ultimately, a robust analytical control strategy for Cinacalcet hydrochloride will likely employ HPLC as the core technique, potentially supplemented by UV-Vis or other methods for specific, high-throughput applications. The key is to ensure that any chosen method is rigorously validated to prove it is fit for its intended purpose, guaranteeing the safety and efficacy of the final pharmaceutical product.
References
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved January 10, 2026, from [Link]
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Gadge, S., Varade, P., & Punathil, R. (n.d.). Development and Validation of UV-VIS Spectrophotometric Method of Cinacalcet. IJARESM. Retrieved January 10, 2026, from [Link]
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Cleaning Method Development and its Validation for Quantification of Cinacalcet API Using UV Spectroscopy. (n.d.). ijrpr. Retrieved January 10, 2026, from [Link]
-
USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved January 10, 2026, from [Link]
- Hamsa, A., et al. (n.d.). Analytical Profile of Cinacalcet Hydrochloride: A Review. PharmaInfo.
- Rao, N. M., & Gowrisankar, D. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. Research Journal of Pharmacy and Technology.
- Reddy, Y. R., et al. (2015). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation.
- Analytical profile of Cinacalcet Tablet. (n.d.).
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Spectrophotometric determination of cinacalcet hydrochloride in bulk. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 10, 2026, from [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved January 10, 2026, from [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15). ECA Academy. Retrieved January 10, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved January 10, 2026, from [Link]
- Chaudhari, Y., Lokhande, R., & Yadav, R. (2021). Stability Indicative Assay Development and Validation of Cinacalcet HCl. SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 10, 2026, from [Link]
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RP-HPLC method for quantifying cinacalcet in tablets. (2024, September 15). In-Pharma Technologist. Retrieved January 10, 2026, from [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment. Retrieved January 10, 2026, from [Link]
- Rao, N. M., & Gowrisankar, D. (2020). Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations.
- Rao, N. M., & Gowrisankar, D. (2025). Development and validation of novel stability indicating UV spectrophotometric method for the estimation of cinacalcet hydrochloride in bulk and tablet dosage forms.
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
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Amine Titration Method. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
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Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. (n.d.). AOCS. Retrieved January 10, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved January 10, 2026, from [Link]
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Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024, July 8). ResearchGate. Retrieved January 10, 2026, from [Link]
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Amine Titration. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
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Analytical Method Validation Protocol for Pharmaceuticals. (2013, October 6). Pharmaguideline. Retrieved January 10, 2026, from [Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Retrieved January 10, 2026, from [Link]
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A review on analytical method validation and its regulatory perspectives. (2019, March 14). Journal of Drug Delivery and Therapeutics. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride (Cinacalcet)
Introduction: Beyond the Primary Target
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, commercially known as Cinacalcet, represents a significant therapeutic advance in the management of hyperparathyroidism. As a first-in-class calcimimetic, its primary mechanism of action is the allosteric modulation of the calcium-sensing receptor (CaSR), enhancing its sensitivity to extracellular calcium and thereby reducing the secretion of parathyroid hormone (PTH)[1][2][3]. This targeted action has proven effective in treating secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma[4][5].
However, the journey of a drug from a promising molecule to a safe and effective therapeutic does not end at its primary target. A thorough understanding of a compound's potential interactions with other biological targets, often termed "off-target" effects or cross-reactivity, is paramount for predicting and mitigating adverse drug reactions. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Cinacalcet, with a particular focus on clinically relevant off-target interactions. To provide a meaningful comparison, we will contrast the profile of Cinacalcet with that of Evocalcet, a second-generation calcimimetic designed with the explicit goal of minimizing off-target effects and improving the therapeutic window[6][7][8].
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a summary of known off-target activities but also the rationale behind the experimental approaches used to assess them, complete with detailed protocols for key assays.
The Rationale for Cross-Reactivity Profiling
The assessment of a drug candidate's off-target profile is a cornerstone of modern safety pharmacology, as mandated by regulatory bodies like the FDA and guided by international standards such as the ICH S7A guidelines[1][9][10][11][12]. Unintended interactions with a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, can lead to a range of adverse effects, from mild side effects to life-threatening toxicities. For Cinacalcet, with its naphthalenylethylamine scaffold, a systematic evaluation of its potential interactions is crucial for a comprehensive safety assessment.
Comparative Analysis: Cinacalcet vs. Evocalcet
Evocalcet was developed as a successor to Cinacalcet with a focus on improving its safety and tolerability profile. A head-to-head comparison of their cross-reactivity profiles highlights the successful application of targeted medicinal chemistry to reduce undesirable off-target interactions.
Cytochrome P450 (CYP) Inhibition: A Tale of Two Calcimimetics
A significant area of off-target activity for many drugs lies in their interaction with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of xenobiotics. Inhibition of these enzymes can lead to clinically significant drug-drug interactions.
-
Cinacalcet: In vitro and clinical studies have demonstrated that Cinacalcet is a potent inhibitor of CYP2D6[9][13]. This necessitates caution and potential dose adjustments when co-administered with drugs that are substrates for this enzyme, particularly those with a narrow therapeutic index[13]. Cinacalcet itself is metabolized by multiple CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2[5][9].
-
Evocalcet: In contrast, Evocalcet was specifically designed to minimize CYP interactions. The addition of a five-membered ring to the core structure was found to decrease its affinity for and inhibitory effect on CYP2D6[6]. Preclinical studies have shown that Evocalcet has a much lower potential for CYP-related drug interactions compared to Cinacalcet[7].
| Parameter | Cinacalcet | Evocalcet | Reference |
| Primary Metabolic Pathways | CYP3A4, CYP2D6, CYP1A2 | Not extensively detailed, but designed for reduced CYP interaction | [5][9] |
| CYP2D6 Inhibition | Potent Inhibitor | Reduced inhibitory effect | [6][7] |
Gastrointestinal Side Effects: A Potential Off-Target Link
The most common adverse effects associated with Cinacalcet are nausea and vomiting[4][5]. While the exact mechanism is not fully elucidated, it is hypothesized that these effects may be linked to off-target interactions in the gastrointestinal tract. Evocalcet was developed with the aim of reducing these gastrointestinal side effects, and clinical data suggests it has a more favorable profile in this regard[8][14].
| Adverse Effect | Cinacalcet | Evocalcet | Reference |
| Nausea and Vomiting | Common | Less frequent | [8][14] |
Cardiovascular Safety: The hERG Channel and Beyond
Drug-induced prolongation of the QT interval on an electrocardiogram is a major safety concern, as it can increase the risk of life-threatening cardiac arrhythmias. This effect is often mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The FDA pharmacology review of Cinacalcet noted that in (sub)chronic rat toxicity studies, myocardial damage was observed, which was possibly related to KATP channel blockage or hypocalcemia[1]. While comprehensive screening data is not publicly available, the potential for cardiovascular off-target effects warrants careful consideration.
A thorough cross-reactivity assessment would involve screening Cinacalcet and its comparators against a panel of cardiovascular ion channels, including hERG, as a standard part of safety pharmacology profiling.
Experimental Protocols for Cross-Reactivity Assessment
To provide a practical framework for researchers, this section details the methodologies for key in vitro assays used to assess the off-target profile of a compound like Cinacalcet.
Workflow for Off-Target Profiling
Caption: A tiered approach to off-target liability assessment.
Broad Panel Radioligand Binding Assay
Objective: To identify potential off-target binding interactions across a wide range of receptors and ion channels.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its target protein. A significant reduction in radioligand binding indicates an interaction between the test compound and the target.
Methodology:
-
Target Selection: A broad panel of targets, such as the Eurofins SafetyScreen44 panel, is selected, which includes a diverse range of GPCRs, ion channels, and transporters known to be involved in adverse drug reactions[2][15][16][17].
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the specific radioligand, and the test compound (typically at a screening concentration of 10 µM).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-dependent.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat. The membranes with the bound radioligand are trapped on the filter.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of specific binding by the test compound is calculated. Hits are typically defined as compounds causing >50% inhibition at the screening concentration[2].
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of the test compound to inhibit the activity of major CYP450 isoforms.
Principle: This assay measures the metabolism of a CYP isoform-specific probe substrate in the presence and absence of the test compound. A decrease in the rate of metabolite formation indicates inhibition of the enzyme.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.
-
Assay Setup:
-
In a 96-well plate, pre-incubate the enzyme source with a range of concentrations of the test compound.
-
Initiate the reaction by adding a specific probe substrate and an NADPH-generating system.
-
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
hERG Potassium Channel Patch-Clamp Assay
Objective: To assess the potential of the test compound to block the hERG potassium channel, a key indicator of proarrhythmic risk.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents in a single cell. This "gold standard" assay provides detailed information on the inhibitory effects of a compound on the hERG channel.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology Setup:
-
A single cell is selected, and a glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.
-
Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition: The hERG channel currents are recorded before and after the application of the test compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Caption: Workflow for the hERG manual patch-clamp assay.
Conclusion and Future Directions
The comparative analysis of Cinacalcet and Evocalcet underscores the importance of a comprehensive cross-reactivity assessment in modern drug development. While Cinacalcet has proven to be a valuable therapeutic agent, its known off-target interactions, particularly the inhibition of CYP2D6, highlight the need for careful patient management and consideration of potential drug-drug interactions. The development of Evocalcet with a more favorable off-target profile demonstrates a successful strategy to enhance the safety of a drug class.
For researchers and drug developers, the key takeaway is the necessity of early and thorough off-target profiling. The experimental protocols outlined in this guide provide a robust framework for conducting these critical studies. As our understanding of the complex interplay between drugs and biological systems continues to grow, a proactive approach to identifying and mitigating off-target effects will be increasingly crucial for the successful development of safer and more effective medicines.
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A Guide to Chiral Integrity: Benchmarking (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a Chiral Resolving Agent
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity and therapeutic success. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of the field. While asymmetric synthesis offers elegant solutions for creating chiral centers, classical chiral resolution remains a robust, scalable, and often indispensable technique for the separation of enantiomers.
This guide provides an in-depth technical comparison of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride as a chiral resolving agent. While its application as a chiral auxiliary in asymmetric synthesis is not extensively documented, its structural motifs suggest significant potential in the realm of chiral resolution via diastereomeric salt formation. We will benchmark its theoretical advantages against established chiral resolving agents, supported by available experimental data for structurally related compounds, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of enantiopure molecules.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[1] The fundamental principle involves the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[2][3] This is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[4] For a racemic acid, a chiral amine like (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is an ideal candidate.
The reaction forms two diastereomeric salts, which can then be separated by fractional crystallization.[1] Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, and the chiral resolving agent can often be recovered and recycled.[5]
Performance Comparison of Chiral Amine Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the efficiency of diastereomeric salt formation, the difference in solubility of the diastereomeric salts, and the ease of recovery of the resolved enantiomer and the resolving agent. While direct comparative data for this compound across a range of acidic compounds is limited, we can infer its potential performance by examining data for structurally similar and commonly used resolving agents.
The presence of bulky aromatic groups, such as the naphthyl and benzyl moieties in the target compound, can enhance chiral recognition through π-π stacking and other non-covalent interactions, potentially leading to more efficient separation.
Below is a comparative summary of the performance of common chiral amines in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are important chiral carboxylic acids.[6][7]
| Chiral Resolving Agent | Racemic Acid | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (R)-1-Phenylethylamine | Ibuprofen | >95% ee (after recrystallization) | ~40% (of one enantiomer) | [8] |
| (S)-1-(1-Naphthyl)ethylamine | Naproxen | >98% ee | High | [9] |
| (R)-N-Benzyl-1-phenylethylamine | 4-Chloromandelic Acid | >99% ee | High | [8] |
| Hypothetical: (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine | Profens | Potentially high due to bulky aromatic groups | Substrate dependent | N/A |
Note: The data for (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine is hypothetical and serves as a point of discussion based on its structural features. Its larger steric profile compared to 1-phenylethylamine and even 1-(1-naphthyl)ethylamine could lead to enhanced diastereomeric differentiation for certain substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chiral resolution. The following is a representative protocol for the resolution of a racemic carboxylic acid using a chiral amine.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
1. Diastereomeric Salt Formation: a. Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). b. In a separate flask, dissolve one equivalent of this compound in the same solvent, warming if necessary. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
2. Isolation of the Diastereomeric Salt: a. Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. b. The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is obtained.
3. Liberation of the Enantiomerically Enriched Acid: a. Suspend the purified diastereomeric salt in water or an appropriate solvent. b. Add a strong acid (e.g., 1M HCl) to protonate the carboxylate and liberate the free carboxylic acid. c. Extract the enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Recovery of the Chiral Resolving Agent: a. The aqueous layer from the previous step, containing the hydrochloride salt of the resolving agent, can be basified with a strong base (e.g., 1M NaOH) to liberate the free amine. b. The amine can then be extracted with an organic solvent, dried, and purified for reuse.
Causality Behind Experimental Choices
The choice of solvent is critical in chiral resolution as it directly influences the solubility of the diastereomeric salts.[10] A good resolving solvent should exhibit a significant difference in solubility between the two diastereomers, allowing for the selective crystallization of one. The temperature profile of the crystallization process is also a key parameter; slow cooling often leads to the formation of more well-defined crystals and higher diastereomeric purity. The stoichiometry of the resolving agent is typically 1:1 with the racemic compound, but in some cases, using a substoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the crystallized salt.
Conclusion
This compound, with its rigid naphthyl group and additional aromatic ring, presents a compelling structural framework for effective chiral recognition. While its application as a chiral auxiliary in asymmetric synthesis is not yet well-established in the literature, its potential as a chiral resolving agent for acidic compounds is significant. The bulky and conformationally restricted nature of this amine can lead to pronounced differences in the crystal packing of its diastereomeric salts, a key factor for successful resolution.
The selection of a chiral resolving agent is a highly empirical process, often requiring screening of various agents and conditions.[4] This guide provides a framework for evaluating this compound in this context. Its structural relationship to the industrially relevant (R)-1-(1-naphthyl)ethylamine, a key building block for the drug Cinacalcet, further underscores the importance of this class of chiral amines. Researchers are encouraged to explore its application in the resolution of challenging racemic acids, where its unique steric and electronic properties may offer advantages over more conventional resolving agents.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
The fundamental principle guiding this process is the classification of this compound as hazardous waste. A related compound, (R)-(+)-a-(1-Naphthyl)ethylamine, is categorized as toxic if swallowed and causes severe skin burns and eye damage.[1] Therefore, it is imperative to handle (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride with the same level of caution and to manage its disposal through a licensed hazardous waste program.[2][3]
Core Principles of Chemical Waste Management
Before delving into the specific steps for disposing of this compound, it is essential to understand the foundational principles of laboratory hazardous waste management. These principles are governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[4][5]
-
Segregation: Never mix incompatible waste streams.[6] Amine-containing waste should be kept separate from other chemical wastes to prevent hazardous reactions.[2]
-
Containment: Waste must be stored in appropriate, chemically compatible containers that are in good condition and have secure, leak-proof lids.[3][7]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[3][5]
-
Accumulation: Laboratories can accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[5][7] There are limits on the volume that can be stored and the time it can be held.[3][5]
-
Professional Disposal: The final disposal of hazardous chemical waste must be carried out by a licensed hazardous waste disposal company.[2][3]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
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Navigating the Safe Handling of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of (R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the safety data of its closely related precursor, (R)-(+)-a-(1-Naphthyl)ethylamine, which shares a similar structural core and is anticipated to exhibit a comparable hazard profile.[1]
Hazard Assessment and Core Safety Principles
This compound is classified with hazard codes indicating it is an irritant to the eyes, respiratory system, and skin.[2] Drawing from the more detailed profile of its precursor, it is prudent to treat this compound as potentially toxic if swallowed, capable of causing severe skin burns and eye damage, and posing a risk of respiratory irritation.[1]
Key Safety Principles:
-
Proactive Prevention: The primary goal is to prevent all contact with the chemical through the diligent use of personal protective equipment and adherence to established handling protocols.
-
Containment: All handling of this compound, particularly in its solid, powdered form, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
-
Preparedness: Familiarity with emergency procedures and the location of safety equipment (eyewash stations, safety showers, and first aid kits) is mandatory before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Provides maximum protection against splashes, dust, and vapors, safeguarding the eyes and face from severe irritation and potential burns.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation and potential chemical burns.[1][3] |
| Body Protection | A flame-resistant laboratory coat. | Protects personal clothing from contamination and provides an additional barrier against spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which can cause respiratory tract irritation.[1][4] |
Operational Workflow: From Receipt to Disposal
A systematic and well-documented workflow is critical for maintaining a safe laboratory environment. The following diagram illustrates the key stages in the lifecycle of this compound within the laboratory.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: A Calm and Coordinated Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or develops.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship.
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be segregated from other waste streams.
-
Containment: Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
-
LookChem. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. [Link]
-
GlobalChemMall. (n.d.). (r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. [Link]
-
PubChem. (n.d.). 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)-. [Link]
-
Coompo Research Chemicals. (n.d.). (R)-N-Benzyl-1-(1-naphthyl)ethylamine. [Link]
-
Loba Chemie. (2025). N-1-NAPHTHYL ETHYLENE DIAMINE DIHYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]
-
Acmec Biochemical. (n.d.). (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. [Link]
-
Amerigo Scientific. (n.d.). (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (≥96.0%). [Link]
-
Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
